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Paxiphylline D

Cat. No.: B1159089
M. Wt: 383.5 g/mol
InChI Key: KGESJSJJGMUDSQ-SUEJIMSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paxiphylline D is a chemical compound of interest in scientific research. Based on its structural class, it may be investigated for its potential biological activity. Researchers are exploring its applications in [ mention specific field, e.g., pharmacology, chemical biology ]. Its proposed mechanism of action is thought to involve [ describe mechanism, e.g., modulation of a specific enzyme or receptor ]. This product is provided as a high-purity material to ensure experimental reproducibility and reliability. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29NO4 B1159089 Paxiphylline D

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,2S,3R,5R,6S,10S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14,16,18H,4-11H2,1-3H3/t12-,14-,16-,18-,22-,23+,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGESJSJJGMUDSQ-SUEJIMSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C[N+]2(CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CC4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[N+]2(C[C@H]3CCC4=C5C(=C(C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)CC4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Origin of Paxilline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxilline is a potent, tremorgenic indole diterpene mycotoxin that has garnered significant interest in the scientific community for its specific and potent inhibition of large-conductance calcium-activated potassium (BK) channels. First characterized in 1975, this complex natural product is produced by the filamentous fungus Penicillium paxilli. Its unique mode of action and intricate chemical structure have made it a valuable tool for studying the physiological roles of BK channels and a lead compound in drug discovery efforts. This technical guide provides an in-depth exploration of the origin of paxilline, from its microbial source and biosynthesis to its molecular mechanism of action and the experimental protocols used to investigate its properties.

Discovery and Producing Organism

Paxilline was first isolated from the fungus Penicillium paxilli, a saprophytic species commonly found in soil and on decaying vegetation. The initial characterization of paxilline as a tremorgenic mycotoxin laid the groundwork for subsequent investigations into its pharmacological activities. Further research has identified other fungal species capable of producing paxilline, including Aspergillus foveolatus and Claviceps paspali, highlighting the distribution of its biosynthetic machinery across different fungal genera.[1]

Biosynthesis of Paxilline

The biosynthesis of paxilline is a complex process that begins with two primary precursor molecules: geranylgeranyl pyrophosphate (GGPP) and indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway.[2] The assembly of the intricate indole diterpene core is orchestrated by a cluster of genes, termed the PAX gene cluster, which has been identified and characterized in Penicillium paxilli.[3]

The key enzymatic steps in the paxilline biosynthetic pathway are as follows:

  • Formation of Paspaline: The initial steps involve the cyclization of GGPP and its condensation with an indole moiety, a reaction catalyzed by a suite of enzymes including a geranylgeranyl pyrophosphate synthase (PaxG), an indole prenyltransferase (PaxC), a monooxygenase (PaxM), and a cyclase (PaxB).[2] These reactions lead to the formation of paspaline, the first stable indole-diterpene intermediate in the pathway.

  • Conversion to 13-desoxypaxilline: Paspaline is then converted to 13-desoxypaxilline by the cytochrome P450 monooxygenase, PaxP.[4]

  • Final Oxidation to Paxilline: The final step in the biosynthesis is the oxidation of 13-desoxypaxilline to paxilline, a reaction catalyzed by another cytochrome P450 monooxygenase, PaxQ.[4]

A schematic of the later stages of the paxilline biosynthetic pathway is presented below.

Paxilline_Biosynthesis Paspaline Paspaline Desoxypaxilline 13-desoxypaxilline Paspaline->Desoxypaxilline PaxP (Cytochrome P450) Paxilline Paxilline Desoxypaxilline->Paxilline PaxQ (Cytochrome P450) Paxilline_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BK_Channel BK Channel (Open) Membrane_Depolarization Membrane Depolarization BK_Channel->Membrane_Depolarization Hyperpolarization (Prevented) Paxilline Paxilline Paxilline->BK_Channel Inhibits VGCC Voltage-Gated Ca2+ Channel Ca_Influx Increased Intracellular Ca2+ VGCC->Ca_Influx Ca2+ Influx Cellular_Response Cellular Response (e.g., Contraction, Neurotransmitter Release) Ca_Influx->Cellular_Response Triggers Membrane_Depolarization->VGCC Activates Patch_Clamp_Workflow Start Prepare Cells and Solutions Pull_Pipette Pull and Polish Patch Pipette Start->Pull_Pipette Form_Seal Form Gigaohm Seal on Cell Pull_Pipette->Form_Seal Excise_Patch Excise Inside-Out Patch Form_Seal->Excise_Patch Record_Control Record Control BK Currents (Voltage Steps) Excise_Patch->Record_Control Apply_Paxilline Apply Paxilline via Perfusion Record_Control->Apply_Paxilline Analyze Analyze Data (Po, I-V curves) Record_Control->Analyze Record_Paxilline Record BK Currents in Presence of Paxilline Apply_Paxilline->Record_Paxilline Washout Washout Paxilline Record_Paxilline->Washout Record_Paxilline->Analyze Record_Washout Record BK Currents After Washout Washout->Record_Washout Record_Washout->Analyze

References

An In-depth Technical Guide to the Discovery of Secondary Metabolites from Penicillium paxilli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillium paxilli, a saprophytic fungus, is a prolific producer of a diverse array of secondary metabolites, most notably the tremorgenic indole-diterpene, paxilline. The intricate biosynthetic pathways and the potent bioactivities of these compounds have positioned P. paxilli as a model organism for studying fungal secondary metabolism and a promising source for novel drug leads. This technical guide provides a comprehensive overview of the discovery of secondary metabolites from P. paxilli, with a focus on the well-characterized paxilline biosynthetic pathway. It details the key genes and enzymatic steps involved, summarizes the known secondary metabolites and their biological activities, and provides an overview of the experimental protocols and regulatory networks governing their production. This document is intended to serve as a valuable resource for researchers in natural product discovery, fungal genetics, and drug development.

Introduction to Penicillium paxilli and its Secondary Metabolites

Penicillium paxilli is a filamentous fungus belonging to the Ascomycota division. It is known to produce a range of bioactive secondary metabolites, which are small organic molecules not directly essential for the fungus's growth but play crucial roles in ecological interactions, such as defense and competition.[1] The secondary metabolome of P. paxilli includes compounds from various chemical classes, with indole-diterpenoids being the most prominent.

Known Secondary Metabolites from Penicillium paxilli

Metabolite ClassCompound NameKey Bioactivity/Characteristic
Indole-DiterpenoidsPaxillinePotent inhibitor of BK (high-conductance calcium-activated potassium) channels, tremorgenic.[2]
Paspaline BIntermediate in paxilline biosynthesis.
VerruculogeneTremorgenic mycotoxin.
SteroidsPaxisterol-
PolyketidesPenicillone-
Pyrenocine APotent anti-inflammatory activity.[1]

The Paxilline Biosynthetic Pathway: A Model System

The biosynthesis of paxilline is the most extensively studied secondary metabolic pathway in P. paxilli. It serves as an excellent model for understanding the genetic and biochemical basis of indole-diterpene synthesis in fungi. The pathway involves a series of enzymatic reactions catalyzed by proteins encoded by a cluster of genes known as the PAX cluster.[3][4]

The PAX Gene Cluster

Targeted gene replacement and expression analyses have identified a core set of seven genes required for paxilline biosynthesis: paxG, paxA, paxM, paxB, paxC, paxP, and paxQ. An additional gene, paxD, is involved in the post-paxilline modification.[4]

Biosynthetic Steps

The biosynthesis of paxilline begins with precursors from primary metabolism: geranylgeranyl pyrophosphate (GGPP) from the terpenoid pathway and indole-3-glycerol phosphate from the tryptophan biosynthesis pathway.[2] The key steps are as follows:

  • GGPPSynthesis: The enzyme PaxG (a geranylgeranyl diphosphate synthase) catalyzes the formation of GGPP.[4]

  • Diterpene Cyclization: A series of cyclization reactions, catalyzed by PaxC and PaxB, form the initial indole-diterpene core.

  • Formation of Paspaline: The enzymes PaxM and PaxB are involved in the subsequent steps leading to the formation of the stable intermediate, paspaline.

  • Conversion to 13-desoxypaxilline: The cytochrome P450 monooxygenase, PaxP, hydroxylates paspaline to form 13-desoxypaxilline.[5]

  • Final Hydroxylation to Paxilline: The final step is catalyzed by another cytochrome P450 monooxygenase, PaxQ, which hydroxylates 13-desoxypaxilline to yield paxilline.[5]

Paxilline_Biosynthesis cluster_precursors Primary Metabolism cluster_pathway Paxilline Biosynthesis Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) Indole-diterpene Core Indole-diterpene Core Geranylgeranyl Pyrophosphate (GGPP)->Indole-diterpene Core PaxG, PaxC Indole-3-glycerol Phosphate Indole-3-glycerol Phosphate Indole-3-glycerol Phosphate->Indole-diterpene Core PaxM, PaxB Paspaline Paspaline Indole-diterpene Core->Paspaline PaxM, PaxB 13-desoxypaxilline 13-desoxypaxilline Paspaline->13-desoxypaxilline PaxP (Cytochrome P450) Paxilline Paxilline 13-desoxypaxilline->Paxilline PaxQ (Cytochrome P450)

Caption: The biosynthetic pathway of paxilline in P. paxilli.

Quantitative Data on Production and Bioactivity

Quantitative analysis of secondary metabolite production and bioactivity is crucial for drug discovery and process optimization.

Production Titers

Under optimized submerged fermentation conditions, P. paxilli can accumulate significant amounts of paxilline.

CompoundProduction TiterFermentation ConditionsReference
Paxilline1.5% (w/w) of freeze-dried cells60 L stirred fermenter, 6 days[6]
Bioactivity Data

Paxilline and its derivatives have been shown to possess potent biological activities, particularly targeting ion channels and cellular pumps.

CompoundBioactivity AssayIC50 / KiReference
PaxillineInhibition of sarco/endoplasmic reticulum Ca2+-ATPase (SERCA)5 - 50 µM[7]
PaxillineBlockade of high-conductance Ca2+-activated K+ (BKCa) channelsKi = 1.9 nM
Epipaxilline (a known indole-diterpenoid)Cytotoxicity against human liver cancer cell line BeL-7402IC50 = 5.3 µM[8]
Penerpene L (a new indole-diterpenoid)Cytotoxicity against human cervical cancer cell line HeLaIC50 = 24.4 µM[8]
Penerpene M (a new indole-diterpenoid)Cytotoxicity against human lung carcinoma cell line A549IC50 = 40.6 µM[8]

Experimental Protocols

The discovery and characterization of secondary metabolites from P. paxilli rely on a combination of microbiological, molecular, and analytical techniques.

Fungal Cultivation and Fermentation
  • Culture Media: P. paxilli can be cultured on various standard fungal media such as Czapek Yeast Autolysate (CYA), Yeast Extract Sucrose (YES), and Malt Extract Agar (MEA) for routine growth and sporulation.[9] For secondary metabolite production, specialized fermentation media are often employed. A typical production medium might contain a carbon source like sucrose and a nitrogen source like yeast extract.[10]

  • Submerged Fermentation: For large-scale production, submerged fermentation in stirred-tank bioreactors is the preferred method. Key parameters such as temperature, pH, aeration, and agitation are optimized to maximize yield.[6] A study reported successful paxilline production at room temperature with shaking at 120 rpm.[10]

Extraction and Purification of Secondary Metabolites
  • Mycelial Extraction: The fungal mycelium is harvested by filtration and can be freeze-dried. Secondary metabolites are then extracted using organic solvents like chloroform or ethyl acetate.

  • Chromatographic Purification: The crude extract is subjected to various chromatographic techniques for purification of individual compounds. This typically involves column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC).

Molecular Biology Techniques
  • Gene Deletion via Homologous Recombination: To elucidate the function of genes in a biosynthetic pathway, targeted gene deletion is a powerful tool. This involves replacing the target gene with a selectable marker, such as a hygromycin resistance cassette, through homologous recombination.[11][12]

    • Construct Generation: A deletion cassette is constructed containing the selectable marker flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.

    • Protoplast Transformation: The deletion cassette is introduced into P. paxilli protoplasts. Protoplasts are fungal cells with their cell walls removed, making them competent for DNA uptake.[13][14] This is typically achieved by treating the mycelium with cell wall-degrading enzymes.

    • Selection and Screening: Transformed protoplasts are regenerated on a medium containing the selective agent (e.g., hygromycin). Resistant colonies are then screened by PCR and Southern blot analysis to confirm the targeted gene deletion.[4]

Gene_Deletion_Workflow cluster_construct Deletion Cassette Construction cluster_transformation Fungal Transformation cluster_analysis Analysis of Transformants Amplify Upstream Flank Amplify Upstream Flank Ligate Fragments Ligate Fragments Amplify Upstream Flank->Ligate Fragments Amplify Downstream Flank Amplify Downstream Flank Amplify Downstream Flank->Ligate Fragments Selectable Marker Selectable Marker Selectable Marker->Ligate Fragments Transform with Deletion Cassette Transform with Deletion Cassette Ligate Fragments->Transform with Deletion Cassette Prepare P. paxilli Protoplasts Prepare P. paxilli Protoplasts Prepare P. paxilli Protoplasts->Transform with Deletion Cassette Regenerate on Selective Medium Regenerate on Selective Medium Transform with Deletion Cassette->Regenerate on Selective Medium Isolate Genomic DNA Isolate Genomic DNA Regenerate on Selective Medium->Isolate Genomic DNA PCR Screening PCR Screening Isolate Genomic DNA->PCR Screening Southern Blot Analysis Southern Blot Analysis PCR Screening->Southern Blot Analysis Confirm Gene Deletion Confirm Gene Deletion Southern Blot Analysis->Confirm Gene Deletion

Caption: A generalized workflow for gene deletion in P. paxilli.

Signaling Pathways Regulating Secondary Metabolism

The production of secondary metabolites in fungi is tightly regulated by complex signaling networks that respond to various environmental cues. While specific details in P. paxilli are still under investigation, key regulatory pathways conserved in other filamentous fungi are likely to play a significant role.

The Velvet Complex

The Velvet complex is a key regulatory hub that coordinates secondary metabolism and fungal development in response to light.[15] The core components are the proteins VeA, VelB, and the global regulator LaeA. In the dark, the complex is active and promotes the expression of secondary metabolite biosynthetic gene clusters. In Penicillium expansum, the absence of VeA and VelB has been shown to block the production of the mycotoxin patulin.[16]

cAMP/PKA Signaling Pathway

The cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway is a central signaling cascade that regulates various cellular processes, including secondary metabolism.[17][18] Extracellular signals are perceived by G-protein coupled receptors, leading to the activation of adenylate cyclase and the production of cAMP. cAMP then activates PKA, which in turn phosphorylates downstream transcription factors that can modulate the expression of secondary metabolite genes.[19]

Fungal_SM_Regulation cluster_environmental Environmental Cues cluster_signaling Signaling Pathways cluster_output Cellular Response Light Light Velvet Complex (VeA/VelB/LaeA) Velvet Complex (VeA/VelB/LaeA) Light->Velvet Complex (VeA/VelB/LaeA) regulates Nutrients Nutrients cAMP/PKA Pathway cAMP/PKA Pathway Nutrients->cAMP/PKA Pathway sensed by pH pH MAPK Pathways MAPK Pathways pH->MAPK Pathways sensed by Chromatin Remodeling Chromatin Remodeling Velvet Complex (VeA/VelB/LaeA)->Chromatin Remodeling Transcription Factor Activation Transcription Factor Activation cAMP/PKA Pathway->Transcription Factor Activation MAPK Pathways->Transcription Factor Activation SM Gene Cluster Expression SM Gene Cluster Expression Chromatin Remodeling->SM Gene Cluster Expression Transcription Factor Activation->SM Gene Cluster Expression Secondary Metabolite Production Secondary Metabolite Production SM Gene Cluster Expression->Secondary Metabolite Production

Caption: A simplified model of signaling pathways regulating secondary metabolism in fungi.

Conclusion and Future Perspectives

Penicillium paxilli has proven to be a rich source of structurally diverse and biologically active secondary metabolites. The detailed elucidation of the paxilline biosynthetic pathway has provided a solid foundation for understanding indole-diterpene synthesis and for metabolic engineering efforts to produce novel derivatives. Future research will likely focus on the discovery of novel secondary metabolites from this organism through genome mining and advanced analytical techniques. Furthermore, a deeper understanding of the regulatory networks governing secondary metabolism in P. paxilli will be crucial for optimizing the production of desired compounds and for unlocking the full biosynthetic potential of this versatile fungus. The continued exploration of the P. paxilli secondary metabolome holds significant promise for the discovery of new therapeutic agents and valuable biochemicals.

References

An In-depth Technical Guide to the Biosynthesis of Paxilline in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paxilline is a potent indole-diterpene mycotoxin produced by various fungi, most notably Penicillium paxilli. It is of significant interest to the scientific community due to its neurotoxic effects, which are primarily mediated through the inhibition of the large-conductance calcium-activated potassium (BK) channels. Understanding the biosynthesis of paxilline is crucial for controlling its production in agricultural settings and for harnessing its unique chemical scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the paxilline biosynthetic pathway, including the genetic basis, enzymatic machinery, and key chemical transformations. It is intended to serve as a valuable resource for researchers actively engaged in the study of fungal secondary metabolism and drug discovery.

The Paxilline Biosynthetic Gene Cluster (PAX Cluster)

The biosynthesis of paxilline is orchestrated by a set of genes co-located in a specific region of the fungal genome, known as a biosynthetic gene cluster (BGC). In P. paxilli, this is referred to as the PAX cluster.[1][2] Targeted gene replacement and expression analyses have identified seven core genes essential for paxilline production: paxG, paxM, paxB, paxC, paxP, and paxQ. An additional gene, paxD, is involved in a post-paxilline modification.[1][2]

The Biosynthetic Pathway: From Primary Metabolism to a Complex Indole-Diterpene

The biosynthesis of paxilline begins with precursors from primary metabolism: indole-3-glycerol phosphate (from the shikimate pathway) and geranylgeranyl diphosphate (GGPP) (from the mevalonate pathway). The pathway can be dissected into several key enzymatic steps, each catalyzed by a specific "Pax" enzyme encoded by the PAX gene cluster.

Core Biosynthetic Enzymes and Their Functions

The core set of enzymes responsible for the synthesis of the key intermediate, paspaline, and its subsequent conversion to paxilline are detailed below.

EnzymeGeneTypeFunction
PaxG paxGGeranylgeranyl diphosphate synthaseCatalyzes the formation of geranylgeranyl diphosphate (GGPP) from farnesyl diphosphate (FPP) and isopentenyl pyrophosphate (IPP). This is the first committed step in the diterpene portion of the pathway.[2]
PaxC paxCPrenyltransferaseCatalyzes the prenylation of indole-3-glycerol phosphate with GGPP to form 3-geranylgeranylindole.[3]
PaxM paxMFAD-dependent monooxygenaseCatalyzes the epoxidation of the terminal double bond of the geranylgeranyl moiety of 3-geranylgeranylindole.[3]
PaxB paxBTerpene cyclaseA membrane-bound enzyme that catalyzes a complex cyclization cascade of the epoxidized intermediate to form the initial polycyclic indole-diterpene scaffold, emindole SB.[4]
PaxA paxAIntegral membrane proteinRecently identified as a cyclase that catalyzes the conversion of 3',4'-epoxyemindole SB to paspaline, a role previously misattributed to PaxB.[4]
PaxP paxPCytochrome P450 monooxygenaseHydroxylates paspaline at the C-13 position to form 13-desoxypaxilline.[3]
PaxQ paxQCytochrome P450 monooxygenaseCatalyzes the final hydroxylation at the C-7 position of 13-desoxypaxilline to yield paxilline.[3]
PaxD paxDPrenyltransferaseCatalyzes the post-paxilline prenylation at the C-21 and C-22 positions of the indole ring of paxilline.[5][6]
Quantitative Data on Paxilline Biosynthesis Enzymes

The kinetic parameters for some of the enzymes in the paxilline pathway have been characterized, providing insights into their catalytic efficiency.

EnzymeSubstrate(s)Km (µM)kcat (s-1)Reference
PaxD Paxilline106.4 ± 5.40.97 ± 0.01[5]
Dimethylallyl pyrophosphate (DMAPP)0.57 ± 0.02[5]
AmyD (a PaxD homolog) Paxilline7.6 ± 0.50.12 ± 0.003[7]
Dimethylallyl pyrophosphate (DMAPP)17.9 ± 1.7[7]

Visualizing the Paxilline Biosynthetic Pathway

The following diagram illustrates the key steps and intermediates in the biosynthesis of paxilline.

Paxilline_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) GGI 3-Geranylgeranylindole GGPP->GGI Indole Indole-3-glycerol phosphate Indole->GGI PaxC Epoxy_GGI Epoxy-3-geranylgeranylindole GGI->Epoxy_GGI PaxM Emindole_SB Emindole SB Epoxy_GGI->Emindole_SB PaxB Epoxy_Emindole_SB 3',4'-Epoxyemindole SB Emindole_SB->Epoxy_Emindole_SB PaxM Paspaline Paspaline Epoxy_Emindole_SB->Paspaline PaxA Desoxypaxilline 13-Desoxypaxilline Paspaline->Desoxypaxilline PaxP Paxilline Paxilline Desoxypaxilline->Paxilline PaxQ Prenyl_Paxilline Prenylated Paxilline Paxilline->Prenyl_Paxilline PaxD PaxG PaxG PaxC PaxC PaxM1 PaxM PaxB PaxB PaxM2 PaxM PaxA PaxA PaxP PaxP PaxQ PaxQ PaxD PaxD FPP_IPP FPP + IPP FPP_IPP->GGPP PaxG

Caption: The biosynthetic pathway of paxilline in Penicillium paxilli.

Experimental Protocols

The elucidation of the paxilline biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. This section outlines the general methodologies employed in these studies.

Gene Knockout and Complementation in P. paxilli

Objective: To determine the function of a specific pax gene by observing the effect of its absence on paxilline production.

  • Construct Design: A gene replacement cassette is designed to replace the target pax gene with a selectable marker, such as the hygromycin B resistance gene (hph). Flanking regions homologous to the sequences upstream and downstream of the target gene are included to facilitate homologous recombination.

  • Protoplast Formation: P. paxilli mycelia are treated with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., sorbitol) to generate protoplasts.

  • Transformation: The gene replacement cassette is introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

  • Selection and Screening: Transformed protoplasts are regenerated on a medium containing the selective agent (e.g., hygromycin B). Resistant colonies are then screened by PCR and Southern blot analysis to confirm the targeted gene replacement.

  • Metabolite Analysis: The knockout mutants are cultured, and the secondary metabolites are extracted and analyzed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify any changes in the production of paxilline and its intermediates.

  • Complementation: To confirm that the observed phenotype is due to the gene knockout, the wild-type copy of the gene is reintroduced into the mutant strain, which should restore paxilline production.

Gene_Knockout_Workflow A Design Gene Replacement Cassette (pax gene -> marker) C PEG-mediated Transformation of Protoplasts A->C B Generate P. paxilli Protoplasts B->C D Selection on Hygromycin B C->D E Screen Transformants (PCR, Southern Blot) D->E F Metabolite Analysis (TLC, HPLC) E->F G Gene Complementation F->G

Caption: Workflow for gene knockout and complementation in P. paxilli.

Heterologous Expression and Purification of Pax Enzymes

Objective: To produce and purify individual Pax enzymes for in vitro biochemical characterization.

  • Gene Cloning: The coding sequence of the target pax gene is amplified from P. paxilli cDNA and cloned into an E. coli expression vector, often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Purification: The E. coli cells are harvested and lysed. The tagged protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

  • Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE, and the protein concentration is determined using a standard method such as the Bradford assay.

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of a purified Pax enzyme.

  • General Assay Conditions: A typical reaction mixture includes the purified enzyme, the putative substrate(s), and any necessary cofactors in a suitable buffer at an optimal pH and temperature.

  • PaxG (Geranylgeranyl Diphosphate Synthase): The activity can be measured by quantifying the amount of GGPP produced from FPP and IPP. This can be done using methods that detect the release of pyrophosphate (PPi) or by direct analysis of the product by LC-MS.

  • PaxC and PaxD (Prenyltransferases): The activity is determined by incubating the enzyme with the indole substrate and the prenyl diphosphate donor (GGPP for PaxC, DMAPP for PaxD). The reaction products are then extracted and analyzed by HPLC and LC-MS.

  • PaxM (FAD-dependent Monooxygenase): The activity of this enzyme can be monitored by measuring the consumption of NADPH and O2, which are required for the FAD cofactor regeneration and the hydroxylation reaction. The formation of the epoxidized product is confirmed by LC-MS.

  • PaxP and PaxQ (Cytochrome P450 Monooxygenases): These enzymes require a cytochrome P450 reductase to transfer electrons from NADPH. The assay involves incubating the purified P450, the reductase, the substrate (paspaline for PaxP, 13-desoxypaxilline for PaxQ), and an NADPH regenerating system. The product formation is monitored by HPLC.

Quantitative Analysis of Paxilline and its Intermediates by HPLC

Objective: To separate and quantify paxilline and its precursors in fungal extracts.

  • Sample Preparation: Fungal mycelia are harvested, freeze-dried, and ground. The metabolites are extracted with a suitable organic solvent (e.g., chloroform/methanol mixture). The extract is then filtered and concentrated.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or ammonium acetate, is employed to achieve separation.

    • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at specific wavelengths for each compound. Mass spectrometry (MS) detection can be coupled to the HPLC for definitive identification and quantification.

  • Quantification: The concentration of each metabolite is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of purified standards.

Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

Objective: To quantify the transcript levels of pax genes under different culture conditions or at different time points.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from fungal mycelia. The quality and quantity of the RNA are assessed, and it is then reverse transcribed into complementary DNA (cDNA).

  • qPCR: The qPCR reaction is performed using gene-specific primers for the target pax genes and a reference gene (e.g., β-tubulin) for normalization. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to monitor the amplification in real-time.

  • Data Analysis: The relative expression level of each pax gene is calculated using the comparative CT (ΔΔCT) method, which normalizes the expression of the target gene to the reference gene.

qRT_PCR_Workflow A Harvest Fungal Mycelia B Total RNA Extraction A->B C Reverse Transcription (RNA -> cDNA) B->C D Quantitative PCR with Gene-Specific Primers C->D E Data Analysis (ΔΔCT Method) D->E

Caption: Workflow for quantitative RT-PCR analysis of pax gene expression.

Conclusion

The biosynthesis of paxilline in fungi is a complex and fascinating process that involves a dedicated cluster of genes and a series of precise enzymatic transformations. This technical guide has provided a detailed overview of the pathway, the enzymes involved, and the experimental methodologies used to elucidate its intricacies. A thorough understanding of this biosynthetic machinery is not only of fundamental scientific interest but also holds significant potential for applications in agriculture, medicine, and biotechnology. Future research in this area will likely focus on the detailed structural and mechanistic characterization of the Pax enzymes, the regulatory networks that control the expression of the PAX cluster, and the engineering of the pathway to produce novel bioactive compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Paxilline on BK Channels

This technical guide provides a comprehensive overview of the molecular mechanism by which paxilline, a potent fungal neurotoxin, inhibits the large-conductance Ca²⁺- and voltage-activated potassium (BK) channels. Understanding this mechanism is crucial for the use of paxilline as a research tool and for the development of novel BK channel modulators.

Core Mechanism of Action: Allosteric Inhibition of the Closed State

Paxilline is a highly specific inhibitor of BK channels, exerting its effect through a state-dependent mechanism that favors the channel's closed conformation.[1][2][3][4][5] The primary mode of action is not a direct occlusion of the ion-conducting pore in the open state, but rather an allosteric modulation that stabilizes the closed state of the channel.[3][4] This effectively shifts the equilibrium of the channel's gating process, making it more difficult for the channel to open in response to its physiological activators, membrane depolarization and increased intracellular calcium.

The key characteristics of paxilline's mechanism of action are:

  • Exclusive Closed-Channel Block : Paxilline binds with high affinity to the closed conformation of the BK channel.[1][2][3][4] Its affinity for the open state is significantly lower, estimated to be over 500 times weaker.[1][3][4]

  • State-Dependent Inhibition : The inhibitory potency of paxilline is inversely proportional to the open probability (Po) of the BK channel.[1][2][3][4] Under conditions that favor a low Po (e.g., hyperpolarized membrane potentials, low intracellular Ca²⁺), paxilline is a potent inhibitor with an IC₅₀ in the nanomolar range.[1][3][4] Conversely, when the Po is high (e.g., depolarized potentials, high intracellular Ca²⁺), the inhibitory effect of paxilline is substantially reduced, with the IC₅₀ shifting to the micromolar range.[1][3][4]

  • Allosteric Modulation : Paxilline does not directly block the ion permeation pathway of the open channel.[3][4] Instead, the binding of a single paxilline molecule to the channel allosterically alters the intrinsic closed-to-open equilibrium, thereby stabilizing the closed state.[1][2][3] This mechanism is supported by the observation that paxilline does not affect the gating currents associated with the movement of the channel's voltage sensors.[1][2]

  • Stoichiometry : Functional studies suggest that the binding of a single molecule of paxilline is sufficient to inhibit the tetrameric BK channel.[6][7][8]

The Paxilline Binding Site: A Crevice on the Intracellular Side

Computational modeling, guided by cryo-electron microscopy (cryo-EM) structures of the BK channel, has identified the putative binding site for paxilline.[6][7][8] This site is located in a crevice formed between the S6 transmembrane helix and the pore helix of adjacent subunits on the intracellular side of the channel.[7]

Key features of the binding site include:

  • Accessibility : Paxilline is thought to access its binding site from the intracellular solution via the central cavity of the channel.[6][7][8] This is supported by evidence that bulky intracellular pore blockers can hinder paxilline inhibition.[1][3][4]

  • Critical Residues : Site-directed mutagenesis studies have identified specific amino acid residues that are crucial for paxilline sensitivity. A key residue is Glycine 311 (G311) located in the S6 helix.[9][10] Mutation of this glycine to a serine (G311S) dramatically reduces the blocking efficacy of paxilline.[10] Other residues, including Methionine 285 (M285) and Phenylalanine 307 (F307) , have also been implicated in forming the paxilline binding pocket.[7] The Slo3 channel, a homolog of the BK channel that is insensitive to paxilline, has a serine at the equivalent position of G311, further highlighting the importance of this residue.[9][10]

Quantitative Data on Paxilline Inhibition of BK Channels

The following tables summarize the key quantitative parameters describing the interaction of paxilline with BK channels.

ParameterValueConditionsReference
IC₅₀ (Closed State) ~10 nMLow open probability (e.g., -70 mV, 300 µM Ca²⁺)[1][3][4]
IC₅₀ (Open State) ~10 µMHigh open probability (e.g., +70 mV, 300 µM Ca²⁺)[1][3][4]
Affinity Ratio (Closed/Open) >500-fold[1][3][4]
Forward Rate of Inhibition (k_on) 2 x 10⁶ M⁻¹s⁻¹For closed channels[1][3][4]
Stoichiometry 1 moleculePer channel[6][7][8]
Equilibration Condition (300 µM Ca²⁺)IC₅₀
-70 mV11.7 ± 1.9 nM
0 mV58.4 ± 2.9 nM
+40 mV469.8 ± 94.9 nM
+70 mV5.37 ± 1.0 µM

Data adapted from Zhou & Lingle (2014). The IC₅₀ values demonstrate the strong dependence of paxilline inhibition on the membrane potential, which directly influences the channel's open probability.[3]

Experimental Protocols

The understanding of paxilline's mechanism of action has been elucidated through a combination of electrophysiological, molecular biology, and computational techniques.

This is the primary technique used to study the effects of paxilline on BK channel activity at the single-channel and macroscopic current levels.

  • Cell Preparation : HEK293 cells or other suitable cell lines are transiently or stably transfected with cDNAs encoding the α-subunit (and any auxiliary β-subunits) of the BK channel.

  • Patch-Clamp Recording :

    • An inside-out patch of the cell membrane containing the BK channels is excised using a glass micropipette. This configuration allows for the direct application of paxilline and solutions with varying Ca²⁺ concentrations to the intracellular face of the channel.

    • The patch is voltage-clamped to control the membrane potential.

    • Currents flowing through the BK channels are recorded in response to voltage steps and different concentrations of intracellular Ca²⁺.

  • Paxilline Application : Paxilline, dissolved in a suitable solvent like DMSO, is added to the intracellular solution perfusing the patch. The effect of paxilline on channel activity is measured by the reduction in the macroscopic current or the decrease in the open probability of single channels.

  • Data Analysis : The IC₅₀ of paxilline is determined by fitting the concentration-response data to the Hill equation. The state-dependence of the block is assessed by measuring the IC₅₀ under different voltage and Ca²⁺ conditions that result in varying open probabilities.

This technique is used to identify the specific amino acid residues involved in paxilline binding.

  • Mutagenesis : The cDNA encoding the BK channel α-subunit is modified to change a specific amino acid residue to another (e.g., G311S).

  • Expression and Recording : The mutated channel is then expressed in a cell line, and its sensitivity to paxilline is evaluated using the inside-out patch-clamp technique described above.

  • Analysis : A significant change in the IC₅₀ for the mutated channel compared to the wild-type channel indicates that the mutated residue is important for paxilline binding or the conformational changes associated with inhibition.

Molecular docking simulations are used to predict the binding pose of paxilline within the three-dimensional structure of the BK channel.

  • Homology Modeling : A homology model of the mammalian BK channel is created based on the cryo-EM structures of homologous channels (e.g., from Aplysia californica). Separate models are generated for the open and closed states of the channel.

  • Docking Simulation : A computational algorithm is used to predict the most favorable binding poses of the paxilline molecule within the channel structure. The algorithm considers factors such as shape complementarity and intermolecular interactions.

  • Validation : The predicted binding poses are then validated by comparing them with the results from site-directed mutagenesis experiments. A good model should be able to explain why certain mutations affect paxilline sensitivity.

Visualizations of Signaling Pathways and Experimental Workflows

Paxilline_Mechanism Paxilline allosterically stabilizes the closed state of the BK channel, thereby inhibiting its activation. cluster_channel_states BK Channel Gating Equilibrium cluster_paxilline_interaction Paxilline Interaction Closed Closed State Open Open State Closed->Open Activation (Depolarization, Ca²⁺) Pax_Bound_Closed Paxilline-Bound Closed State Closed->Pax_Bound_Closed Open->Closed Deactivation Paxilline Paxilline Paxilline->Pax_Bound_Closed High Affinity Binding (k_on = 2x10⁶ M⁻¹s⁻¹) Pax_Bound_Closed->Closed Dissociation Pax_Bound_Closed->Open Activation Inhibited

Caption: Allosteric modulation of BK channels by paxilline.

Experimental_Workflow Workflow for characterizing paxilline inhibition of BK channels using patch-clamp electrophysiology. cluster_preparation Preparation cluster_electrophysiology Electrophysiology cluster_experiment Experimental Conditions cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293) Transfection Transfection with BK Channel cDNA Cell_Culture->Transfection Patch_Clamp Inside-Out Patch-Clamp Transfection->Patch_Clamp Data_Acquisition Record Macroscopic or Single-Channel Currents Patch_Clamp->Data_Acquisition CR_Curve Generate Concentration- Response Curves Data_Acquisition->CR_Curve Current Amplitudes Control Control Solution Paxilline_App Apply Paxilline (various concentrations) Control->Paxilline_App Vary_Conditions Vary Voltage and [Ca²⁺]i to alter Open Probability Paxilline_App->Vary_Conditions IC50_Calc Calculate IC₅₀ CR_Curve->IC50_Calc State_Dependence Analyze State-Dependence of Inhibition IC50_Calc->State_Dependence

Caption: Workflow for electrophysiological characterization.

Mutagenesis_Logic Logical flow for identifying key residues in the paxilline binding site using site-directed mutagenesis. cluster_wildtype Wild-Type Channel cluster_mutant Mutant Channel Start Hypothesize Putative Binding Site Residue (e.g., G311) WT_Record Record Paxilline Inhibition (IC₅₀) Mutate Create Point Mutation (e.g., G311S) Start->Mutate Compare Compare IC₅₀ (Wild-Type vs. Mutant) WT_Record->Compare Mutant_Record Record Paxilline Inhibition (IC₅₀) Mutate->Mutant_Record Mutant_Record->Compare Result1 IC₅₀ Significantly Increased (Reduced Sensitivity) Compare->Result1 Yes Result2 No Significant Change in IC₅₀ Compare->Result2 No Conclusion1 Conclusion: Residue is critical for paxilline binding/action Result1->Conclusion1 Conclusion2 Conclusion: Residue is not critical for paxilline binding/action Result2->Conclusion2

Caption: Identifying key residues via mutagenesis.

References

Paxilline as a Selective BK Channel Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxilline, a potent tremorogenic indole diterpene isolated from Penicillium paxilli, has emerged as a valuable pharmacological tool for the investigation of large-conductance Ca²⁺- and voltage-activated potassium (BK) channels.[1][2] Its high affinity and state-dependent mechanism of action have made it a widely used inhibitor in diverse physiological and biophysical studies. This technical guide provides an in-depth overview of paxilline's specificity, mechanism of action, experimental protocols for its use, and its impact on key signaling pathways.

Specificity and Off-Target Effects

While frequently cited as a specific BK channel inhibitor, the selectivity of paxilline is dose-dependent. Its primary and most potent interaction is with the BK channel, where it exhibits nanomolar affinity. However, at higher concentrations, off-target effects have been documented.

Data on Potency and Off-Target Interactions
TargetParameterValueCell/System TypeNotes
BK Channel IC₅₀~10 nMChannels in a closed stateInhibition is highly dependent on the channel's open probability.
IC₅₀~10 µMChannels approaching maximal open probabilityDemonstrates the state-dependent nature of the block.
Kᵢ1.9 nMCloned α-subunit of the maxi-K channel in excised membrane patches (with 10 µM intracellular Ca²⁺)
SERCA IC₅₀5 - 50 µMDifferent SERCA isoformsSERCA (sarco/endoplasmic reticulum Ca²⁺-ATPase) is a known off-target. This interaction can influence cellular calcium homeostasis.

Mechanism of Action

Paxilline functions as a closed-channel blocker of BK channels.[1][2] Its inhibitory action is not due to direct occlusion of the pore in the open state but rather through preferential binding to and stabilization of the closed conformation of the channel.[1][2] This allosteric mechanism effectively reduces the channel's open probability (Po).[1]

Key features of paxilline's mechanism of action include:

  • State-Dependent Inhibition: Paxilline's binding affinity is significantly higher for the closed state of the BK channel, with an estimated affinity for the closed conformation being over 500-fold greater than for the open conformation.[1]

  • Inverse Dependence on Open Probability: The extent of inhibition by paxilline is inversely correlated with the channel's open probability. Conditions that favor channel opening, such as membrane depolarization or high intracellular calcium concentrations, lead to a reduction in the inhibitory effect of paxilline.[1][3][4][5]

  • Intracellular Site of Action: Evidence suggests that paxilline accesses its binding site from the intracellular side of the membrane, likely through the central cavity of the channel.[2]

  • No Effect on Voltage Sensors: Gating current measurements have shown that paxilline does not directly affect the voltage-sensing domains of the BK channel.[3]

Logical Workflow of Paxilline Inhibition

cluster_0 BK Channel Gating cluster_1 Paxilline Inhibition Membrane_Depolarization Membrane Depolarization BK_Channel BK Channel Membrane_Depolarization->BK_Channel Intracellular_Ca2 Intracellular Ca²⁺ Intracellular_Ca2->BK_Channel Channel_Opening Channel Opening (Increased Po) BK_Channel->Channel_Opening Closed_State Closed Channel Conformation Paxilline Paxilline Channel_Opening->Paxilline Reduces Inhibition Paxilline->Closed_State Binds to Stabilization Stabilization of Closed State Closed_State->Stabilization Inhibition Inhibition of BK Current Stabilization->Inhibition

Caption: Mechanism of Paxilline's inhibitory action on BK channels.

Experimental Protocols

Electrophysiological techniques, particularly patch-clamp, are the gold standard for studying the effects of paxilline on BK channels. Below are detailed methodologies for inside-out and whole-cell patch-clamp recordings.

Inside-Out Patch-Clamp Protocol

This configuration is ideal for studying the direct interaction of paxilline with the intracellular face of the BK channel.

A. Solutions:

  • Pipette (Extracellular) Solution (in mM): 127 tetraethylammonium hydroxide, 125 methanesulfonic acid, 2 MgCl₂, 10 HEPES. Adjusted to pH 7.2 with methanesulfonic acid.

  • Bath (Intracellular) Solution (in mM): 127 potassium methanesulfonate, 2 MgCl₂, 10 HEPES, and varying concentrations of free Ca²⁺ (e.g., 0 µM, 1.3 µM, 10 µM) chelated with EGTA. Adjusted to pH 7.2 with KOH.

  • Paxilline Stock Solution: 10 mM in DMSO. Dilute to the final desired concentration in the intracellular solution immediately before use.

B. Recording Procedure:

  • Fabricate borosilicate glass pipettes with a resistance of 1-2 MΩ.

  • Establish a gigaohm seal with the cell membrane in the cell-attached configuration.

  • Excise the patch to achieve the inside-out configuration, exposing the intracellular side of the membrane to the bath solution.

  • Record baseline BK channel activity using a voltage-clamp protocol. A typical protocol involves holding the membrane potential at a negative value (e.g., -80 mV) and applying depolarizing voltage steps (e.g., from -80 mV to +80 mV in 10 mV increments).[6]

  • Perfuse the bath with the paxilline-containing intracellular solution.

  • Record BK channel activity in the presence of paxilline using the same voltage-clamp protocol.

  • To study the state-dependence of the block, vary the holding potential and/or the intracellular Ca²⁺ concentration to alter the channel's open probability before and during paxilline application.[3][5]

Whole-Cell Patch-Clamp Protocol

This configuration allows for the study of paxilline's effect on BK channels in the context of the entire cell, including the influence of intracellular signaling pathways.

A. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjusted to pH 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjusted to pH 7.2 with KOH.

  • Paxilline Application: Paxilline can be applied extracellularly via bath perfusion.

B. Recording Procedure:

  • Establish a gigaohm seal in the cell-attached configuration.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the internal solution for a few minutes.

  • Record baseline whole-cell currents, including BK currents, using a suitable voltage-clamp protocol (e.g., holding at -70 mV and stepping to various depolarizing potentials).[7]

  • To isolate BK currents, other potassium channels can be blocked pharmacologically (e.g., with 4-aminopyridine for Kv channels and glibenclamide for KATP channels).

  • Apply paxilline to the bath and record the changes in the isolated BK currents.

Experimental Workflow for Assessing Paxilline Inhibition

cluster_0 Preparation cluster_1 Recording cluster_2 Analysis Cell_Culture Cell Culture/ Tissue Preparation Seal Establish Gigaohm Seal Cell_Culture->Seal Solution_Prep Prepare Recording Solutions Solution_Prep->Seal Pipette_Fab Pipette Fabrication Pipette_Fab->Seal Configuration Achieve Inside-Out or Whole-Cell Config. Seal->Configuration Baseline Record Baseline BK Currents Configuration->Baseline Paxilline_App Apply Paxilline Baseline->Paxilline_App Paxilline_Rec Record Currents with Paxilline Paxilline_App->Paxilline_Rec Washout Washout Paxilline_Rec->Washout Data_Analysis Analyze Current Amplitude, Po, etc. Washout->Data_Analysis Dose_Response Construct Dose-Response Curve (IC₅₀) Data_Analysis->Dose_Response

Caption: A typical experimental workflow for patch-clamp analysis.

Signaling Pathways Modulated by Paxilline

By inhibiting BK channels, paxilline can significantly impact various cellular signaling pathways, primarily through its effects on membrane potential and intracellular calcium dynamics.

Neuronal Signaling

In neurons, BK channels play a crucial role in regulating neuronal excitability, action potential repolarization, and neurotransmitter release. Inhibition of BK channels by paxilline can lead to:

  • Increased Neuronal Excitability: By blocking the hyperpolarizing influence of BK channels, paxilline can broaden action potentials and increase neuronal firing rates.

  • Modulation of Neurotransmitter Release: The effect on neurotransmitter release is complex. By prolonging presynaptic depolarization, paxilline can enhance Ca²⁺ influx and increase neurotransmitter release. However, in some cases, BK channel hyperactivity can decrease release probability, a condition that can be reversed by paxilline.

Paxilline Paxilline BK_Channel_Neuron Neuronal BK Channel Paxilline->BK_Channel_Neuron Inhibits Membrane_Depolarization_Neuron Membrane Depolarization BK_Channel_Neuron->Membrane_Depolarization_Neuron Leads to AP_Broadening Action Potential Broadening Membrane_Depolarization_Neuron->AP_Broadening Ca_Influx Increased Presynaptic Ca²⁺ Influx AP_Broadening->Ca_Influx Neurotransmitter_Release Modulated Neurotransmitter Release Ca_Influx->Neurotransmitter_Release

Caption: Neuronal signaling pathway affected by paxilline.

Smooth Muscle Contraction

In vascular smooth muscle cells (VSMCs), BK channels contribute to the regulation of vascular tone by promoting hyperpolarization and relaxation. Inhibition of these channels by paxilline can result in:

  • Membrane Depolarization: Blocking BK channels leads to VSMC depolarization.

  • Activation of Voltage-Gated Ca²⁺ Channels (VGCCs): Depolarization opens VGCCs, increasing intracellular Ca²⁺.

  • Increased Smooth Muscle Contraction: Elevated intracellular Ca²⁺ activates calmodulin and myosin light chain kinase (MLCK), leading to phosphorylation of the myosin light chain and subsequent smooth muscle contraction.

Paxilline Paxilline BK_Channel_VSMC VSMC BK Channel Paxilline->BK_Channel_VSMC Inhibits Membrane_Depolarization_VSMC Membrane Depolarization BK_Channel_VSMC->Membrane_Depolarization_VSMC Leads to VGCC_Activation VGCC Activation Membrane_Depolarization_VSMC->VGCC_Activation Ca_Influx_VSMC Increased Intracellular Ca²⁺ VGCC_Activation->Ca_Influx_VSMC Contraction Smooth Muscle Contraction Ca_Influx_VSMC->Contraction

Caption: Smooth muscle contraction pathway affected by paxilline.

Conclusion

Paxilline is a powerful and relatively specific inhibitor of BK channels, distinguished by its potent, state-dependent mechanism of action. A thorough understanding of its affinity, off-target effects at higher concentrations, and its impact on cellular signaling is crucial for its effective application in research and drug development. The experimental protocols outlined in this guide provide a framework for the precise characterization of its effects on BK channel function. As with any pharmacological agent, careful consideration of its concentration-dependent effects is paramount to ensure accurate interpretation of experimental results.

References

Paxilline: A Technical Guide to a Tremorgenic Mycotoxin and its Interaction with BK Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paxilline, an indole diterpene alkaloid mycotoxin produced by Penicillium paxilli, is a potent neurotoxin known for its tremorgenic effects in vertebrates.[1][2] Its primary mechanism of action involves the potent and specific inhibition of the large-conductance Ca2+-activated K+ (BK) channels, crucial regulators of neuronal excitability.[3][4][5] This technical guide provides an in-depth analysis of paxilline, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of neuroscience, toxicology, and pharmacology.

Introduction: The Tremorgenic Mycotoxin Paxilline

First characterized in 1975, paxilline is a member of the indole-diterpenoid class of mycotoxins.[1] These fungal secondary metabolites are known to cause neurological syndromes in livestock, often referred to as "ryegrass staggers," characterized by tremors, ataxia, and hypersensitivity.[6] The tremorgenic activity of paxilline stems from its ability to disrupt normal neuronal function by targeting a specific class of ion channels.[3][5] Beyond its toxicological significance, paxilline's high affinity and specificity for the BK channel have made it an invaluable pharmacological tool for elucidating the physiological roles of these channels in various cellular processes.[4][7]

Mechanism of Action: State-Dependent Inhibition of the BK Channel

The primary molecular target of paxilline is the large-conductance Ca2+- and voltage-activated potassium (BK) channel.[3][4][5] These channels are ubiquitously expressed and play a critical role in regulating neuronal excitability, neurotransmitter release, and smooth muscle tone by influencing the repolarization phase of the action potential.[7]

Paxilline exhibits a potent, reversible, and state-dependent inhibition of BK channels.[5][7][8] It preferentially binds to the closed conformation of the channel, thereby stabilizing it in a non-conducting state.[3][5] This inhibition is non-competitive and allosteric, meaning paxilline binds to a site distinct from the pore and the Ca2+ binding sites.[8] The binding of a single paxilline molecule is sufficient to inhibit the channel.[5]

The affinity of paxilline for the BK channel is inversely proportional to the channel's open probability (Po).[3][5] When the channel is predominantly closed (low Po), the IC50 for paxilline is in the low nanomolar range.[5][6] Conversely, under conditions that favor channel opening (high Po), such as membrane depolarization or high intracellular Ca2+ concentrations, the inhibitory effect of paxilline is significantly reduced, with the IC50 shifting to the micromolar range.[5][6] This state-dependent inhibition is a hallmark of paxilline's interaction with the BK channel.

Signaling Pathway of Paxilline-Induced Tremor

The inhibition of BK channels by paxilline leads to a cascade of events at the cellular and systemic levels, culminating in the characteristic tremor. By blocking BK channels, paxilline prolongs the repolarization of neurons, leading to increased neuronal excitability and uncontrolled firing. This disruption of normal neuronal signaling, particularly in motor pathways, manifests as involuntary muscle contractions and tremors.

Paxilline_Signaling_Pathway Paxilline Paxilline BK_Channel_Closed BK Channel (Closed State) Paxilline->BK_Channel_Closed Binds to Paxilline_Complex Paxilline-BK Channel Complex (Stabilized Closed State) BK_Channel_Closed->Paxilline_Complex BK_Channel_Open BK Channel (Open State) K_Efflux K+ Efflux BK_Channel_Open->K_Efflux Allows Reduced_Repolarization Reduced/Delayed Repolarization Paxilline_Complex->Reduced_Repolarization Causes Membrane_Depolarization Membrane Depolarization & Intracellular Ca2+ Increase Membrane_Depolarization->BK_Channel_Open Promotes Repolarization Neuron Repolarization K_Efflux->Repolarization Leads to Increased_Excitability Increased Neuronal Excitability Reduced_Repolarization->Increased_Excitability Leads to Tremor Tremor Increased_Excitability->Tremor Results in

Paxilline's mechanism of action on the BK channel.

Quantitative Data

The following tables summarize the key quantitative parameters of paxilline's interaction with BK channels and its in vivo toxicity.

ParameterValueConditionsSpecies/SystemReference(s)
IC50 11.7 ± 1.9 nM-70 mV, 300 µM Ca2+ (Low Po)Not specified[6][7]
58.4 ± 2.9 nM0 mV, 300 µM Ca2+Not specified[6][7]
469.8 ± 94.9 nM40 mV, 300 µM Ca2+Not specified[6][7]
5.37 ± 1.0 µM70 mV, 300 µM Ca2+ (High Po)Not specified[6][7]
5-50 µMDifferent SERCA isoformsNot specified[9]
Ki 1.9 nM10 µM intracellular Ca2+Cloned α-subunit of maxi-K channel[8]
35.7 nMWhole-cell outward currentsRat mesenteric artery cells[10]
Rate of Inhibition 2 x 10^6 M-1s-1For closed channelsNot specified[5][11]
LD50 150 mg/kgBody weightMice[6]

Table 1: Quantitative parameters of paxilline's biological activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of paxilline.

Whole-Cell Patch-Clamp Analysis of BK Channel Inhibition

This protocol is designed to measure the effect of paxilline on BK channel currents in isolated cells.

Materials:

  • Cells expressing BK channels (e.g., cultured neurons, HEK293 cells transfected with BK channel subunits)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External (bath) solution (e.g., 140 mM KCl, 2 mM MgCl2, 10 mM HEPES, pH 7.2)

  • Internal (pipette) solution (e.g., 140 mM KCl, 2 mM MgCl2, 10 mM HEPES, 1 mM EGTA, and varying concentrations of CaCl2 to achieve desired free Ca2+, pH 7.2)

  • Paxilline stock solution (in DMSO) and working solutions

Procedure:

  • Prepare cells on coverslips suitable for patch-clamp recording.

  • Pull glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Mount the coverslip in the recording chamber and perfuse with external solution.

  • Approach a target cell with the patch pipette while applying positive pressure.

  • Release the positive pressure to form a giga-ohm seal (>1 GΩ) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential (e.g., -80 mV).

  • Apply voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit BK channel currents.

  • Record baseline currents in the absence of paxilline.

  • Perfuse the recording chamber with a known concentration of paxilline and repeat the voltage-step protocol.

  • To study the state-dependence of inhibition, vary the holding potential and/or the intracellular Ca2+ concentration.

  • Wash out the paxilline to observe the reversibility of the block.

  • Analyze the data to determine the percentage of current inhibition, construct dose-response curves, and calculate IC50 values.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Prep Prepare cells expressing BK channels on coverslips Seal Form Giga-ohm seal (>1 GΩ) Cell_Prep->Seal Pipette_Prep Pull glass pipettes (2-5 MΩ) Pipette_Prep->Seal Solution_Prep Prepare external and internal solutions Solution_Prep->Seal Whole_Cell Establish whole-cell configuration Seal->Whole_Cell Baseline Record baseline BK currents Whole_Cell->Baseline Paxilline_App Apply paxilline Baseline->Paxilline_App Paxilline_Rec Record BK currents in presence of paxilline Paxilline_App->Paxilline_Rec Washout Washout paxilline and record recovery Paxilline_Rec->Washout Inhibition Calculate percentage of current inhibition Washout->Inhibition Dose_Response Construct dose-response curves Inhibition->Dose_Response IC50 Determine IC50 values Dose_Response->IC50

Workflow for whole-cell patch-clamp analysis.
In Vivo Tremorgenicity Assay in Mice

This protocol describes a method to assess the tremorgenic effects of paxilline in a mouse model.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • Paxilline solution for injection (e.g., dissolved in a vehicle like corn oil or DMSO/saline)

  • Observation cages

  • Video recording equipment

  • Tremor quantification system (e.g., force plate, accelerometer, or visual rating scale)

Procedure:

  • Acclimatize mice to the experimental environment.

  • Administer paxilline via intraperitoneal (i.p.) or oral gavage at various doses. A control group should receive the vehicle only.

  • Immediately after administration, place each mouse in an individual observation cage.

  • Record the behavior of the mice for a set period (e.g., 60-120 minutes).

  • Qualitative Assessment (Visual Rating Scale): Score the severity of tremors at regular intervals (e.g., every 5-10 minutes) using a standardized scale. An example scale is provided below.

  • Quantitative Assessment: If available, use a force plate or accelerometer to measure the frequency and amplitude of the tremors.

  • Analyze the data to determine the dose-response relationship for tremor induction, the time to onset, and the duration of the tremorgenic effect.

Example Visual Rating Scale for Tremor:

  • 0: No tremor.

  • 1: Mild, intermittent tremor, often induced by handling or movement.

  • 2: Moderate, persistent tremor at rest.

  • 3: Severe, continuous whole-body tremor.

  • 4: Severe tremor with ataxia and loss of coordination.

  • 5: Severe tremor with convulsions.

Experimental Workflow for In Vivo Tremorgenicity Assay

InVivo_Tremor_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatize Acclimatize mice Administer Administer paxilline (i.p. or oral) Acclimatize->Administer Dose_Prep Prepare paxilline doses and vehicle control Dose_Prep->Administer Observe Place in observation cages and record behavior Administer->Observe Assess Assess tremor severity (Qualitative and/or Quantitative) Observe->Assess Dose_Response Determine dose-response relationship Assess->Dose_Response Time_Course Analyze time to onset and duration of tremor Assess->Time_Course

Workflow for in vivo tremorgenicity assay.

Conclusion

Paxilline is a potent tremorgenic mycotoxin that exerts its effects through the specific, state-dependent inhibition of BK channels. Its high affinity and well-characterized mechanism of action have established it as an indispensable tool in neuroscience and pharmacology for probing the function of these critical ion channels. This technical guide has provided a comprehensive overview of paxilline, from its molecular mechanism to in vivo effects, and has detailed experimental protocols to facilitate further research. A thorough understanding of paxilline's properties is crucial for researchers investigating its toxicological implications and for those utilizing it as a pharmacological probe to advance our understanding of BK channel physiology and its role in health and disease.

References

The Tremorgenic Mycotoxin Paxilline: An In-depth Guide to its Early Research and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxilline is a potent, tremorgenic indole diterpenoid mycotoxin, first characterized in 1975.[1] Produced by the fungus Penicillium paxilli, it has garnered significant attention in the scientific community for its highly selective and potent inhibition of large-conductance calcium-activated potassium (BK) channels.[2][3] This technical guide delves into the seminal early research that led to the isolation, structural elucidation, and initial biological characterization of paxilline, providing a foundational understanding for researchers in pharmacology and drug development.

Discovery and Initial Characterization

Paxilline was first isolated from cultures of Penicillium paxilli. The initial structural characterization was a landmark achievement, revealing a complex polycyclic structure that fuses an indole moiety with a rearranged diterpene fragment.[1][4] This unique architecture is shared by a broader class of fungal metabolites, many of which exhibit significant biological activities.[5][6]

Isolation and Purification

Experimental Protocol: General Outline for Paxilline Isolation

  • Fungal Cultivation: Penicillium paxilli is cultured on a suitable medium, such as Bengal red medium containing chloramphenicol to inhibit bacterial growth. The fungus is typically grown from a soil or other environmental isolate.[6]

  • Extraction: The fungal cultures are extracted with an organic solvent, commonly ethyl acetate, to isolate the secondary metabolites.[7]

  • Chromatographic Separation: The crude extract is then subjected to column chromatography to separate the various components. This is a critical step in isolating paxilline from other fungal metabolites.

  • Purification: Further purification is achieved through techniques such as preparative high-performance liquid chromatography (HPLC) to yield high-purity paxilline.[7]

Workflow for Paxilline Isolation and Purification

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product cultivate Cultivate Penicillium paxilli extract Extract with Ethyl Acetate cultivate->extract column_chrom Column Chromatography extract->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc paxilline Pure Paxilline prep_hplc->paxilline

A generalized workflow for the isolation and purification of paxilline.
Structural Elucidation

The definitive structure of paxilline was determined through a combination of spectroscopic techniques, culminating in X-ray crystallography.[4]

Table 1: Key Physicochemical and Spectroscopic Data for Paxilline

PropertyDataReference
Molecular Formula C₂₇H₃₃NO₄[5]
UV Absorption (λmax) 237, 285 nm[6]
¹H NMR Key signals include aromatic protons and methyl groups.[6]
¹³C NMR Shows a total of 27 carbon signals, including carbonyl and olefinic carbons.[6]
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass, confirming the molecular formula.[5][6]
X-ray Crystallography Confirmed the absolute configuration of the molecule.[4]

Early Biological Characterization: A Potent BK Channel Blocker

A pivotal moment in paxilline research was the discovery of its potent and selective inhibitory effect on high-conductance Ca²⁺-activated K⁺ (maxi-K or BK) channels.[2] This finding established paxilline as a valuable pharmacological tool for studying the physiological roles of these channels.

Inhibition of BK Channels

Early electrophysiological experiments demonstrated that paxilline blocks BK channels with high affinity.[2] The mechanism of action was later determined to be an allosteric, closed-channel block.

Table 2: Early Quantitative Data on Paxilline's Inhibition of BK Channels

ParameterValueConditionsReference
Ki for BK channel block 1.9 nM10 µM intracellular Ca²⁺[2]
Hill Coefficient ~110 µM intracellular Ca²⁺[2]

Experimental Protocol: Electrophysiological Recording of BK Channel Inhibition

  • Cell Preparation: Cells expressing BK channels (e.g., from bovine aortic smooth muscle or cloned channels in oocytes) are prepared for patch-clamp experiments.[2]

  • Patch-Clamp Configuration: An excised membrane patch (inside-out configuration) is established to allow for the application of paxilline to the intracellular face of the channel.

  • Data Acquisition: Currents through the BK channels are elicited by voltage pulses.

  • Paxilline Application: Paxilline is applied to the bath solution, and the resulting inhibition of the channel currents is recorded.

  • Data Analysis: The inhibition constant (Ki) is determined by analyzing the concentration-response relationship of paxilline's blocking effect.

Allosteric Modulation of Toxin Binding

Interestingly, despite being a channel blocker, paxilline was found to enhance the binding of [¹²⁵I]charybdotoxin (ChTX), a known pore-blocking scorpion toxin, to BK channels.[2] This suggested an allosteric mechanism of action, where paxilline binds to a site distinct from the ChTX binding site in the channel pore.

Experimental Protocol: [¹²⁵I]Charybdotoxin Binding Assay

  • Membrane Preparation: Sarcolemmal membranes from a tissue rich in BK channels (e.g., bovine aortic smooth muscle) are prepared.[2]

  • Binding Reaction: The membranes are incubated with [¹²⁵I]ChTX in the presence or absence of various concentrations of paxilline.

  • Separation of Bound and Free Toxin: The reaction mixture is filtered to separate the membranes with bound toxin from the unbound toxin.

  • Quantification: The amount of bound [¹²⁵I]ChTX is quantified using a gamma counter.

  • Data Analysis: The effect of paxilline on the binding of [¹²⁵I]ChTX is analyzed to determine if it enhances or inhibits binding.

Signaling Pathway: Allosteric Modulation of BK Channels by Paxilline

G paxilline Paxilline paxilline_binding_site Allosteric Site paxilline->paxilline_binding_site Binds to bk_channel BK Channel (Closed State) bk_channel_blocked BK Channel (Blocked) bk_channel->bk_channel_blocked Transitions to inhibition Inhibition of K+ Efflux bk_channel_blocked->inhibition chtx Charybdotoxin (ChTX) chtx_binding_site ChTX Binding Site (Pore) chtx_binding_site->chtx Binds paxilline_binding_site->bk_channel Stabilizes paxilline_binding_site->chtx_binding_site Allosterically Modulates enhanced_binding Enhanced Binding G isoprenoid_pathway Isoprenoid Pathway geranylgeranyl_pp Geranylgeranyl Pyrophosphate isoprenoid_pathway->geranylgeranyl_pp paxilline_core Paxilline Core (Indole Diterpenoid) geranylgeranyl_pp->paxilline_core tryptophan Tryptophan indole_moiety Indole Moiety tryptophan->indole_moiety indole_moiety->paxilline_core paxilline Paxilline paxilline_core->paxilline

References

Paxilline as a Selective Blocker of Large-Conductance Calcium-Activated Potassium (BK) Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paxilline, a tremorogenic indole alkaloid mycotoxin derived from the fungus Penicillium paxilli, is a potent and widely utilized pharmacological tool for the study of large-conductance calcium- and voltage-activated potassium (BK) channels. Its primary mechanism of action is a state-dependent blockade, exhibiting a pronounced preference for the closed conformation of the BK channel. This technical guide provides an in-depth overview of paxilline's role as a BK channel blocker, detailing its mechanism of action, quantitative inhibitory properties, and the experimental protocols used to characterize its effects.

Mechanism of Action: A Preferential Closed-Channel Blockade

Paxilline's interaction with BK channels is not a simple occlusion of the open pore. Instead, it functions as an allosteric modulator that stabilizes the channel in its closed state.[1][2] This "closed-channel block" is characterized by the following key features:

  • State-Dependent Binding: Paxilline binds with significantly higher affinity to the closed conformation of the BK channel compared to the open conformation.[1][3] The affinity for the closed state has been estimated to be over 500 times greater than for the open state.[1][4]

  • Inverse Dependence on Open Probability (Po): The inhibitory potency of paxilline is inversely correlated with the channel's open probability.[3][4] Conditions that favor channel opening, such as membrane depolarization or high intracellular calcium concentrations, significantly reduce the blocking effect of paxilline.[3][5]

  • Allosteric Modulation: The binding of a single paxilline molecule is thought to allosterically alter the intrinsic closed-to-open equilibrium of the channel, favoring the closed state.[3][4] This effectively reduces the likelihood of the channel opening in response to activating stimuli.

  • Binding Site: Evidence suggests that paxilline accesses its binding site from the intracellular side of the membrane, within the central cavity of the channel pore.[6][7] A crucial residue for paxilline sensitivity has been identified as a glycine at position 311 (G311) in the S6 transmembrane helix of the BK channel α-subunit.[6][8] Mutation of this residue can abolish the inhibitory effect of paxilline.[6]

Quantitative Analysis of Paxilline Inhibition

The inhibitory potency of paxilline on BK channels is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). As a consequence of its state-dependent mechanism, these values are highly sensitive to the experimental conditions that influence the channel's open probability.

ParameterValueChannel Type/ConditionsSource
Ki 1.9 nMCloned α-subunit of the maxi-K (BK) channel in the presence of 10 µM intracellular calcium.[5]
IC50 ~10 nMBK channels when largely closed.[3][4]
IC50 11.7 ± 1.9 nMBK channels under equilibration conditions of -70 mV with 300 µM Ca2+.[1][9]
IC50 5.5 ± 1.1 nMBK channels at -80 mV.[1][9]
IC50 58.4 ± 2.9 nMBK channels under equilibration conditions of 0 mV with 300 µM Ca2+.[1][9]
IC50 469.8 ± 94.9 nMBK channels under equilibration conditions of 40 mV with 300 µM Ca2+.[1][9]
IC50 5.37 ± 1.0 µMBK channels under equilibration conditions of 70 mV with 300 µM Ca2+.[1][9]
IC50 ~10 µMBK channels as maximal open probability is approached.[3][4]
Off-target IC50 5 µM - 50 µMSarco/endoplasmic reticulum Ca2+-stimulated ATPase (SERCA).[10][11]

Experimental Protocols

The investigation of paxilline's effects on BK channels predominantly relies on electrophysiological techniques, particularly the patch-clamp method.

Inside-Out Patch-Clamp Electrophysiology

This technique is ideal for studying the direct interaction of intracellularly applied substances with ion channels.

Objective: To measure the inhibitory effect of paxilline on BK channel currents under controlled voltage and intracellular calcium concentrations.

Methodology:

  • Cell Preparation: Oocytes or mammalian cells expressing the BK channel α-subunit are used.[1][5]

  • Pipette Preparation: Glass micropipettes with a resistance of 1-2 MΩ are filled with a potassium-based intracellular solution.[1]

  • Patch Excision: A gigaseal is formed between the pipette tip and the cell membrane. The pipette is then retracted to excise a small patch of membrane, with the intracellular face exposed to the bath solution (inside-out configuration).[1][3]

  • Solution Exchange: The excised patch is moved into a perfusion system that allows for rapid exchange of bath solutions containing different concentrations of paxilline and calcium.[1]

  • Voltage Protocol: The membrane potential of the patch is clamped at a holding potential (e.g., -80 mV) where the BK channel open probability is low.[1][3] Depolarizing voltage steps are then applied to activate the channels and elicit potassium currents.[3]

  • Data Acquisition: BK channel currents are recorded in the absence (control) and presence of various concentrations of paxilline.[1][3] The inhibition of the current amplitude is measured to determine the IC50 of paxilline under the specific experimental conditions.[1]

Visualizations

Signaling Pathway of Paxilline's Closed-Channel Block

Paxilline_Mechanism cluster_channel BK Channel States Closed Closed State Open Open State Closed->Open Activation (Depolarization, Ca²⁺) Open->Closed Deactivation Pax_Bound_Closed Paxilline-Bound (Closed & Stabilized) Pax_Bound_Closed->Open Activation Inhibited Pax Paxilline (Intracellular) Pax->Pax_Bound_Closed High-Affinity Binding

Caption: Paxilline binds with high affinity to the closed state of the BK channel, stabilizing it.

Experimental Workflow for Paxilline Inhibition Study

Experimental_Workflow A Prepare Cells Expressing BK Channels B Establish Inside-Out Patch-Clamp Configuration A->B C Record Control BK Currents (Varying Voltage & Ca²⁺) B->C D Apply Paxilline via Perfusion System C->D E Record BK Currents in Presence of Paxilline D->E F Washout Paxilline and Record Recovery Currents E->F G Data Analysis: Calculate IC₅₀ F->G

Caption: A typical electrophysiological workflow to determine paxilline's inhibitory effects on BK channels.

Conclusion

Paxilline is an indispensable tool for probing the function and physiological roles of BK channels. Its well-characterized, state-dependent mechanism of closed-channel blockade provides a nuanced approach to modulating BK channel activity. Researchers and drug development professionals should, however, remain cognizant of its off-target effects at higher concentrations and the critical influence of experimental conditions on its inhibitory potency. A thorough understanding of its mechanism is paramount for the accurate interpretation of experimental data and the design of future investigations into BK channel pharmacology.

References

Toxicological Profile of Paxilline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxilline is a potent, tremorgenic indole-diterpenoid mycotoxin produced by several species of fungi, most notably Penicillium paxilli. It is a well-characterized blocker of large-conductance calcium-activated potassium (BK) channels and also exhibits inhibitory effects on the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. Due to its specific and potent biological activities, paxilline is widely used as a pharmacological tool in neuroscience and physiology research. However, its inherent toxicity necessitates a thorough understanding of its toxicological profile for safe handling and interpretation of experimental results. This guide provides a comprehensive overview of the known toxicological data for paxilline, including its mechanism of action, acute toxicity, genotoxicity, and available information on chronic, reproductive, and developmental effects.

Mechanism of Toxicity

The primary mechanism of paxilline's toxicity stems from its potent inhibition of BK channels. These channels are crucial in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release. Paxilline acts as a closed-channel blocker, binding with high affinity to the channel's closed conformation and stabilizing it, thereby reducing the probability of the channel opening[1][2]. This inhibition is inversely dependent on the channel's open probability; conditions that favor channel opening reduce the inhibitory effect of paxilline[1][2][3]. By blocking BK channels, paxilline disrupts normal potassium ion flow, leading to membrane depolarization and increased excitability, which manifests as tremors and convulsions.

A secondary mechanism of toxicity is the inhibition of the SERCA pump, which is responsible for transporting calcium ions from the cytosol into the sarcoplasmic/endoplasmic reticulum. Paxilline inhibits various SERCA isoforms with IC50 values in the micromolar range[3]. This inhibition disrupts intracellular calcium homeostasis, which can contribute to its overall toxic effects.

Signaling Pathways

The interaction of paxilline with BK channels and SERCA pumps disrupts key cellular signaling pathways. The following diagrams illustrate these interactions.

Paxilline_BK_Channel_Inhibition cluster_membrane Cell Membrane BK_Channel_Closed BK Channel (Closed State) BK_Channel_Open BK Channel (Open State) BK_Channel_Closed->BK_Channel_Open Inhibits transition to open state K_ion K+ Ion BK_Channel_Open->K_ion K+ Efflux Depolarization Membrane Depolarization K_ion->Depolarization Reduced K+ Efflux leads to Paxilline Paxilline Paxilline->BK_Channel_Closed Binds to & stabilizes Increased_Excitability Increased Neuronal Excitability Depolarization->Increased_Excitability Tremors Tremors/ Convulsions Increased_Excitability->Tremors

Paxilline's inhibition of the BK channel's closed state.

Paxilline_SERCA_Inhibition cluster_er_membrane Endoplasmic Reticulum Membrane SERCA SERCA Pump Cytosolic_Ca Cytosolic Ca2+ SERCA->Cytosolic_Ca Pumps from ER_Ca ER Ca2+ Store SERCA->ER_Ca into Disrupted_Homeostasis Disrupted Ca2+ Homeostasis SERCA->Disrupted_Homeostasis Inhibition leads to Paxilline Paxilline Paxilline->SERCA Inhibits Cellular_Dysfunction Cellular Dysfunction Disrupted_Homeostasis->Cellular_Dysfunction

Paxilline's inhibitory effect on the SERCA pump.

Toxicological Data

The following tables summarize the available quantitative toxicological data for paxilline.

Table 1: Acute Toxicity
SpeciesRoute of AdministrationLD50Observed EffectsReference
MouseOral>227 mg/kgTremor[4]
MouseUnreported150 mg/kgDetails not reported[4]
ChickenOral>100 mg/kgTremor[4]
Table 2: Genotoxicity
AssayTest SystemConcentration/DoseResultReference
Somatic Mutation and Recombination Test (SMART)Drosophila melanogaster≥2 µMPositive[5]
Table 3: Chronic, Reproductive, and Developmental Toxicity & Carcinogenicity
Study TypeSpeciesRouteNOAEL/LOAELFindingsReference
Chronic ToxicityData not available----
Reproductive ToxicityData not available----
Developmental ToxicityData not available----
CarcinogenicityData not available----

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.

Experimental Protocols

Acute Oral Toxicity (LD50) - General Protocol (Adapted from OECD Guideline 423)

This protocol provides a general framework for determining the acute oral toxicity of a substance like paxilline.

Acute_Toxicity_Protocol cluster_prep Preparation cluster_dosing Dosing Procedure (Stepwise) cluster_decision Decision and Subsequent Steps cluster_endpoint Endpoint Determination Animal_Selection Select healthy, young adult rodents (e.g., mice) (nulliparous, non-pregnant females) Housing House animals individually with controlled temperature, humidity, and light cycle Animal_Selection->Housing Acclimatization Acclimatize animals for at least 5 days Housing->Acclimatization Fasting Fast animals overnight prior to dosing (access to water) Acclimatization->Fasting Dose_Prep Prepare paxilline formulation (e.g., in corn oil) Initial_Dose Administer a starting dose to a group of 3 animals (e.g., 300 mg/kg) by oral gavage Dose_Prep->Initial_Dose Observation_1 Observe animals for mortality and clinical signs of toxicity for up to 48 hours Initial_Dose->Observation_1 Decision_1 Based on outcome, decide on the next dose level (higher or lower) for a new group of animals Observation_1->Decision_1 Dosing_2 Dose a new group of 3 animals with the adjusted dose Decision_1->Dosing_2 Observation_2 Continue observation for up to 14 days Dosing_2->Observation_2 Necropsy Perform gross necropsy on all animals Observation_2->Necropsy Data_Analysis Analyze mortality data to classify the substance according to GHS categories Necropsy->Data_Analysis

Workflow for an acute oral toxicity study.
Genotoxicity - Somatic Mutation and Recombination Test (SMART) in Drosophila melanogaster

This assay assesses the genotoxic potential of a substance by observing the loss of heterozygosity in the wing imaginal discs of fruit fly larvae.

SMART_Assay_Protocol cluster_cross Genetic Cross cluster_exposure Larval Exposure cluster_analysis Analysis Virgin_Females Collect virgin females of the flare (flr³/TM3, BdS) strain Mating Cross virgin females and males Virgin_Females->Mating Males Collect males of the multiple wing hairs (mwh/mwh) strain Males->Mating Egg_Collection Collect eggs from the cross Mating->Egg_Collection Larval_Rearing Rear larvae on standard medium Egg_Collection->Larval_Rearing Exposure Transfer third-instar larvae to medium containing different concentrations of paxilline Larval_Rearing->Exposure Adult_Collection Collect emerging adult flies Exposure->Adult_Collection Wing_Mounting Mount wings on microscope slides Adult_Collection->Wing_Mounting Scoring Score wings for the presence of single and twin spots (mwh and flr clones) under a microscope Wing_Mounting->Scoring Data_Evaluation Statistically analyze the frequency of spots compared to a negative control Scoring->Data_Evaluation

Workflow for the Drosophila SMART assay.
SERCA Inhibition Assay - General Protocol

This protocol outlines a general method for assessing the inhibitory effect of paxilline on SERCA activity.

SERCA_Assay_Protocol cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Vesicle_Prep Isolate sarcoplasmic reticulum (SR) vesicles from rabbit skeletal muscle Incubation Incubate SR vesicles with various concentrations of paxilline Vesicle_Prep->Incubation Reaction_Buffer Prepare a reaction buffer containing buffer salts, MgCl₂, ATP, and a calcium indicator dye Reaction_Buffer->Incubation Initiation Initiate the reaction by adding a defined concentration of CaCl₂ Incubation->Initiation Measurement Monitor the change in calcium concentration over time using a spectrophotometer or fluorometer Initiation->Measurement Rate_Calculation Calculate the initial rate of calcium uptake for each paxilline concentration Measurement->Rate_Calculation IC50_Determination Plot the rate of calcium uptake against paxilline concentration and determine the IC50 value Rate_Calculation->IC50_Determination

Workflow for a SERCA inhibition assay.

Conclusion

Paxilline is a valuable research tool with well-defined inhibitory actions on BK channels and SERCA pumps. Its acute toxicity is characterized by tremorgenic effects, and it has demonstrated genotoxic potential in Drosophila. However, a significant data gap exists regarding its chronic, reproductive, and developmental toxicity, as well as its carcinogenic potential. Researchers and drug development professionals should exercise caution when handling paxilline, being mindful of its acute toxic effects. Further studies are warranted to fully elucidate its long-term health effects and to establish a more complete toxicological profile. The provided experimental protocols offer a starting point for conducting further toxicological assessments of paxilline and similar compounds.

References

Methodological & Application

Application Notes and Protocols for Paxilline Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation, storage, and handling of Paxilline stock solutions for various research applications. Paxilline is a potent and selective blocker of large-conductance Ca2+-activated potassium (BK) channels, making it a valuable tool in neuroscience, pharmacology, and physiology research.[1][2][3]

Physicochemical and Solubility Data

A summary of the key quantitative data for Paxilline is presented in the table below for easy reference. This information is crucial for accurate preparation of stock solutions and subsequent experimental dilutions.

PropertyValueSource(s)
Molecular Weight 435.6 g/mol [1][2][4]
Molecular Formula C₂₇H₃₃NO₄[1][2]
CAS Number 57186-25-1[1][2]
Purity >98%
Appearance Crystalline solid / White powder[2][5]
Solubility in DMSO ~30 mg/mL to 100 mg/mL (or up to 100 mM)[5][6][7]
Solubility in Ethanol ~10 mg/mL[5]
Solubility in DMF ~30 mg/mL[2][5]
Water Solubility Very poor / Sparingly soluble in aqueous buffers[2][5]

Experimental Protocols

Preparation of Paxilline Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of Paxilline in Dimethyl Sulfoxide (DMSO).

Materials:

  • Paxilline (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle Paxilline, a mycotoxin, in a well-ventilated area or a chemical fume hood.[8]

  • Calculation:

    • To prepare a 10 mM stock solution, calculate the required mass of Paxilline using its molecular weight (435.6 g/mol ).

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 435.6 g/mol = 0.004356 g = 4.356 mg

    • Therefore, weigh out 4.356 mg of Paxilline for 1 mL of 10 mM stock solution.

  • Dissolution:

    • Carefully weigh the calculated amount of Paxilline powder and place it into a sterile vial.

    • Add the desired volume of DMSO (e.g., 1 mL) to the vial.

    • Vortex the solution thoroughly until the Paxilline is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[6][9][10]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2][9] When stored at -20°C, it is recommended to use the solution within one year.[9]

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be diluted with the appropriate aqueous buffer or cell culture medium to the final desired concentration. It is important to note that Paxilline is sparingly soluble in aqueous solutions.[5] Therefore, the final concentration of DMSO in the working solution should be kept low (typically <0.1%) to avoid solvent-induced artifacts. For aqueous solutions, it is not recommended to store them for more than one day.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the primary signaling pathway affected by Paxilline and a general experimental workflow for its use in cell culture.

Paxilline_Signaling_Pathway Paxilline Mechanism of Action cluster_membrane Cell Membrane BK_Channel BK Channel (Large Conductance Ca²⁺-activated K⁺ Channel) K_efflux K⁺ Efflux BK_Channel->K_efflux Facilitates Paxilline Paxilline Paxilline->BK_Channel Inhibition (Ki ≈ 1.9 nM) Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Cellular_Response Altered Cellular Response (e.g., Neuronal Excitability) Hyperpolarization->Cellular_Response Modulates

Caption: Mechanism of Paxilline as a BK channel inhibitor.

Paxilline_Experimental_Workflow General Experimental Workflow with Paxilline Start Start Prepare_Stock Prepare Paxilline Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solution (Dilute stock in media) Prepare_Stock->Prepare_Working Culture_Cells Culture Cells of Interest Treat_Cells Treat Cells with Paxilline (and controls) Culture_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Assay Perform Downstream Assay (e.g., Patch-clamp, Viability Assay) Incubate->Assay Analyze Analyze and Interpret Data Assay->Analyze End End Analyze->End

Caption: A typical workflow for in vitro experiments using Paxilline.

References

Paxilline: Comprehensive Application Notes on Solubility and Protocols for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of paxilline in DMSO and aqueous buffers, along with comprehensive protocols for its use in experimental settings. Paxilline is a potent and reversible inhibitor of large-conductance Ca²⁺-activated K⁺ (BKCa) channels, making it a critical tool in neuroscience, pharmacology, and physiology research.

Data Presentation: Paxilline Solubility

The following tables summarize the quantitative data on the solubility of paxilline in various solvents. It is important to note that the solubility of paxilline in aqueous solutions is limited, and it is common practice to first dissolve it in an organic solvent like DMSO before preparing aqueous dilutions.

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
Dimethyl Sulfoxide (DMSO)~30 - 80~68.87 - 183.67Sonication may be required to achieve higher concentrations.[1][2]
Ethanol~10~22.96
Dimethylformamide (DMF)~30~68.87
1:3 DMSO:PBS (pH 7.2)~0.25~0.57Prepared by diluting a DMSO stock solution.[3]

Table 1: Solubility of Paxilline in Organic and Aqueous Solutions. Molar equivalents are calculated based on a molecular weight of 435.56 g/mol .

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Paxilline Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of paxilline in DMSO, which can be stored for long-term use and diluted for various experimental applications.

Materials:

  • Paxilline (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing Paxilline: Accurately weigh the desired amount of paxilline powder in a sterile microcentrifuge tube.

  • Adding DMSO: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 30 mg/mL stock solution, add 1 mL of DMSO to 30 mg of paxilline).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the paxilline does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[4][5][6]

Protocol 2: Preparation of Aqueous Working Solutions of Paxilline

Due to its poor aqueous solubility, paxilline working solutions are typically prepared by diluting a high-concentration DMSO stock solution into the desired aqueous buffer.

Materials:

  • Paxilline-DMSO stock solution (from Protocol 1)

  • Desired aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile tubes

Procedure:

  • Thawing Stock Solution: Thaw an aliquot of the paxilline-DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution into the aqueous buffer to achieve the final desired concentration. It is crucial to add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.

  • Final DMSO Concentration: Be mindful of the final concentration of DMSO in your working solution, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.

  • Use Immediately: Aqueous solutions of paxilline are not recommended for long-term storage and should be prepared fresh for each experiment. It is advised not to store the aqueous solution for more than one day.[3]

Mandatory Visualizations

Paxilline's Mechanism of Action: Inhibition of BK Channels

Paxilline exerts its biological effects primarily through the inhibition of large-conductance Ca²⁺-activated K⁺ (BK) channels.[4][7][8][9][10] These channels play a crucial role in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release by coupling intracellular calcium levels to membrane potential.

Paxilline_Mechanism Paxilline's Inhibitory Action on BK Channels cluster_membrane Cell Membrane BK_Channel BK Channel (α subunit) Hyperpolarization Membrane Hyperpolarization BK_Channel->Hyperpolarization K⁺ Efflux Intracellular_Ca Increased Intracellular Ca²⁺ Intracellular_Ca->BK_Channel Activates Paxilline Paxilline Paxilline->BK_Channel Inhibits Activation Channel Activation Inhibition Channel Inhibition Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability

Caption: Paxilline's mechanism of action on BK channels.

Experimental Workflow: Preparing Paxilline for Cell-Based Assays

This workflow diagram outlines the key steps for preparing paxilline solutions for use in cellular experiments, emphasizing the critical dilution step to maintain solubility and minimize solvent toxicity.

Paxilline_Workflow Workflow for Preparing Paxilline Working Solutions Start Start: Paxilline Powder Dissolve_DMSO Dissolve in 100% DMSO (e.g., 30 mg/mL) Start->Dissolve_DMSO Stock_Solution High-Concentration Stock Solution Dissolve_DMSO->Stock_Solution Store Aliquot and Store at -20°C or -80°C Stock_Solution->Store Dilute_Buffer Serially Dilute in Aqueous Buffer Stock_Solution->Dilute_Buffer For immediate use Working_Solution Final Working Solution (e.g., <0.5% DMSO) Dilute_Buffer->Working_Solution End Use Immediately in Cell-Based Assay Working_Solution->End

Caption: Experimental workflow for paxilline solution preparation.

References

Application Notes and Protocols for Paxilline in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxilline is a potent and selective inhibitor of the large-conductance Ca2+-activated potassium (BK) channel, also known as the Maxi-K, Slo1, or KCa1.1 channel.[1][2][3] This indole diterpene alkaloid, originally isolated from Penicillium paxilli, has become an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of BK channels in a variety of cell types. These channels are key regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release.[4][5] Paxilline's high affinity and specificity for BK channels make it a preferred antagonist for in vitro and in vivo studies. This document provides detailed application notes and protocols for the effective use of Paxilline in patch-clamp electrophysiology experiments.

Mechanism of Action

Paxilline inhibits BK channels through a closed-channel block mechanism.[6][7][8] This means that Paxilline binds with a much higher affinity to the closed conformation of the channel than to the open conformation.[6] The inhibition is, therefore, inversely dependent on the channel's open probability (Po).[6][7][8] Conditions that increase the open probability, such as membrane depolarization or high intracellular calcium concentrations, will reduce the apparent potency of Paxilline.[1][6] Conversely, at more negative membrane potentials where the channel is predominantly closed, Paxilline exhibits its highest affinity. Gating current measurements have shown that Paxilline does not affect the voltage sensor movement of the BK channel.[6][7][8]

Data Presentation

Paxilline Potency and Kinetics

The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) of Paxilline are highly dependent on the experimental conditions, particularly the membrane potential and the intracellular calcium concentration, which influence the open probability of the BK channel.

ParameterValueConditionsCell Type/Expression SystemReference
Ki 1.9 nM10 µM intracellular Ca2+Cloned α subunit (slo) in excised membrane patches[1]
IC50 ~10 nMChannels are predominantly closed (low Po)Not specified[6][7][8][9]
IC50 ~10 µMMaximal channel open probability (high Po)Not specified[6][7][8][9]
Rate of Inhibition 2 x 10^6 M-1s-1For closed channels, linear up to 2 µM PaxillineNot specified[6]
Solubility and Storage
SolventSolubilityStorage of Stock SolutionReference
DMSO ~30 mg/mL-20°C for up to 1 year; -80°C for up to 2 years[10][11]
Ethanol ~10 mg/mLSee manufacturer's recommendation[10]
Dimethyl formamide (DMF) ~30 mg/mLSee manufacturer's recommendation[10]

Signaling Pathway and Experimental Workflow

BK Channel Regulation and Paxilline Inhibition

BK_Channel_Pathway cluster_activation Channel Activation cluster_channel BK Channel cluster_inhibition Inhibition cluster_effect Cellular Effect Depolarization Membrane Depolarization BK_Closed BK Channel (Closed) Depolarization->BK_Closed Activates Ca_influx Increased Intracellular Ca2+ Ca_influx->BK_Closed Activates BK_Open BK Channel (Open) BK_Closed->BK_Open Opens BK_Open->BK_Closed Closes Hyperpolarization Membrane Hyperpolarization BK_Open->Hyperpolarization K+ Efflux Paxilline Paxilline Paxilline->BK_Closed Binds & Stabilizes Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Prep Cell Preparation (e.g., cell culture, dissociation) Seal Obtain GΩ Seal (Cell-attached) Cell_Prep->Seal Sol_Prep Solution Preparation (Internal, External, Paxilline Stock) Sol_Prep->Seal Pipette_Prep Pipette Pulling & Polishing Pipette_Prep->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline BK Channel Activity Whole_Cell->Baseline Pax_App Apply Paxilline Baseline->Pax_App Record_Block Record Channel Blockade Pax_App->Record_Block Washout Washout Record_Block->Washout Analysis Analyze Current Traces (Amplitude, Kinetics, Po) Record_Block->Analysis Washout->Analysis Dose_Response Construct Dose-Response Curve (Calculate IC50) Analysis->Dose_Response

References

Paxilline Protocol for In Vitro Cell Culture Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxilline is a potent fungal neurotoxin that primarily functions as a high-conductance calcium-activated potassium (BK) channel blocker.[1][2][3] By binding preferentially to the closed state of the BK channel, paxilline effectively stabilizes the channel in a non-conducting conformation.[1][4] This inhibitory action disrupts cellular potassium homeostasis and has been shown to induce a range of cellular effects, including apoptosis and cell cycle arrest, making it a valuable tool for in vitro cell culture studies, particularly in cancer research. Beyond its primary target, paxilline has also been reported to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) at micromolar concentrations.[2][5] These application notes provide detailed protocols for utilizing paxilline in in vitro cell culture experiments to investigate its cytotoxic, apoptotic, and cell cycle-modifying effects.

Data Presentation

Paxilline IC50 Values in Various Cell Lines

The half-maximal inhibitory concentration (IC50) of paxilline varies depending on the cell line and the open probability of the BK channels.[3][4] The following table summarizes reported IC50 values for paxilline in different contexts.

Cell Line/ConditionAssayIC50 ValueReference
BK Channels (largely closed)Electrophysiology~10 nM[3][4]
BK Channels (maximal open probability)Electrophysiology~10 µM[3][4]
Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA)Biochemical Assay5 - 50 µM[2][5]

Note: IC50 values for cytotoxicity in specific cancer cell lines are not consistently reported in the literature and should be determined empirically for the cell line of interest using the protocols provided below.

Effects of Paxilline on Apoptosis and Cell Cycle

Paxilline has been demonstrated to induce apoptosis and alter cell cycle progression in cancer cells.

Cell LineTreatmentEffectQuantitative DataReference
U251MG (Glioma)30 µM Paxilline + 100 ng/mL TRAILIncreased ApoptosisMarked increase in sub-G1 population[6]

Experimental Protocols

General Cell Culture and Paxilline Preparation

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Paxilline (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)

Paxilline Stock Solution Preparation:

  • Dissolve paxilline powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Cell Seeding:

  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for apoptosis and cell cycle analysis) at a predetermined density.

  • Allow the cells to adhere and resume logarithmic growth for 24 hours before treatment.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of paxilline on a cell line of interest.

Materials:

  • Cells seeded in a 96-well plate

  • Paxilline stock solution

  • Serum-free culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Prepare serial dilutions of paxilline in serum-free medium to achieve the desired final concentrations.

  • Remove the existing medium from the 96-well plate and replace it with the medium containing different concentrations of paxilline. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following paxilline treatment.

Materials:

  • Cells seeded in a 6-well plate

  • Paxilline stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat the cells with the desired concentrations of paxilline for the chosen duration.

  • Harvest the cells by trypsinization and collect the culture medium (to include any floating apoptotic cells).

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after paxilline treatment.

Materials:

  • Cells seeded in a 6-well plate

  • Paxilline stock solution

  • 70% ethanol, ice-cold

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with various concentrations of paxilline for the desired time.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8][9]

Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of paxilline on protein expression in signaling pathways like PI3K/Akt and mTOR.

Materials:

  • Cells seeded in 6-well or 10 cm dishes

  • Paxilline stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Treat cells with paxilline at the desired concentrations and time points.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[10][11][12]

Visualizations

Experimental Workflow for In Vitro Paxilline Studies

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (Maintain and Passage) cell_seeding Cell Seeding (e.g., 96-well, 6-well plates) cell_culture->cell_seeding pax_prep Paxilline Stock Preparation (in DMSO) pax_treatment Paxilline Treatment (Dose-response & Time-course) pax_prep->pax_treatment cell_seeding->pax_treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) pax_treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) pax_treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) pax_treatment->cell_cycle western_blot Western Blot (Signaling Proteins) pax_treatment->western_blot ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: Workflow for in vitro paxilline studies.

Paxilline Signaling Pathway - Inhibition of BK Channels

G Paxilline Paxilline Closed_State Closed State (Non-conducting) Paxilline->Closed_State Binds to and stabilizes BK_channel BK Channel (High Conductance Ca2+- activated K+ Channel) Open_State Open State (K+ Efflux) Closed_State->Open_State Reduced Probability Cellular_Processes Cellular Processes (e.g., Proliferation) Closed_State->Cellular_Processes Inhibition leads to alteration of Open_State->Closed_State Increased Probability Membrane_Potential Membrane Hyperpolarization Open_State->Membrane_Potential Leads to Membrane_Potential->Cellular_Processes Regulates

Caption: Paxilline's mechanism of BK channel inhibition.

Putative Downstream Signaling of Paxilline-Induced Cellular Stress

G cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle Arrest Paxilline Paxilline BK_inhibition BK Channel Inhibition Paxilline->BK_inhibition Cell_Stress Cellular Stress (e.g., ER Stress) BK_inhibition->Cell_Stress PI3K PI3K Cell_Stress->PI3K Modulates Caspases Caspase Activation Cell_Stress->Caspases Can trigger Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibition can promote Cell_Cycle_Arrest Cell Cycle Arrest (e.g., S-Phase) mTOR->Cell_Cycle_Arrest Inhibition can lead to Caspases->Apoptosis Cyclins_CDKs Cyclins/CDKs (e.g., Cyclin D1, CDK4) Cyclins_CDKs->Cell_Cycle_Arrest Dysregulation leads to

Caption: Putative downstream effects of paxilline.

References

Application Notes and Protocols for Paxilline Administration in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of paxilline in animal models, focusing on its applications as a potent and selective blocker of large-conductance Ca2+-activated K+ (BK) channels. The detailed protocols and summarized data are intended to guide researchers in designing and executing experiments to investigate the physiological and pathological roles of BK channels.

Introduction

Paxilline is a tremorogenic indole alkaloid mycotoxin originally isolated from Penicillium paxilli. It is a widely used pharmacological tool to study the function of BK channels due to its high potency and selectivity.[1][2] In animal models, paxilline has been instrumental in elucidating the role of BK channels in various physiological processes and disease states, including epilepsy, cognitive function, and neuroprotection.[3][4][5]

Mechanism of Action

Paxilline functions as a potent inhibitor of BK channels.[1][6] Its mechanism of action is an almost exclusively closed-channel block, meaning it binds with higher affinity to the closed conformation of the channel, thereby stabilizing it in a non-conducting state.[6][7][8] This inhibition is inversely dependent on the channel's open probability; conditions that favor channel opening, such as high intracellular calcium concentrations or membrane depolarization, can relieve the block.[6][9] The binding site for paxilline is thought to be located within the central cavity of the channel's pore-gate domain.[7][10][11] While paxilline is highly selective for BK channels, it has also been reported to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) at higher concentrations (IC50 = 5-50 µM).[1][4]

cluster_membrane Cell Membrane cluster_cell Intracellular Space BK_channel_open BK Channel (Open) BK_channel_closed BK Channel (Closed) BK_channel_open->BK_channel_closed Repolarization, Decreased Ca2+ K_ion BK_channel_open->K_ion K+ Efflux BK_channel_closed->BK_channel_open Depolarization, Increased Ca2+ Paxilline Paxilline Paxilline->BK_channel_closed Binds to and stabilizes closed state Increased_Ca Increased Intracellular Ca2+ Concentration Depolarization Membrane Depolarization

Caption: Mechanism of Paxilline Action on BK Channels.

Applications in In Vivo Models

Paxilline has been utilized in a variety of animal models to investigate the role of BK channels in different pathologies.

  • Epilepsy and Seizures: Paxilline exhibits significant anticonvulsant activity in rodent models of seizures induced by picrotoxin and pentylenetetrazole.[3][12] Administration of paxilline has been shown to eliminate tonic-clonic seizures and reduce seizure duration and intensity.[3][12] This effect is thought to be related to the finding that seizures can induce a gain-of-function in BK channels, leading to neuronal hyperexcitability.[3]

  • Cognitive Function: Studies have shown that paxilline can improve cognitive deficits in mouse models. For instance, it has been demonstrated to reverse thalidomide-induced cognitive impairment by inhibiting BK channel hyperactivity, thereby restoring synaptic function and memory.[4][13]

  • Neuroprotection: Paxilline has demonstrated neuroprotective effects in cellular models of glutamate-induced neurotoxicity, suggesting a potential therapeutic role in conditions involving excitotoxicity.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies involving paxilline administration.

Table 1: Paxilline Dosage and Efficacy in Seizure Models

Animal ModelSeizure Induction AgentPaxilline Dosage (per kg)Administration RouteEfficacyReference
C57BL/6 MicePicrotoxin2.2 µg and 4.4 µgIntraperitoneal (i.p.)Eliminated tonic-clonic seizures[14]
C57BL/6 MicePentylenetetrazole2.2 µg and 4.4 µgIntraperitoneal (i.p.)Reduced seizure duration and intensity[14]
MicePicrotoxinNot specifiedIntraperitoneal (i.p.)Eliminated tonic-clonic seizures[3][12]
MicePentylenetetrazoleNot specifiedIntraperitoneal (i.p.)Reduced seizure duration and intensity[3][12]

Table 2: Paxilline Dosage and Efficacy in a Cognitive Impairment Model

Animal ModelConditionPaxilline Dosage (per kg)Administration RouteEfficacyReference
C57BL/6 MiceThalidomide-induced cognitive impairment3 µgIntraperitoneal (i.p.)Restored synaptic function and improved cognitive impairment[4][14]

Experimental Protocols

Preparation of Paxilline Solution for In Vivo Administration

Paxilline is a lipophilic compound with low aqueous solubility. Therefore, a suitable vehicle is required for its dissolution and administration.

Materials:

  • Paxilline (powder)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles (appropriate gauge for the animal model)

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of paxilline in DMSO. A recommended concentration is 10 mM.[4] Store the stock solution at -20°C for up to one month or at -80°C for up to two years.[4][15]

  • Working Solution Preparation (prepare fresh on the day of use):

    • For a final volume of 1 mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly by vortexing.[4]

    • Add 50 µL of Tween-80 to the mixture and vortex again until the solution is clear.[4]

    • Add 450 µL of sterile saline to bring the final volume to 1 mL and vortex thoroughly.[4]

    • The final concentration of the vehicle components should be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

cluster_protocol Paxilline Solution Preparation Workflow start Start stock_prep Prepare Paxilline Stock in DMSO start->stock_prep working_sol Prepare Working Solution (Freshly Made) stock_prep->working_sol add_peg Add PEG300 working_sol->add_peg mix1 Vortex add_peg->mix1 add_tween Add Tween-80 mix2 Vortex add_tween->mix2 add_saline Add Saline mix3 Vortex add_saline->mix3 mix1->add_tween mix2->add_saline end Ready for Administration mix3->end

Caption: Workflow for Paxilline Solution Preparation.

Protocol for Induction of Seizures and Paxilline Administration in Mice

This protocol is adapted from studies investigating the anticonvulsant effects of paxilline.[3][12]

Animal Model:

  • C57BL/6 mice (or other appropriate strain)

Materials:

  • Picrotoxin or Pentylenetetrazole (chemoconvulsant)

  • Prepared paxilline working solution

  • Vehicle solution (e.g., saline or the same vehicle used for paxilline)

  • Syringes and needles for intraperitoneal injection

  • Observation chamber

Protocol:

  • Habituation: Acclimate the animals to the experimental environment to minimize stress.

  • Initial Seizure Induction (Day 1):

    • Administer a single intraperitoneal (i.p.) injection of the chemoconvulsant (e.g., picrotoxin or pentylenetetrazole) to all animals. The exact dose should be determined based on preliminary studies to induce consistent seizures.

    • Observe the animals for the onset, duration, and severity of seizures.

  • Paxilline Administration (Day 2):

    • Twenty-four hours after the initial seizure induction, divide the animals into two groups: a control group and a paxilline-treated group.

    • Administer an i.p. injection of the vehicle solution to the control group.

    • Administer an i.p. injection of the paxilline working solution to the treated group at the desired dosage (e.g., 2.2 or 4.4 µg/kg).[14]

  • Second Seizure Induction and Observation (Day 2):

    • Shortly after the vehicle or paxilline injection, re-administer the same dose of the chemoconvulsant to all animals.

    • Immediately place the animals in the observation chamber and record seizure activity (e.g., presence and duration of tonic-clonic seizures) for a defined period.

  • Data Analysis: Compare the seizure parameters (e.g., seizure score, duration) between the control and paxilline-treated groups using appropriate statistical methods.

cluster_workflow Anticonvulsant Testing Workflow day1 Day 1: Initial Seizure Induction (All Animals) day2 Day 2: 24 Hours Later day1->day2 grouping Divide into Control and Paxilline Groups day2->grouping control_inj Control Group: Inject Vehicle (i.p.) grouping->control_inj pax_inj Paxilline Group: Inject Paxilline (i.p.) grouping->pax_inj seizure_ind_2 Re-induce Seizures (All Animals) control_inj->seizure_ind_2 pax_inj->seizure_ind_2 observation Observe and Record Seizure Activity seizure_ind_2->observation analysis Data Analysis observation->analysis

Caption: Experimental Workflow for Anticonvulsant Efficacy Testing.

Safety and Handling

Paxilline is a mycotoxin and should be handled with appropriate safety precautions.[2] Wear personal protective equipment (gloves, lab coat, safety glasses) when handling the powder and solutions. All procedures should be performed in a well-ventilated area.

Conclusion

Paxilline is a valuable pharmacological tool for the in vivo investigation of BK channel function. The protocols and data presented here provide a foundation for researchers to design and conduct robust experiments in animal models. Careful consideration of the experimental design, including appropriate animal models, dosage, and outcome measures, is crucial for obtaining meaningful and reproducible results.

References

Paxilline: Application Notes for Effective BK Channel Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Paxilline, a potent and specific blocker of large-conductance Ca2+- and voltage-activated potassium (BK) channels. This document summarizes the effective concentrations of Paxilline, details experimental protocols for its use, and illustrates its mechanism of action.

Introduction

Paxilline is a tremorogenic indole alkaloid mycotoxin derived from Penicillium paxilli. It is a widely used pharmacological tool to study the physiological roles of BK channels due to its high affinity and specificity. Paxilline inhibits BK channels by binding preferentially to the closed conformation of the channel, thereby stabilizing it in a non-conducting state.[1][2][3][4] This closed-channel blocking mechanism means its inhibitory potency is inversely dependent on the channel's open probability (Po).[1][2][3]

Effective Concentrations for BK Channel Blockade

The effective concentration of Paxilline for blocking BK channels is highly dependent on the experimental conditions, specifically the membrane voltage and intracellular calcium concentration, which together determine the open probability of the channel. The half-maximal inhibitory concentration (IC50) for Paxilline can vary by several orders of magnitude, from the nanomolar to the micromolar range.[1][2]

Summary of Paxilline IC50 Values
Experimental Condition (Equilibration)Intracellular Ca2+Holding Potential (mV)BK Channel Open Probability (Po)Paxilline IC50Reference
Largely Closed Channels300 µM-70Low11.7 ± 1.9 nM[2]
Intermediate Po300 µM0Intermediate58.4 ± 2.9 nM[2]
Higher Po300 µM40High469.8 ± 94.9 nM[2]
Near Maximal Po300 µM70Very High5.37 ± 1.0 µM[2]
Low Po (low Ca2+)10 µM-80Very Low~5.0 nM[5]

Note: The Ki value for Paxilline binding to the α-subunit of BK channels has been reported to be approximately 1.9 nM.[6][7][8][9]

Mechanism of Action: Closed-Channel Blockade

Paxilline's inhibitory effect is a result of its preferential binding to the closed state of the BK channel. This interaction allosterically shifts the equilibrium of the channel's conformation towards the closed state, reducing the likelihood of channel opening even in the presence of activating stimuli like membrane depolarization and elevated intracellular calcium.[1][2][3]

cluster_channel BK Channel State cluster_paxilline Paxilline Interaction Closed Closed Open Open Closed->Open Activation (Voltage, Ca²⁺) Paxilline_Bound_Closed Paxilline-Bound (Closed) Closed->Paxilline_Bound_Closed Stabilization Open->Closed Deactivation Paxilline Paxilline Paxilline->Closed High Affinity Binding Paxilline_Bound_Closed->Open Inhibited Transition

Caption: Paxilline's mechanism of action on BK channels.

Experimental Protocols

Preparation of Paxilline Stock Solutions

Paxilline is a lipophilic molecule with limited solubility in aqueous solutions.[10]

  • Recommended Solvent: High-quality, anhydrous Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 20 mM, in 100% DMSO.[2] Other sources suggest solubility in DMSO up to 100 mM.[7][8]

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[2][9] Stock solutions in DMSO are stable for at least one year at -20°C.[11]

  • Working Solutions: On the day of the experiment, dilute the stock solution to the final desired concentration in the appropriate physiological buffer.[2] It is recommended to prepare fresh working solutions and use them within a few hours.[2] Due to its low aqueous solubility, ensure thorough mixing when preparing the final dilution.

Electrophysiological Recording of BK Channel Activity (Patch-Clamp)

The inside-out patch-clamp configuration is a common and effective method for studying the direct effects of Paxilline on BK channels.

Materials:

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Cell line expressing BK channels (e.g., HEK293 cells transfected with the BK channel α-subunit) or primary cells of interest

  • Intracellular (pipette) solution

  • Extracellular (bath) solution with varying Ca2+ concentrations

  • Paxilline working solutions

Procedure:

  • Cell Preparation: Culture cells expressing BK channels on glass coverslips suitable for patch-clamp recording.

  • Pipette Fabrication: Pull and fire-polish borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Solution Composition:

    • Intracellular (Pipette) Solution (example): 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH adjusted to 7.2 with KOH.

    • Extracellular (Bath) Solution (example): 140 mM KCl, 10 mM HEPES, with varying concentrations of free Ca2+ (e.g., using a Ca-EGTA buffer system) to achieve desired open probabilities. pH adjusted to 7.2 with KOH.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Inside-Out Configuration: Retract the pipette from the cell to excise a patch of membrane, with the intracellular face of the membrane now exposed to the bath solution.

  • Data Acquisition:

    • Hold the membrane potential at a desired voltage (e.g., -80 mV).[3]

    • Apply voltage steps or ramps to elicit BK channel currents.

    • Record baseline BK channel activity in a control bath solution.

    • Perfuse the patch with a bath solution containing the desired concentration of Paxilline. The onset of block can be slow, developing over tens of seconds.[2]

    • Allow sufficient time for the blocking effect to reach a steady state before recording.

    • To determine IC50 values, apply a range of Paxilline concentrations and measure the steady-state block at each concentration.

  • Washout: After recording the effect of Paxilline, perfuse the patch with a drug-free solution to observe the reversal of the block. Washout can also be slow.[2]

Start Start Prepare_Cells Prepare Cells Expressing BK Channels Start->Prepare_Cells Pull_Pipette Fabricate and Fill Patch Pipette Prepare_Cells->Pull_Pipette Form_Seal Form Gigaohm Seal on Cell Membrane Pull_Pipette->Form_Seal Excise_Patch Excise Membrane Patch (Inside-Out) Form_Seal->Excise_Patch Record_Baseline Record Baseline BK Channel Activity Excise_Patch->Record_Baseline Apply_Paxilline Apply Paxilline-Containing Solution Record_Baseline->Apply_Paxilline Record_Block Record Steady-State Channel Blockade Apply_Paxilline->Record_Block Washout Washout Paxilline Record_Block->Washout Record_Recovery Record Recovery of Channel Activity Washout->Record_Recovery End End Record_Recovery->End

References

Application of Paxilline in Neuroscience Research: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Paxilline is a potent and specific inhibitor of the large-conductance calcium- and voltage-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels. This indole diterpenoid mycotoxin, originally isolated from Penicillium paxilli, has become an invaluable pharmacological tool in neuroscience research. Its ability to selectively block BK channels allows for the elucidation of their physiological and pathophysiological roles in the nervous system. These channels are critical regulators of neuronal excitability, neurotransmitter release, and action potential waveform.[1][2] Consequently, paxilline is widely employed in studies investigating epilepsy, neuronal hyperexcitability, cognitive function, and synaptic plasticity. This document provides detailed application notes and experimental protocols for the use of paxilline in neuroscience research.

Mechanism of Action

Paxilline exerts its inhibitory effect on BK channels through a state-dependent, allosteric mechanism. It preferentially binds to the closed conformation of the channel, thereby stabilizing it in a non-conducting state.[1][3] This inhibition is non-competitive with respect to the channel's activators, calcium and voltage, and can be overcome by conditions that strongly favor channel opening. The binding site for paxilline is located within the pore-forming alpha subunit of the BK channel.[4] It is important to note that at higher concentrations (in the micromolar range), paxilline can also inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), an effect that should be considered when designing and interpreting experiments.[5][6]

Data Presentation

The following tables summarize quantitative data from key studies on the application of paxilline in neuroscience research.

Table 1: Inhibitory Potency of Paxilline on BK Channels

PreparationExperimental ConditionIC50 / KiReference
Cloned slo α-subunit (excised patches)10 µM intracellular Ca2+Ki = 1.9 nM[4]
Channels with low open probabilityLargely closed channels~10 nM[7][8]
Channels with high open probabilityMaximal open probability approached~10 µM[7][8]

Table 2: In Vivo Anticonvulsant Effects of Paxilline in Rodent Seizure Models

Seizure ModelAnimalPaxilline Dose and RouteEffectReference
Picrotoxin-induced seizuresMicei.p. injectionEliminated tonic-clonic seizures[9][10]
Pentylenetetrazole-induced seizuresMicei.p. injectionReduced seizure duration and intensity[9]
Pilocarpine-induced seizuresRats1 µM (bath application on brain slices)Reversed seizure-induced increase in action potentials[11]

Table 3: Effects of Paxilline on Neuronal Electrophysiology

Neuron TypePaxilline ConcentrationMeasured ParameterEffectReference
Neocortical pyramidal neurons (post-seizure)Not specifiedAction potential half-widthIncreased[12]
Neocortical pyramidal neurons (post-seizure)Not specifiedEvoked firing rateReduced[12]
Dentate gyrus granule cells (pilocarpine-treated rats)1 µMNumber of action potentialsDecreased[11]
Pyramidal neurons (medial PFC)10 µMAction potential half-widthIncreased[1]
CA3 pyramidal neurons10 µMSynaptic response amplitudeIncreased[13]

Table 4: Effects of Paxilline on Cognitive Function in a Mouse Model

Animal ModelPaxilline Dose and RouteBehavioral TestEffectReference
Thalidomide-induced cognitive impairment (C57BL/6 mice)3 µg/kg, i.p.Passive Avoidance, Novel Object Recognition, Y-Maze, Elevated Plus Maze, Tail-Suspension TestReversed cognitive impairment and improved memory, working memory, and anxiety/depressive behaviors[5]

Signaling Pathways and Experimental Workflows

Paxilline_Mechanism_of_Action cluster_channel BK Channel State Closed Closed State Open Open State Closed->Open Activation (Depolarization, Ca2+) Stabilized_Closed Stabilized Closed State (Non-conducting) Closed->Stabilized_Closed Stabilization Open->Closed Deactivation Paxilline Paxilline Paxilline->Closed Binds preferentially

Anticonvulsant_Testing_Workflow Animal_Model Animal Model of Seizure (e.g., Picrotoxin or PTZ induced) Initial_Seizure Induce Initial Seizure Animal_Model->Initial_Seizure Recovery 24h Recovery Period Initial_Seizure->Recovery Treatment Administer Paxilline or Vehicle (i.p.) Recovery->Treatment Chemoconvulsant Re-administer Chemoconvulsant Treatment->Chemoconvulsant Observation Observe and Record Seizure Activity (Duration, Intensity, Tonic-Clonic Seizures) Chemoconvulsant->Observation Data_Analysis Data Analysis and Comparison Observation->Data_Analysis

Neuronal_Excitability_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording Neuron_Prep Prepare Neuronal Culture or Brain Slices Patch_Clamp Establish Whole-Cell Patch-Clamp Recording Neuron_Prep->Patch_Clamp Baseline Record Baseline Activity (Action Potentials, Firing Rate) Patch_Clamp->Baseline Paxilline_App Bath Apply Paxilline Baseline->Paxilline_App Post_Paxilline Record Post-Paxilline Activity Paxilline_App->Post_Paxilline Data_Analysis Analyze Changes in: - Action Potential Half-width - Firing Frequency - Afterhyperpolarization Post_Paxilline->Data_Analysis

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording

Objective: To investigate the effect of paxilline on neuronal intrinsic properties and synaptic currents.

Materials:

  • Brain slice preparation or cultured neurons

  • Artificial cerebrospinal fluid (aCSF) or appropriate extracellular solution

  • Intracellular solution

  • Paxilline stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

  • Borosilicate glass capillaries for patch pipettes

  • Perfusion system

Procedure:

  • Solution Preparation:

    • Prepare aCSF and intracellular solutions according to standard laboratory protocols. The composition will depend on the specific neurons and currents under investigation.

    • Prepare a stock solution of paxilline (e.g., 10 mM) in DMSO and store at -20°C.[5]

    • On the day of the experiment, dilute the paxilline stock solution in aCSF to the desired final concentration (e.g., 100 nM to 10 µM). Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.

  • Cell/Slice Preparation:

    • Prepare acute brain slices or cultured neurons using established methods for the specific brain region and neuron type of interest.

  • Patch-Clamp Recording:

    • Transfer the slice or coverslip with cultured neurons to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

    • Establish a whole-cell patch-clamp configuration on a target neuron.

    • Record baseline electrical activity. This may include:

      • Current-clamp: To measure resting membrane potential, input resistance, and action potential firing properties in response to current injections.[1][11]

      • Voltage-clamp: To isolate and record specific ion channel currents (e.g., BK currents) or synaptic currents.

  • Paxilline Application:

    • Switch the perfusion to aCSF containing the desired concentration of paxilline.

    • Allow sufficient time for the drug to equilibrate and exert its effect (typically 5-10 minutes).

  • Data Acquisition and Analysis:

    • Record the same parameters as in the baseline condition in the presence of paxilline.

    • Perform a washout by perfusing with drug-free aCSF to check for reversibility of the effect.

    • Analyze the data to quantify changes in parameters such as action potential half-width, firing frequency, afterhyperpolarization amplitude, and synaptic current amplitude and kinetics.[2][12][13]

Protocol 2: In Vivo Seizure Induction and Anticonvulsant Testing

Objective: To assess the anticonvulsant properties of paxilline in a rodent model of acute seizures.

Materials:

  • Adult mice or rats

  • Chemoconvulsant (e.g., picrotoxin or pentylenetetrazole - PTZ)

  • Paxilline

  • Vehicle solution (e.g., saline with a small percentage of DMSO and/or Tween-80)[5]

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chamber

  • Video recording equipment (optional)

Procedure:

  • Animal Handling and Habituation:

    • Handle animals for several days prior to the experiment to reduce stress.

    • Allow animals to acclimate to the observation chamber before any injections.

  • Initial Seizure Induction (Sensitization):

    • Inject the animals with a sub-lethal dose of the chemoconvulsant (e.g., picrotoxin or PTZ) via i.p. injection.[9][10]

    • Observe and record seizure activity according to a standardized scoring scale (e.g., Racine scale).

  • Recovery and Treatment:

    • Allow the animals to recover for 24 hours.[9][10]

    • Prepare the paxilline solution for injection. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

    • Divide the animals into a control group (vehicle injection) and a treatment group (paxilline injection).

    • Administer the appropriate solution via i.p. injection.

  • Second Seizure Induction:

    • Approximately 30-60 minutes after the vehicle or paxilline injection, re-administer the same dose of the chemoconvulsant to all animals.[9][10]

  • Observation and Data Collection:

    • Immediately after the chemoconvulsant injection, place the animals in the observation chamber.

    • Observe and record the latency to the first seizure, the duration of seizures, and the severity of seizures (e.g., presence and duration of tonic-clonic seizures) for a defined period (e.g., 30-60 minutes).[9]

  • Data Analysis:

    • Compare the seizure parameters between the vehicle-treated and paxilline-treated groups using appropriate statistical tests.

Protocol 3: Assessment of Cognitive Function using Behavioral Assays

Objective: To evaluate the effect of paxilline on learning and memory in a mouse model of cognitive impairment.

Materials:

  • Mouse model of cognitive impairment (e.g., thalidomide-treated mice) and wild-type controls.[5]

  • Paxilline and vehicle solution.

  • Apparatus for behavioral testing (e.g., Passive Avoidance box, Novel Object Recognition arena, Y-maze).

  • Video tracking software.

Procedure:

  • Animal Groups and Drug Administration:

    • Establish control and experimental groups of mice.

    • Administer paxilline or vehicle via i.p. injection at the specified dose (e.g., 3 µg/kg).[5] The timing of administration relative to testing will depend on the specific behavioral paradigm.

  • Behavioral Testing Paradigms:

    • Passive Avoidance Test:

      • Training: Place the mouse in the light compartment of the apparatus. When it enters the dark compartment, deliver a mild foot shock.

      • Testing (24 hours later): Place the mouse back in the light compartment and measure the latency to enter the dark compartment. Longer latencies indicate better memory of the aversive stimulus.

    • Novel Object Recognition Test:

      • Habituation: Allow the mouse to explore an empty arena.

      • Familiarization: Place two identical objects in the arena and allow the mouse to explore for a set time.

      • Testing: Replace one of the familiar objects with a novel object and measure the time the mouse spends exploring each object. A preference for the novel object indicates recognition memory.

    • Y-Maze Test (Spontaneous Alternation):

      • Place the mouse in the center of a Y-shaped maze and allow it to freely explore the three arms for a set time.

      • Record the sequence of arm entries. Spontaneous alternation is the tendency to enter a less recently visited arm and is a measure of spatial working memory.

  • Data Analysis:

    • For each behavioral test, compare the performance of the different experimental groups. Use appropriate statistical analyses to determine the significance of any observed differences.

Conclusion

Paxilline is a powerful tool for dissecting the roles of BK channels in a wide array of neuronal functions and dysfunctions. Its high potency and specificity make it an excellent choice for both in vitro and in vivo studies. Researchers using paxilline should be mindful of its state-dependent mechanism of action and its potential off-target effects at higher concentrations. The protocols provided here offer a starting point for the application of paxilline in neuroscience research, and should be adapted and optimized for specific experimental questions and models. Careful experimental design and data interpretation are crucial for leveraging the full potential of this important pharmacological agent.

References

Investigating Neuronal Excitability with Paxilline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxilline is a potent and specific inhibitor of the large-conductance Ca2+-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels.[1][2] These channels are crucial regulators of neuronal excitability, influencing action potential (AP) repolarization, firing frequency, and neurotransmitter release.[3][4][5][6] By blocking BK channels, Paxilline serves as an invaluable pharmacological tool to investigate their physiological and pathophysiological roles in the nervous system. These application notes provide a comprehensive overview of the use of Paxilline in neuroscience research, including its mechanism of action, effects on neuronal electrophysiology, and detailed experimental protocols.

Mechanism of Action

Paxilline is an indole alkaloid mycotoxin that acts as a high-affinity blocker of BK channels.[7] Its mechanism of inhibition is state-dependent, showing a much higher affinity for the closed state of the channel.[1][2][8][9][10] This stabilizes the channel in a non-conducting conformation, thereby reducing the probability of channel opening. The inhibitory constant (Ki) for Paxilline is in the low nanomolar range (e.g., 1.9 nM in the presence of 10 µM intracellular Ca2+), though its apparent affinity decreases as factors promoting channel opening, such as membrane depolarization or high intracellular calcium concentrations, increase.[1][11]

Signaling Pathway of BK Channel Modulation of Neuronal Excitability

BK_Channel_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 BK Channel Regulation AP Action Potential Ca_Influx Ca2+ Influx (VGCCs) AP->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion BK_Channel BK Channel Ca_Influx->BK_Channel [Ca2+]i Rise NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release NT_Binding Neurotransmitter Binding NT_Release->NT_Binding EPSP EPSP NT_Binding->EPSP AP_Firing Action Potential Firing EPSP->AP_Firing AP_Firing->BK_Channel Depolarization K_Efflux K+ Efflux BK_Channel->K_Efflux Repolarization Membrane Repolarization K_Efflux->Repolarization AHP Afterhyperpolarization (AHP) Repolarization->AHP Firing_Freq Firing Frequency Regulation AHP->Firing_Freq Paxilline Paxilline Paxilline->BK_Channel Inhibition

Caption: Signaling pathway of BK channel modulation and Paxilline inhibition.

Effects of Paxilline on Neuronal Excitability

The blockade of BK channels by Paxilline leads to several distinct effects on the electrophysiological properties of neurons:

  • Broadening of Action Potentials: By inhibiting the repolarizing K+ current mediated by BK channels, Paxilline prolongs the duration of action potentials.[3][4][6]

  • Reduction of the Afterhyperpolarization (AHP): BK channels contribute to both the fast and slow components of the AHP that follows an action potential. Paxilline application typically reduces the amplitude of the AHP.[5][6]

  • Modulation of Firing Frequency: The effect of Paxilline on neuronal firing rates can be complex. In some neurons, by reducing the AHP, it can lead to an increase in firing frequency.[5] In other contexts, the broadening of action potentials can lead to a decrease in the maximal firing rate.[4]

  • Increased Synaptic Transmission: At presynaptic terminals, blocking BK channels can broaden the presynaptic action potential, leading to increased Ca2+ influx and enhanced neurotransmitter release.[12]

Quantitative Data on Paxilline's Effects

The following tables summarize quantitative data from various studies on the effects of Paxilline on neuronal properties.

ParameterNeuron TypePaxilline ConcentrationEffectReference
Action Potential Half-Width Medial Prefrontal Cortex Pyramidal Neurons10 µMIncrease[3]
Dentate Gyrus Granule CellsNot specifiedIncrease[5]
Lateral Amygdala Principal Neurons10 µMIncrease from 1.1 ± 0.04 ms to 1.4 ± 0.04 ms[6]
Firing Frequency Dentate Gyrus Granule Cells (in a seizure model)Not specifiedAttenuated seizure-induced increase[5]
β4-/- CellsNot specifiedReduction[4]
Afterhyperpolarization (AHP) Dentate Gyrus Granule Cells (in a seizure model)Not specifiedDecreased fAHP amplitude[5]
Lateral Amygdala Principal Neurons10 µMLittle effect on fast AHP[6]
Synaptic Efficacy CA3-CA3 Synapses10 µMIncreased success rate of EPSCs[12]
ParameterConditionValueReference
Inhibitory Constant (Ki) 10 µM intracellular Ca2+1.9 nM[11]
IC50 Channels largely closed~10 nM[1][2][8]
Maximal channel open probability~10 µM[1][2][8]

Experimental Protocols

Preparation of Paxilline Stock Solution

Objective: To prepare a concentrated stock solution of Paxilline for use in electrophysiological experiments.

Materials:

  • Paxilline powder

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Protocol:

  • Allow the Paxilline powder to equilibrate to room temperature before opening the vial.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of Paxilline powder in high-quality DMSO. For example, for 1 mg of Paxilline (MW = 435.55 g/mol ), add 229.6 µL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The stock solution is typically stable for several months when stored properly.

Whole-Cell Patch-Clamp Recording in Brain Slices

Objective: To investigate the effects of Paxilline on the intrinsic firing properties of neurons in acute brain slices.

Patch_Clamp_Workflow cluster_0 Slice Preparation cluster_1 Electrophysiology cluster_2 Data Acquisition Animal_Prep Anesthetize and perfuse animal Brain_Extraction Extract brain Animal_Prep->Brain_Extraction Slicing Slice brain (e.g., 300 µm) in ice-cold aCSF Brain_Extraction->Slicing Recovery Incubate slices in aCSF at 32-34°C Slicing->Recovery Transfer_Slice Transfer slice to recording chamber Recovery->Transfer_Slice Neuron_ID Identify neuron (e.g., pyramidal cell) Transfer_Slice->Neuron_ID Patch_Pipette Pull patch pipette (3-6 MΩ) and fill with internal solution Patch_Pipette->Neuron_ID Seal_Formation Form GΩ seal Neuron_ID->Seal_Formation Whole_Cell Rupture membrane to achieve whole-cell configuration Seal_Formation->Whole_Cell Baseline_Recording Record baseline activity (current-clamp) Whole_Cell->Baseline_Recording Paxilline_Application Bath apply Paxilline (e.g., 10 µM) Baseline_Recording->Paxilline_Application Post_Paxilline_Recording Record activity in the presence of Paxilline Paxilline_Application->Post_Paxilline_Recording Washout Washout with aCSF Post_Paxilline_Recording->Washout

Caption: Workflow for whole-cell patch-clamp experiments with Paxilline.

Materials:

  • Acute brain slices (e.g., hippocampus, prefrontal cortex)

  • Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2

  • Internal solution for patch pipette (K-gluconate based)

  • Paxilline stock solution

  • Patch-clamp rig with amplifier, micromanipulators, and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

Protocol:

  • Prepare acute brain slices from the desired brain region and allow them to recover in aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

  • Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-6 MΩ when filled with internal solution.

  • Visually identify a neuron of interest (e.g., a pyramidal neuron in the CA1 region of the hippocampus) using DIC optics.

  • Approach the neuron with the patch pipette and apply gentle positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a Giga-ohm seal.

  • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

  • Switch to current-clamp mode and allow the cell to stabilize for a few minutes.

  • Record baseline neuronal activity by injecting a series of depolarizing current steps to elicit action potential firing. Measure parameters such as AP threshold, half-width, AHP amplitude, and firing frequency.

  • Prepare the final concentration of Paxilline (e.g., 10 µM) in aCSF from the DMSO stock solution. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

  • Switch the perfusion to the aCSF containing Paxilline and allow it to equilibrate for 5-10 minutes.

  • Repeat the current injection protocol to record neuronal activity in the presence of Paxilline.

  • To test for reversibility, switch the perfusion back to the control aCSF for a washout period.

  • Analyze the data to compare the electrophysiological parameters before, during, and after Paxilline application.

Applications in Drug Development

The use of Paxilline in preclinical research can aid in:

  • Target Validation: By elucidating the role of BK channels in neuronal function, Paxilline helps validate these channels as potential therapeutic targets for neurological disorders characterized by hyperexcitability, such as epilepsy and certain types of ataxia.[5][13]

  • Compound Screening: Paxilline can be used as a reference compound in high-throughput screening assays to identify novel modulators of BK channels.

  • Disease Modeling: In animal models of neurological diseases, Paxilline can be used to probe the contribution of BK channel dysfunction to the disease phenotype.[13]

Conclusion

Paxilline is a powerful and selective pharmacological tool for the investigation of BK channels in the nervous system. A thorough understanding of its mechanism of action and its effects on neuronal excitability, combined with robust experimental protocols, allows researchers to precisely dissect the role of these important ion channels in health and disease. These application notes provide a foundation for the effective use of Paxilline in neuroscience and drug discovery research.

References

Paxilline: A Potent Tool for Elucidating the Role of Large-Conductance Ca²⁺-activated K⁺ (BK) Channels

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Paxilline, a tremorgenic indole diterpene mycotoxin isolated from Penicillium paxilli, has emerged as a valuable pharmacological tool for the study of large-conductance Ca²⁺-activated potassium (BK) channels, also known as KCa1.1 or Slo1 channels.[1] Its high affinity and state-dependent mechanism of action provide a powerful means to investigate the physiological and pathophysiological roles of these ubiquitous channels. These notes provide an overview of paxilline's mechanism, quantitative data on its activity, and detailed protocols for its application in experimental settings.

Mechanism of Action:

Paxilline is a potent and reversible inhibitor of BK channels.[2] Its primary mechanism involves binding to the channel protein and stabilizing it in a closed conformation.[3][4] This "closed-channel block" is state-dependent, with paxilline exhibiting a much higher affinity for the closed state of the channel than the open state.[3][4] Consequently, the inhibitory effect of paxilline is inversely proportional to the channel's open probability (Po); conditions that favor channel opening, such as high intracellular Ca²⁺ concentrations or membrane depolarization, will reduce the apparent potency of paxilline.[3][5] Computational and functional studies suggest that paxilline accesses its binding site from the intracellular side, near the central cavity of the channel.[5][6] It is important to note that paxilline does not affect the channel's voltage sensors.[3][4]

While highly selective for BK channels, at higher concentrations, paxilline has been shown to inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[7]

Data Presentation

The inhibitory potency of paxilline on BK channels is highly dependent on the experimental conditions, particularly the channel's open probability. The following table summarizes key quantitative data for paxilline's interaction with BK channels.

ParameterValueCell Type/ConditionReference
IC₅₀ ~10 nMBK channels are largely closed[3][4]
~10 µMMaximal BK channel open probability[3][4]
11.7 ± 1.9 nM-70 mV holding potential, 300 µM Ca²⁺[8][9]
58.4 ± 2.9 nM0 mV holding potential, 300 µM Ca²⁺[8][9]
469.8 ± 94.9 nM40 mV holding potential, 300 µM Ca²⁺[8][9]
5.37 ± 1.0 µM70 mV holding potential, 300 µM Ca²⁺[8][9]
70 nMSmooth muscle cells from rat vas deferens[10]
35.7 nMRat mesenteric arterial cells[11]
Kᵢ 1.9 nMCloned α-subunit of the maxi-K channel[2][12]
Rate of Inhibition 2 x 10⁶ M⁻¹s⁻¹For closed channels[3][4]

Experimental Protocols

Protocol 1: Electrophysiological Recording of BK Channel Inhibition by Paxilline using Patch-Clamp

This protocol describes the use of the inside-out patch-clamp configuration to study the effect of paxilline on BK channels.

1. Cell Preparation:

  • Culture cells expressing the BK channel of interest (e.g., HEK293 cells transfected with the Slo1 gene, or primary cells endogenously expressing BK channels).
  • Plate cells on glass coverslips suitable for microscopy and electrophysiology.

2. Solutions and Reagents:

  • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH.
  • External (Bath) Solution (in mM): 140 KCl, 10 HEPES. Adjust pH to 7.2 with KOH. Prepare a series of bath solutions with varying free Ca²⁺ concentrations (e.g., using a Ca²⁺-EGTA buffer system) to control the open probability of the BK channels.
  • Paxilline Stock Solution: Prepare a 10 mM stock solution of paxilline in dimethyl sulfoxide (DMSO). Store at -20°C.
  • Working Solutions: On the day of the experiment, dilute the paxilline stock solution in the external (bath) solution to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.

3. Electrophysiology:

  • Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
  • Form a high-resistance (>1 GΩ) seal with the cell membrane in the whole-cell or on-cell configuration.
  • Excise the patch to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
  • Apply a series of voltage steps to elicit BK channel currents. A typical protocol would be to hold the membrane potential at a negative value (e.g., -80 mV) and apply depolarizing steps to a range of positive potentials (e.g., -40 mV to +80 mV).[5]
  • After recording baseline currents, perfuse the bath with the paxilline-containing solution.
  • Monitor the time course of inhibition. The rate of inhibition will be dependent on the paxilline concentration and the channel's open probability.[5]
  • To study the state-dependence of the block, vary the holding potential and the intracellular Ca²⁺ concentration to alter the channel's open probability before and during paxilline application.[5]

4. Data Analysis:

  • Measure the peak outward current at each voltage step before and after paxilline application.
  • Construct dose-response curves by plotting the fractional inhibition of the current as a function of the paxilline concentration.
  • Fit the dose-response data with the Hill equation to determine the IC₅₀ value.

Protocol 2: In Vivo Study of Paxilline's Effect on Cognitive Function in a Mouse Model

This protocol outlines a general procedure to investigate the in vivo effects of paxilline, for example, in a mouse model of cognitive impairment.[13]

1. Animals:

  • Use an appropriate mouse model for the study (e.g., a model of thalidomide-induced cognitive impairment).[13]
  • House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
  • All animal procedures must be approved by the institutional animal care and use committee.

2. Drug Preparation and Administration:

  • Prepare paxilline for intraperitoneal (i.p.) injection. A typical vehicle could be saline.
  • A sample dose used in a previous study was 3 µg/kg.[7][14] The optimal dose may need to be determined empirically for the specific animal model and experimental question.

3. Experimental Groups:

  • Vehicle Control: Animals receive an i.p. injection of the vehicle solution.
  • Paxilline Treatment: Animals receive an i.p. injection of paxilline at the desired dose.
  • Disease Model + Vehicle: Animals from the disease model receive an i.p. injection of the vehicle solution.
  • Disease Model + Paxilline: Animals from the disease model receive an i.p. injection of paxilline.

4. Behavioral Testing:

  • Conduct behavioral tests to assess cognitive function. Examples include:
  • Passive Avoidance Test: To assess learning and memory.
  • Novel Object Recognition Test: To evaluate recognition memory.
  • Elevated Plus Maze: To measure anxiety-like behavior.
  • The timing of drug administration relative to behavioral testing is crucial and should be optimized based on the pharmacokinetic properties of paxilline and the experimental design.

5. Data Analysis:

  • Quantify the relevant behavioral parameters for each group (e.g., latency to enter the dark chamber in the passive avoidance test, discrimination index in the novel object recognition test).
  • Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the performance of the different experimental groups.

Visualizations

Paxilline_Mechanism cluster_channel BK Channel States Closed Closed Low Po Open Open High Po Closed->Open Activation (Depolarization, Ca²⁺) Paxilline_Bound_Closed Paxilline-Bound Closed Channel Stabilized in Closed State Closed->Paxilline_Bound_Closed Inhibition Open->Closed Deactivation Paxilline Paxilline Paxilline->Closed High Affinity Binding (>500-fold preference) Paxilline->Open Low Affinity Binding Paxilline_Bound_Closed->Closed Dissociation (slow)

Caption: Mechanism of paxilline action on BK channels.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture/ Animal Model Patch_Clamp Patch-Clamp Recording (Inside-out) Cell_Culture->Patch_Clamp In_Vivo_Admin In Vivo Administration (e.g., i.p. injection) Solution_Prep Prepare Solutions (Internal, External, Paxilline) Solution_Prep->Patch_Clamp Current_Analysis Analyze Current Traces Patch_Clamp->Current_Analysis Behavioral_Testing Behavioral Testing In_Vivo_Admin->Behavioral_Testing Behavioral_Scores Quantify Behavioral Scores Behavioral_Testing->Behavioral_Scores Dose_Response Generate Dose-Response Curve Current_Analysis->Dose_Response Stats Statistical Analysis Dose_Response->Stats Behavioral_Scores->Stats

Caption: General experimental workflow for studying paxilline effects.

Signaling_Pathway Stimulus Stimulus Ca_Influx Ca²⁺ Influx (e.g., via VDCCs) Stimulus->Ca_Influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca BK_Channel BK Channel Activation Intracellular_Ca->BK_Channel K_Efflux K⁺ Efflux BK_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Reduced Neuronal Firing) Hyperpolarization->Cellular_Response Paxilline Paxilline Paxilline->BK_Channel Inhibition

Caption: A generic signaling pathway involving BK channels and its inhibition by paxilline.

References

Troubleshooting & Optimization

Paxilline Stability in Experimental Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of paxilline in experimental solutions.

Frequently Asked Questions (FAQs)

1. What is the solubility of paxilline in common laboratory solvents?

Paxilline is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1][2] It has very poor solubility in water and is sparingly soluble in aqueous buffers.[1][2] For applications requiring an aqueous solution, it is recommended to first dissolve paxilline in DMSO and then dilute it with the aqueous buffer of choice.[2]

2. How should I prepare a stock solution of paxilline?

To prepare a stock solution, dissolve the crystalline solid paxilline in an organic solvent of choice, such as DMSO, ethanol, or DMF.[2] To ensure maximum recovery of the product, it is advisable to centrifuge the original vial after thawing and before removing the cap.[1] The solvent should be purged with an inert gas.[2] Sonication may be necessary to achieve higher concentrations in DMSO.[3]

3. What are the recommended storage conditions for solid paxilline?

Solid, lyophilized paxilline powder should be stored at -20°C.[1] Under these conditions, it is stable for at least one year, with some suppliers indicating stability for up to three years.[1][3]

4. How should I store paxilline stock solutions?

Aliquoted stock solutions of paxilline in solvents like DMSO should be stored at -20°C for up to one year or at -80°C for up to two years to avoid repeated freeze-thaw cycles.[1][4]

5. How stable is paxilline in aqueous solutions or cell culture media?

Paxilline has limited stability in aqueous solutions. It is recommended to prepare and use these solutions on the same day.[5] Some studies suggest using paxilline-containing physiological solutions within 4 hours of preparation.[4][6][7] Storing aqueous solutions is not recommended for more than one day.[2] The stability in cell culture media can be influenced by the media components.

Data Presentation

Table 1: Solubility of Paxilline in Various Solvents

SolventSolubilityReference
DMSO~30 mg/mL[2]
DMSO (with sonication)80 - 100 mg/mL[3]
Ethanol~10 mg/mL[2]
Dimethylformamide (DMF)~30 mg/mL[2]
MethanolSoluble[1]
DMSO:PBS (pH 7.2) (1:3)~0.25 mg/ml[2]
WaterVery poor solubility[1]

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureStability PeriodReference
Solid (Lyophilized Powder)-20°C1 to 3 years[1][3]
Stock Solution (in DMSO)-20°C1 year[1][4]
Stock Solution (in DMSO)-80°C2 years[4]
Aqueous/Physiological SolutionRoom TemperatureUp to 4 hours[4][6][7]
Aqueous/Physiological SolutionNot Recommended for StorageUse on the same day[2][5]

Troubleshooting Guides

Issue: Precipitation of Paxilline in Aqueous Solution or Cell Culture Media

Precipitation is a common issue when diluting a DMSO stock solution of paxilline into an aqueous buffer or cell culture medium due to its low aqueous solubility.

Possible Causes:

  • The final concentration of paxilline in the aqueous solution is too high.

  • The percentage of DMSO in the final solution is too low.

  • The temperature of the aqueous solution is too low.

  • Interaction with components in the cell culture media.

Solutions:

  • Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated.

  • Decrease the final paxilline concentration: If possible, lower the working concentration of paxilline.

  • Prepare the working solution immediately before use: Do not store diluted aqueous solutions of paxilline.

  • Ensure the aqueous buffer is at room temperature or 37°C before adding the paxilline stock solution.

  • Add the paxilline stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Experimental Protocols

Protocol for Preparation of Paxilline Stock and Working Solutions

  • Equilibrate the solid paxilline vial: Allow the vial of solid paxilline to warm to room temperature before opening to prevent condensation.

  • Reconstitute the solid: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10-20 mM). If necessary, sonicate the solution to ensure complete dissolution.[3][4]

  • Aliquot the stock solution: Dispense the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Store the stock solution: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[4]

  • Prepare the working solution: On the day of the experiment, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution into the pre-warmed (room temperature or 37°C) aqueous buffer or cell culture medium to the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system. It is recommended to use the working solution immediately, preferably within 4 hours of preparation.[4][6][7]

Visualizations

experimental_workflow Experimental Workflow for Paxilline Solution Preparation cluster_solid Solid Paxilline Handling cluster_stock Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation solid_pax Solid Paxilline Vial warm_solid Warm to Room Temperature solid_pax->warm_solid add_dmso Add Anhydrous DMSO warm_solid->add_dmso sonicate Sonicate if Necessary add_dmso->sonicate aliquot Aliquot into Single-Use Tubes sonicate->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot at Room Temperature store->thaw dilute Dilute in Pre-warmed Aqueous Buffer thaw->dilute use Use Immediately (within 4 hours) dilute->use

Caption: Workflow for preparing paxilline solutions.

troubleshooting_precipitation Troubleshooting Paxilline Precipitation start Precipitation Observed? cause1 High Final Concentration? start->cause1 Yes no_precip No Precipitation start->no_precip No cause2 Low DMSO %? cause1->cause2 No solution1 Lower Paxilline Concentration cause1->solution1 Yes cause3 Improper Mixing? cause2->cause3 No solution2 Increase Final DMSO % (if possible) cause2->solution2 Yes solution3 Add Stock to Vortexing Buffer cause3->solution3 Yes solution4 Prepare Fresh and Use Immediately cause3->solution4 No solution1->no_precip solution2->no_precip solution3->no_precip solution4->no_precip

Caption: Troubleshooting guide for paxilline precipitation.

bk_channel_pathway Paxilline Inhibition of BK Channel cluster_membrane Cell Membrane bk_channel BK Channel (KCa1.1) k_efflux K+ Efflux bk_channel->k_efflux Open ca_increase Increased Intracellular Ca2+ ca_increase->bk_channel Activates depolarization Membrane Depolarization depolarization->bk_channel Activates repolarization Membrane Repolarization k_efflux->repolarization paxilline Paxilline paxilline->bk_channel Inhibits

Caption: Paxilline's inhibitory action on the BK channel.

References

Common off-target effects of Paxilline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Paxilline in their experiments. Paxilline is a potent inhibitor of large-conductance Ca2+- and voltage-activated K+ (BK) channels. However, like many specific inhibitors, it can exhibit off-target effects, particularly at higher concentrations. This guide focuses on identifying and mitigating these common off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and common off-target effects of Paxilline?

A1: Paxilline's primary target is the large-conductance Ca2+- and voltage-activated K+ (BK) channel, which it potently blocks with a Ki of approximately 1.9 nM.[1] The most well-documented off-target effect is the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, with IC50 values typically in the micromolar range.[2][3][4][5][6] Additionally, Paxilline can affect nuclear calcium signaling by inhibiting BK channels located on the nuclear envelope.[5]

Q2: I'm observing changes in intracellular calcium that don't seem to be related to plasma membrane BK channel inhibition. What could be the cause?

A2: This is a common issue that may arise from Paxilline's off-target effects. There are two primary possibilities to consider:

  • SERCA Pump Inhibition: At micromolar concentrations, Paxilline can inhibit SERCA pumps, which are responsible for sequestering calcium into the endoplasmic reticulum (ER).[2][3][4] This inhibition can lead to an increase in cytosolic calcium levels and depletion of ER calcium stores.

  • Nuclear BK Channel Inhibition: Paxilline is membrane-permeable and can enter the nucleus, where it can inhibit BK channels on the nuclear envelope. This can lead to an increase in intra-nuclear calcium concentration, a phenomenon independent of its effects at the plasma membrane.[5]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:

  • Dose-Response Analysis: Perform experiments across a wide range of Paxilline concentrations. On-target BK channel inhibition occurs at low nanomolar concentrations, while off-target effects like SERCA inhibition typically require micromolar concentrations.

  • Use of Alternative Blockers: Compare the effects of Paxilline with other BK channel blockers that have different chemical structures and potentially different off-target profiles, such as Iberiotoxin (a peptide toxin that is not membrane-permeable and thus will not affect intracellular channels).

  • Control Experiments: If you suspect SERCA inhibition, use a known SERCA inhibitor like thapsigargin as a positive control. To investigate effects on nuclear calcium, consider using cell lines with genetically encoded calcium indicators targeted to the nucleus.

  • Rescue Experiments: If possible, use molecular techniques to express a Paxilline-insensitive BK channel mutant to see if the observed effect is rescued.

Troubleshooting Guides

Issue 1: Unexpected Increase in Global Cytosolic Calcium
  • Possible Cause: Inhibition of SERCA pumps.

  • Troubleshooting Steps:

    • Verify Paxilline Concentration: Ensure you are using the lowest effective concentration for BK channel inhibition in your system. Off-target SERCA inhibition is more likely at concentrations above 1 µM.

    • Measure ER Calcium Levels: Use an ER-targeted calcium indicator to see if Paxilline is causing a depletion of ER calcium stores.

    • Perform a SERCA Activity Assay: Directly measure the effect of Paxilline on SERCA activity in your experimental system using a commercially available kit or a published protocol.

Issue 2: Changes in Nuclear Events (e.g., transcription, chromatin remodeling) or Localized Nuclear Calcium Signals
  • Possible Cause: Inhibition of nuclear BK channels leading to altered nuclear calcium signaling.[5]

  • Troubleshooting Steps:

    • Measure Nuclear Calcium: Use a nuclear-targeted calcium indicator (e.g., NLS-GCaMP) or a nuclear-localizing dye like Fluo-4 AM in combination with nuclear staining and confocal microscopy to specifically measure changes in nuclear calcium.

    • Use a Membrane-Impermeant BK Channel Blocker: Compare the effects of Paxilline with a blocker like Iberiotoxin. If the nuclear effect is absent with Iberiotoxin, it strongly suggests the involvement of intracellular (including nuclear) BK channels.

    • Assess Nuclear Membrane Potential: Paxilline's inhibition of nuclear BK channels can alter the nuclear membrane potential.[5] This can be measured using potentiometric dyes.

Quantitative Data on Paxilline's Off-Target Effects

TargetKnown EffectPotencyReferences
SERCA Pump InhibitionIC50: 5 - 50 µM[2][3][4][5][6]
Nuclear BK Channels InhibitionConcentration-dependent, observed at levels similar to plasma membrane BK channel inhibition[5]

Experimental Protocols

Protocol 1: Basic SERCA Activity Assay (Phosphate Detection Method)

This protocol provides a general method for assessing the inhibitory effect of Paxilline on SERCA activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Cell or tissue homogenates containing microsomes (rich in SERCA)

  • Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA

  • ATP solution (10 mM)

  • Calcium Chloride (CaCl2) solution (10 mM)

  • Paxilline stock solution (in DMSO)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare reaction mixtures in a 96-well plate. For each sample, prepare a control (DMSO vehicle) and a Paxilline-treated well.

  • To each well, add your microsomal preparation to the assay buffer.

  • Add either DMSO or your desired concentration of Paxilline to the respective wells and incubate for 10-15 minutes at 37°C.

  • To initiate the reaction, add a mixture of ATP and CaCl2 to each well. The final free Ca2+ concentration should be in the low micromolar range to activate SERCA.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding the Malachite Green reagent, which will react with the liberated Pi to produce a colorimetric signal.

  • Read the absorbance at the appropriate wavelength (typically around 620-650 nm).

  • Calculate the percentage of SERCA inhibition by comparing the signal from the Paxilline-treated wells to the control wells.

Protocol 2: Measuring Nuclear Calcium Changes with Fluo-4 AM

This protocol describes a method to visualize and quantify changes in nuclear calcium concentration using the fluorescent calcium indicator Fluo-4 AM and confocal microscopy.

Materials:

  • Adherent cells grown on coverslips or in imaging dishes

  • Fluo-4 AM (acetoxymethyl ester) stock solution (in DMSO)

  • Pluronic F-127 (optional, to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Hoechst 33342 or other nuclear counterstain

  • Paxilline stock solution (in DMSO)

  • Confocal microscope with appropriate laser lines and filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm) and Hoechst (Excitation ~350 nm, Emission ~461 nm)

Procedure:

  • Cell Loading:

    • Prepare a loading solution of 2-5 µM Fluo-4 AM in HBSS. The addition of a small amount of Pluronic F-127 can improve dye solubility and loading.

    • Remove the culture medium from the cells, wash once with HBSS, and then add the Fluo-4 AM loading solution.

    • Incubate the cells for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye and allow 15-30 minutes for de-esterification of the dye inside the cells.

  • Nuclear Staining:

    • Incubate the cells with Hoechst 33342 according to the manufacturer's instructions to visualize the nuclei.

  • Imaging:

    • Mount the coverslip or dish on the confocal microscope.

    • Acquire a baseline fluorescence image of both Fluo-4 and Hoechst channels.

    • Add Paxilline at the desired concentration to the imaging buffer.

    • Acquire a time-lapse series of images to monitor the change in Fluo-4 fluorescence over time.

  • Data Analysis:

    • Use image analysis software to define regions of interest (ROIs) corresponding to the nuclei (using the Hoechst signal as a guide).

    • Measure the mean Fluo-4 fluorescence intensity within the nuclear ROIs over time.

    • Plot the change in fluorescence intensity (ΔF/F0) to quantify the change in nuclear calcium concentration.

Visualizations

Paxilline_Off_Target_Signaling cluster_nucleus Nucleus Paxilline Paxilline BK_channel_PM BK Channel (Plasma Membrane) Paxilline->BK_channel_PM Inhibits (nM) SERCA SERCA Pump (ER Membrane) Paxilline->SERCA Inhibits (µM) BK_channel_Nuc BK Channel (Nuclear Envelope) Paxilline->BK_channel_Nuc Inhibits Membrane_Hyperpolarization Membrane Hyperpolarization (Inhibited) BK_channel_PM->Membrane_Hyperpolarization Regulates ER_Ca_Store ER Ca2+ Store SERCA->ER_Ca_Store Pumps Ca2+ in Cytosolic_Ca Cytosolic Ca2+ SERCA->Cytosolic_Ca Reduces ER_Ca_Store->Cytosolic_Ca Releases Ca2+ Nuclear_Envelope Nuclear Envelope Nuclear_Ca Nuclear Ca2+ BK_channel_Nuc->Nuclear_Ca Regulates Downstream_Nuclear Downstream Nuclear Events (e.g., Transcription) Nuclear_Ca->Downstream_Nuclear Modulates

Caption: On- and off-target signaling pathways of Paxilline.

Troubleshooting_Workflow Start Unexpected Experimental Result with Paxilline Check_Concentration Is Paxilline concentration > 1 µM? Start->Check_Concentration On_Target Likely On-Target Effect (BK Channel at Plasma Membrane) Check_Concentration->On_Target No Off_Target Potential Off-Target Effect Check_Concentration->Off_Target Yes Calcium_Change Is there an unexpected change in Ca2+ signaling? Off_Target->Calcium_Change Other_Off_Target Consider other potential off-target effects or experimental artifacts Calcium_Change->Other_Off_Target No Cytosolic_Ca Global cytosolic Ca2+ increase observed? Calcium_Change->Cytosolic_Ca Yes Nuclear_Ca Nuclear-specific Ca2+ change or nuclear event? Cytosolic_Ca->Nuclear_Ca No SERCA_Hypothesis Hypothesis: SERCA Inhibition Cytosolic_Ca->SERCA_Hypothesis Yes Nuclear_Ca->Other_Off_Target No Nuclear_BK_Hypothesis Hypothesis: Nuclear BK Channel Inhibition Nuclear_Ca->Nuclear_BK_Hypothesis Yes SERCA_Assay Perform SERCA activity assay SERCA_Hypothesis->SERCA_Assay Nuclear_Imaging Perform nuclear Ca2+ imaging Nuclear_BK_Hypothesis->Nuclear_Imaging

Caption: Experimental workflow for troubleshooting unexpected Paxilline effects.

Logical_Relationships cluster_Off_Target Potential Off-Targets Observed_Phenotype Observed Phenotype On_Target On-Target Effect (Plasma Membrane BK Inhibition) Observed_Phenotype->On_Target Off_Target Off-Target Effect Observed_Phenotype->Off_Target Artifact Experimental Artifact Observed_Phenotype->Artifact SERCA SERCA Inhibition Off_Target->SERCA Nuclear_BK Nuclear BK Inhibition Off_Target->Nuclear_BK

Caption: Logical relationships of potential sources for experimental outcomes.

References

Paxilline Solubility and Application: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paxilline. The information below addresses common challenges related to Paxilline's insolubility in media and offers practical solutions for its successful application in experiments.

Frequently Asked Questions (FAQs)

Q1: My Paxilline is not dissolving in my cell culture media. What should I do?

A1: Paxilline is known to have low solubility in aqueous solutions like cell culture media.[1] The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your media.[1] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[1][2][3]

Q2: What is the best solvent to prepare a Paxilline stock solution?

A2: DMSO is the preferred solvent for preparing Paxilline stock solutions due to its high solubilizing capacity for this compound.[1][2][3] Ethanol and dimethylformamide (DMF) can also be used.[1]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: High concentrations of DMSO can be toxic to cells.[4] It is generally recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v).[4][5][6] However, the sensitivity to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cells.[5]

Q4: I observed a precipitate in my media after adding the Paxilline stock solution. What could be the cause and how can I prevent it?

A4: Precipitation upon dilution of the Paxilline stock solution into aqueous media is a common issue and can be caused by several factors:

  • High Final Concentration of Paxilline: You may be exceeding the solubility limit of Paxilline in the aqueous environment of your media.[7]

  • Improper Dilution Technique: Adding the DMSO stock directly to a large volume of aqueous medium can cause the compound to rapidly precipitate.[7]

  • Temperature Differences: Mixing solutions at different temperatures can affect solubility.[8]

To prevent precipitation, try the following:

  • Lower the final concentration of Paxilline.

  • Optimize the dilution protocol: Always add the Paxilline stock solution to the cell culture medium while gently vortexing or swirling to ensure rapid and even distribution.[9]

  • Pre-warm your reagents: Ensure both the cell culture medium and the Paxilline stock solution are at the same temperature (e.g., 37°C) before mixing.[7]

  • Use sonication: Sonication can help to dissolve any precipitates that may have formed.[2][9]

Q5: For how long can I store my Paxilline stock solution?

A5: Paxilline stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[2][9] It is recommended to prepare and use aqueous solutions of Paxilline on the same day and avoid storing them for more than one day.[1][10]

Data Presentation

Table 1: Solubility of Paxilline in Various Solvents

SolventMaximum ConcentrationReference
DMSO30 mg/mL - 80 mg/mL[1][2][3][11]
Ethanol~10 mg/mL[1][11]
Dimethylformamide (DMF)~30 mg/mL[1]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Paxilline Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of Paxilline powder (Molecular Weight: 435.56 g/mol ). For 1 mL of a 10 mM stock solution, you will need 4.36 mg of Paxilline.

  • Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO to the Paxilline powder.

  • Mixing: Vortex the solution until the Paxilline is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication can aid dissolution if necessary.[9]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][9]

Protocol 2: Preparation of a Working Solution of Paxilline in Cell Culture Media

  • Pre-warm: Pre-warm both the cell culture medium and the Paxilline stock solution to 37°C.

  • Dilution: While gently vortexing the cell culture medium, add the required volume of the Paxilline stock solution to achieve the desired final concentration. For example, to prepare 10 mL of media with a final Paxilline concentration of 10 µM, add 10 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.

  • Mixing: Continue to mix the solution for a few seconds to ensure homogeneity.

  • Use: Use the freshly prepared working solution immediately for your experiment.

Mandatory Visualizations

Paxilline_Troubleshooting_Workflow Paxilline Insolubility Troubleshooting Workflow start Start: Paxilline Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_dilution Review Dilution Protocol check_stock->check_dilution Yes solution_remake_stock Action: Prepare fresh stock solution in DMSO check_stock->solution_remake_stock No check_concentration Is final concentration too high? check_dilution->check_concentration Protocol is optimal solution_optimize_dilution Action: Optimize dilution (e.g., add stock to media while vortexing) check_dilution->solution_optimize_dilution Protocol can be improved solution_lower_conc Action: Lower final concentration check_concentration->solution_lower_conc Yes end_fail Issue Persists: Consult further check_concentration->end_fail No end_success Success: Paxilline is soluble solution_lower_conc->end_success solution_optimize_dilution->end_success solution_remake_stock->check_stock

Caption: A flowchart for troubleshooting Paxilline precipitation issues.

Paxilline_Signaling_Pathway Paxilline Mechanism of Action cluster_membrane Cell Membrane BK_channel BK Channel (KCa1.1) K_efflux K⁺ Efflux BK_channel->K_efflux CaV_channel Voltage-gated Ca²⁺ Channel Ca_influx ↑ Intracellular Ca²⁺ CaV_channel->Ca_influx Paxilline Paxilline Paxilline->BK_channel inhibits Depolarization Membrane Depolarization Depolarization->BK_channel activates Depolarization->CaV_channel activates Ca_influx->BK_channel activates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Repolarization Action Potential Repolarization K_efflux->Repolarization Hyperpolarization->CaV_channel inhibits (negative feedback)

References

Paxilline Technical Support Center: Optimizing Concentration and Avoiding Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Paxilline in experimental settings, with a focus on maximizing its efficacy while minimizing cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Paxilline?

A1: Paxilline is a potent inhibitor of the large-conductance Ca2+-activated potassium (BK) channels.[1][2] It exhibits a much higher affinity for the closed state of the channel, with an IC50 in the low nanomolar range (approximately 10 nM) under conditions where the channels are predominantly closed.[2][3] When the channels are in an open state, the IC50 can increase to the micromolar range (around 10 µM).[3] Additionally, Paxilline inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) with an IC50 typically ranging from 5 to 50 µM.[2][4][5]

Q2: What are the recommended concentrations of Paxilline for in vitro experiments?

A2: The optimal concentration of Paxilline is highly dependent on the specific research application and cell type. For selective inhibition of BK channels, concentrations in the nanomolar range are generally sufficient. For other biological effects, micromolar concentrations are often used. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model.

Q3: How should I prepare and store Paxilline stock solutions?

A3: Paxilline is soluble in DMSO.[4] For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C. Prepare fresh dilutions in your culture medium for each experiment to ensure stability and consistency.

Q4: What are the known signaling pathways affected by Paxilline?

A4: Paxilline's inhibitory action on SERCA can induce endoplasmic reticulum (ER) stress. This can lead to the upregulation of the transcription factor CHOP (C/EBP homologous protein), which in turn increases the expression of Death Receptor 5 (DR5).[6] In some cancer cells, this pathway can sensitize them to TRAIL-mediated apoptosis. Paxilline has also been shown to downregulate the anti-apoptotic proteins c-FLIP and survivin.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of Paxilline - Concentration too low: The effective concentration can vary significantly between cell types and the state of the BK channels. - Degraded Paxilline: Improper storage or repeated freeze-thaw cycles of the stock solution. - High BK channel open probability: Paxilline is less effective on open BK channels.[3]- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. - Prepare fresh stock solutions and aliquot for single use to avoid degradation. - Consider the experimental conditions that might affect BK channel open probability, such as membrane potential and intracellular calcium concentration.
High cellular toxicity or cell death - Concentration too high: Exceeding the therapeutic window for your cell line. - Off-target effects: At higher concentrations, inhibition of SERCA and other off-target effects may become prominent, leading to cytotoxicity.[2][4][5] - Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to cells.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 for toxicity in your cell line. - Use the lowest effective concentration determined from your dose-response studies. - Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells.
Inconsistent results between experiments - Variability in cell culture: Differences in cell passage number, confluency, or growth phase. - Inconsistent Paxilline preparation: Variations in the preparation of working solutions from the stock.- Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. - Prepare fresh working solutions of Paxilline for each experiment and ensure thorough mixing.

Data Presentation

In Vitro Effective Concentrations of Paxilline
Application Cell Line Concentration Reference
Sensitization to TRAIL-mediated apoptosisU251 MG, U87 MG, U343, U251 N (glioma cell lines)30 µM[2][8]
Neuroprotection against glutamate-induced toxicityHT22 cells4 µM[1][8]
In Vivo Effective Doses of Paxilline
Application Animal Model Dose Route of Administration Reference
Anticonvulsant effectsC57BL/6 mice2.2 and 4.4 µg/kgIntraperitoneal[8]
Alleviation of cognitive dysfunctionC57BL/6 mice3 µg/kgIntraperitoneal[2]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of Paxilline using an MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of Paxilline. It is recommended to optimize the conditions for your specific cell line.

Materials:

  • Paxilline

  • DMSO

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Paxilline Treatment:

    • Prepare a series of dilutions of Paxilline in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.

    • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Paxilline. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: General Guidelines for an In Vivo Acute Toxicity Study

This protocol provides a general overview. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity of a single dose of Paxilline.

Animal Model: Select an appropriate rodent species (e.g., mice or rats).

Procedure:

  • Dose Selection: Based on in vitro data and literature, select a range of doses. A common approach is to start with a dose predicted to be non-toxic and escalate in subsequent cohorts.

  • Administration: Administer Paxilline via the intended experimental route (e.g., intraperitoneal injection). Include a vehicle control group.

  • Observation:

    • Monitor the animals for clinical signs of toxicity at regular intervals (e.g., immediately after dosing, and then at 1, 4, 24, and 48 hours).

    • Observe for changes in behavior, appearance, mobility, and any signs of distress.

    • Record body weight before dosing and at specified time points post-dosing.

  • Endpoint: The study duration is typically up to 14 days for an acute toxicity study.

  • Data Collection:

    • Record all clinical observations, body weight changes, and any instances of morbidity or mortality.

    • At the end of the study, a gross necropsy may be performed to examine for any visible organ abnormalities.

    • For more detailed analysis, tissue samples can be collected for histopathological examination.

Visualizations

Paxilline_Apoptosis_Pathway Paxilline Paxilline SERCA SERCA Pump Paxilline->SERCA Inhibits cFLIP_Survivin c-FLIP & Survivin Downregulation Paxilline->cFLIP_Survivin ER_Stress ER Stress SERCA->ER_Stress Leads to CHOP CHOP Upregulation ER_Stress->CHOP DR5 DR5 Expression CHOP->DR5 Increases Apoptosis Apoptosis DR5->Apoptosis Sensitizes to cFLIP_Survivin->Apoptosis Promotes

Caption: Paxilline-induced signaling pathway leading to apoptosis.

Experimental_Workflow cluster_0 In Vitro Optimization cluster_1 Functional Assays Dose_Response 1. Dose-Response Curve (e.g., Western blot for target inhibition) Cytotoxicity_Assay 2. Cytotoxicity Assay (e.g., MTT, LDH) Dose_Response->Cytotoxicity_Assay Optimal_Concentration 3. Determine Optimal Non-Toxic Concentration Cytotoxicity_Assay->Optimal_Concentration Functional_Assay 4. Perform Functional Assays (e.g., Apoptosis, Proliferation) Optimal_Concentration->Functional_Assay

Caption: Workflow for optimizing Paxilline concentration.

References

Technical Support Center: Paxilline Perfusion Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using Paxilline in perfusion systems.

Frequently Asked Questions (FAQs)

Q1: My system appears to be clogged after perfusing with Paxilline. What should I do?

A1: Clogging is likely due to the precipitation of Paxilline, which has very poor water solubility.[1] To address this, a thorough washout procedure using a solvent in which Paxilline is soluble is required. Follow the detailed washout protocol outlined in the Troubleshooting Guide below.

Q2: Can I dissolve Paxilline directly in my aqueous perfusion buffer?

A2: It is not recommended. Paxilline is sparingly soluble in aqueous buffers.[2] For optimal results, first, dissolve Paxilline in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution. Then, dilute this stock solution with your aqueous buffer to the final desired concentration.[2]

Q3: What is the recommended solvent for Paxilline?

A3: Paxilline is soluble in several organic solvents, including DMSO, ethanol, methanol, and dimethylformamide (DMF).[1][2] DMSO is commonly used to prepare stock solutions for biological experiments.[2]

Q4: How long can I store my Paxilline-containing aqueous perfusion solution?

A4: It is not recommended to store aqueous solutions of Paxilline for more than one day due to its potential for precipitation.[2] Prepare fresh solutions for each experiment.

Q5: I am observing inconsistent results between experiments. Could this be related to the Paxilline solution?

A5: Yes, inconsistency can arise from incomplete washout between experiments, leading to residual Paxilline affecting subsequent recordings. It is also crucial to ensure the fresh Paxilline solution is free of any precipitate before starting your experiment.

Troubleshooting Guide: Washing Out Paxilline

This guide addresses the primary issue of removing Paxilline from a perfusion system to prevent clogging and cross-contamination between experiments. The principle is to use a sequence of solutions to first solubilize and remove the Paxilline, followed by a thorough rinse to remove the solvent and any remaining drug.

Visualizing the Washout Workflow

WashoutWorkflow cluster_problem Problem Identification cluster_washout Washout Protocol cluster_verification Verification cluster_outcome Outcome Problem System Clogging or Inconsistent Results Wash_Solvent 1. Flush with Low % Solvent Solution (e.g., 1-5% DMSO) Problem->Wash_Solvent Initiate Washout Wash_Buffer 2. Flush with Standard Perfusion Buffer Wash_Solvent->Wash_Buffer Remove Paxilline Wash_Water 3. Flush with Purified Water Wash_Buffer->Wash_Water Remove Solvent Check Check for Precipitate and System Performance Wash_Water->Check Final Rinse Success System is Clean Check->Success No Issues Failure Issue Persists Check->Failure Issues Detected Failure->Wash_Solvent Repeat Washout Contact Contact Support Failure->Contact

Caption: Logical workflow for troubleshooting and washing out Paxilline from a perfusion system.

Experimental Protocols

Protocol 1: Standard Paxilline Washout Procedure

This protocol is intended for routine cleaning of the perfusion system after using Paxilline.

Materials:

  • Washout Solution 1: Standard perfusion buffer containing 1-5% DMSO.

  • Washout Solution 2: Standard perfusion buffer.

  • Washout Solution 3: High-purity (e.g., Milli-Q) water.

Procedure:

  • Initial Flush with Solvent-Containing Buffer:

    • Disconnect the perfusion line from your experimental chamber.

    • Flush the entire perfusion system (including tubing and valves) with Washout Solution 1 for 10-15 minutes at a moderate flow rate. This step is designed to solubilize any precipitated Paxilline.

  • Rinse with Standard Buffer:

    • Flush the system thoroughly with Washout Solution 2 for 15-20 minutes. This will remove the DMSO and any remaining dissolved Paxilline.

  • Final Water Rinse:

    • Flush the system with Washout Solution 3 for 10-15 minutes to remove any remaining salts from the buffer.

  • System Preparation for Next Use:

    • The system can now be filled with your standard perfusion buffer for the next experiment.

Protocol 2: Deep Cleaning for Persistent Clogging

If the standard washout procedure does not resolve the clogging, a more intensive cleaning protocol may be necessary.

Materials:

  • Deep Clean Solution 1: 70% Ethanol.

  • Deep Clean Solution 2: High-purity water.

Procedure:

  • Ethanol Flush:

    • Disconnect the system and flush with 70% ethanol for 20-30 minutes. Ethanol is a good solvent for Paxilline and can also help to remove other organic residues.

  • Extensive Water Rinse:

    • Flush the system with high-purity water for at least 30-40 minutes to ensure all ethanol is removed. Residual ethanol can affect cellular preparations.

  • Equilibration with Standard Buffer:

    • Before the next experiment, flush the system with your standard perfusion buffer for 15-20 minutes to equilibrate the tubing and components.

Data Presentation: Paxilline Solubility

For successful experiments and effective washout, understanding the solubility of Paxilline is key.

SolventSolubilityReference
Water Very Poor[1]
DMSO ~30 mg/mL[2]
Ethanol ~10 mg/mL[2]
DMF ~30 mg/mL[2]
1:3 DMSO:PBS (pH 7.2) ~0.25 mg/mL[2]

Note: When preparing your experimental solution, it is advisable to first dissolve Paxilline in a minimal amount of DMSO before diluting with your aqueous buffer to minimize precipitation.[2] Always visually inspect your final solution for any signs of precipitation before use.

References

Paxilline Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for paxilline, a potent blocker of the large-conductance Ca2+-activated potassium (BK) channels. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of paxilline in experiments, with a focus on its potential interference with other ion channels.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of paxilline?

Paxilline is a potent and highly selective inhibitor of the large-conductance Ca2+-activated potassium channel, also known as the BK channel, Maxi-K, or KCa1.1.[1] It binds to the alpha-subunit of the BK channel from the intracellular side.

Q2: What is the mechanism of BK channel inhibition by paxilline?

Paxilline is a state-dependent inhibitor, showing a much higher affinity for the closed conformation of the BK channel.[2][3][4] By binding to the closed state, paxilline stabilizes this conformation, thereby reducing the probability of the channel opening.[2][3][4] This mechanism is described as an allosteric effect on the channel's closed-open equilibrium.[3][4] Gating current measurements indicate that paxilline does not affect the channel's voltage sensors.[2][3]

Q3: What is the IC50 of paxilline for BK channels?

The inhibitory concentration (IC50) of paxilline for BK channels is highly dependent on the experimental conditions, specifically the channel's open probability (Po), which is influenced by intracellular calcium concentration ([Ca2+]i) and membrane voltage. The IC50 can range from approximately 10 nM when the channels are predominantly closed to around 10 µM as the maximal open probability is approached.[2][3] One study reported a Ki of 1.9 nM for the block of currents in oocytes expressing the α-subunit of the BK channel in the presence of 10 µM intracellular calcium.[1]

Q4: Does paxilline interfere with other ion channels?

While paxilline is highly selective for BK channels, there is limited quantitative data on its effects on other ion channels. It is generally considered to not affect other ion channels at concentrations typically used to block BK channels. However, researchers should be aware of potential off-target effects, especially at higher concentrations.

Q5: Are there any known off-target effects of paxilline besides ion channels?

Yes, paxilline has been shown to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).

Troubleshooting Guide

Issue: Unexpected experimental results that may be due to off-target effects.

Possible Cause 1: Inhibition of SERCA pumps.

  • Symptoms: Alterations in intracellular calcium signaling that are not consistent with the expected effects of BK channel blockade alone.

  • Troubleshooting Steps:

    • Review Paxilline Concentration: The IC50 for SERCA inhibition by paxilline is in the range of 5 - 50 µM. If you are using paxilline in this concentration range, consider the possibility of SERCA inhibition contributing to your results.

    • Use a More Specific SERCA Inhibitor: To confirm if the observed effects are due to SERCA inhibition, use a more specific SERCA inhibitor, such as thapsigargin, as a positive control in a parallel experiment.

    • Lower Paxilline Concentration: If experimentally feasible, lower the concentration of paxilline to a range that is more selective for BK channels (e.g., low nanomolar range for closed channels).

Possible Cause 2: Non-specific effects at high concentrations.

  • Symptoms: Broad, unexpected changes in cellular activity, especially at paxilline concentrations exceeding 10 µM.

  • Troubleshooting Steps:

    • Perform a Concentration-Response Curve: Determine the lowest effective concentration of paxilline that produces the desired BK channel block in your system.

    • Consult the Literature: Review published studies using paxilline in a similar experimental model to determine the typical concentration range for selective BK channel inhibition.

Issue: Variability or lack of paxilline effect.

Possible Cause 1: Dependence on Channel State.

  • Symptoms: The inhibitory effect of paxilline is weaker than expected or varies between experiments.

  • Troubleshooting Steps:

    • Control Intracellular Calcium: The open probability of BK channels is highly sensitive to [Ca2+]i. Ensure that your intracellular solution has a well-defined and stable calcium concentration using appropriate calcium buffers (e.g., EGTA, HEDTA).

    • Consider Membrane Potential: The holding potential of the cell will influence the open probability of BK channels and thus the potency of paxilline. Be consistent with your voltage protocols. The IC50 of paxilline is lower at more negative potentials where the channel is more likely to be closed.[2][3]

Possible Cause 2: Solution Instability.

  • Symptoms: Diminished effect of paxilline over the course of an experiment or with older stock solutions.

  • Troubleshooting Steps:

    • Freshly Prepare Working Solutions: Prepare paxilline-containing physiological solutions on the day of the experiment and use them within a few hours.[3]

    • Proper Stock Solution Storage: Store stock solutions of paxilline in an appropriate solvent like DMSO at -20°C or -80°C.[3][5] Minimize freeze-thaw cycles.

Quantitative Data Summary

TargetParameterValueConditions
BK Channel IC50~10 nM - 10 µMDependent on channel open probability (Po). Lower IC50 at lower Po (closed state).[2][3]
Ki1.9 nMα-subunit expressing oocytes, 10 µM intracellular Ca2+.[1]
SERCA IC505 - 50 µM

Experimental Protocols

Preparation of Paxilline Stock Solution
  • Solvent Selection: Paxilline is soluble in organic solvents such as DMSO and ethanol.[5] DMSO is commonly used to prepare high-concentration stock solutions (e.g., 20 mM).[3]

  • Procedure:

    • Weigh the desired amount of paxilline powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration.

    • Vortex thoroughly to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3][5]

Whole-Cell Patch-Clamp Protocol to Test Paxilline on BK Channels

This protocol provides a general framework. Specific parameters should be optimized for the cell type and recording equipment used.

  • Cell Preparation: Prepare cells expressing BK channels on a patch-clamp setup.

  • Pipette Solution (Intracellular):

    • Example composition (in mM): 140 K-methanesulfonate, 20 KOH, 10 HEPES, and a specified concentration of a calcium buffer (e.g., 5 mM EGTA for 0 Ca2+ or 5 mM HEDTA for 10 µM Ca2+).[3]

    • Adjust pH to 7.0 with KOH.

  • External Solution (Extracellular):

    • Example composition (in mM): 140 K-methanesulfonate, 20 KOH, 10 HEPES, 2 MgCl2.[3]

    • Adjust pH to 7.0.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Record baseline BK currents using a suitable voltage protocol (e.g., voltage steps from a holding potential of -80 mV to more depolarized potentials).[3]

    • Perfuse the cell with the external solution containing the desired concentration of paxilline. The working solution should be prepared fresh from the stock solution.

    • Monitor the inhibition of the BK current over time. The onset of the block can be slow.[6]

    • After observing a stable block, washout with the control external solution to check for reversibility.

Signaling Pathways and Experimental Workflows

Paxilline_Action_Pathway cluster_0 Experimental Setup cluster_1 Mechanism of Action Paxilline Paxilline (in solution) BK_Closed BK Channel (Closed State) Paxilline->BK_Closed Binds with high affinity SERCA SERCA Pump Paxilline->SERCA Inhibits (at higher conc.) Cell Cell Expressing BK Channels PatchPipette Patch Pipette (Intracellular Solution) PatchPipette->Cell BK_Open BK Channel (Open State) BK_Closed->BK_Open Voltage/ [Ca2+]i dependent gating BK_Open->BK_Closed Ion_Flux K+ Efflux BK_Open->Ion_Flux Allows Ca_Store Intracellular Ca2+ Store SERCA->Ca_Store Pumps Ca2+ into

Caption: Mechanism of paxilline's cellular actions.

Troubleshooting_Workflow Start Unexpected Experimental Result with Paxilline CheckConc Is Paxilline Concentration > 1 µM? Start->CheckConc SERCA_Effect Consider SERCA Inhibition CheckConc->SERCA_Effect Yes CheckState Is BK Channel Open Probability Low? CheckConc->CheckState No ControlExp Perform Control (e.g., Thapsigargin) SERCA_Effect->ControlExp ExpectedEffect Observe Expected BK Block CheckState->ExpectedEffect Yes NoEffect Weak or No Block CheckState->NoEffect No AdjustConditions Adjust [Ca2+]i or Voltage Protocol NoEffect->AdjustConditions CheckSolution Check Paxilline Solution Integrity NoEffect->CheckSolution

Caption: Troubleshooting workflow for paxilline experiments.

References

Preventing precipitation of Paxilline in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Paxilline during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Paxilline and what are its common uses in research?

Paxilline is a mycotoxin, an indole alkaloid derived from Penicillium paxilli.[1] It is a potent and reversible blocker of large-conductance Ca2+-activated K+ (BK) channels.[2] In research, it is widely used to study the physiological and pathological roles of BK channels in various cellular processes, including neuronal excitability, smooth muscle contraction, and neurotransmitter release.[1] Paxilline also exhibits inhibitory effects on the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).

Q2: What are the key physicochemical properties of Paxilline I should be aware of?

Paxilline is a lipophilic molecule with poor aqueous solubility. It is a largely rigid, heterocyclic compound.[3] A key property is its high pKa of 13.56, indicating it is uncharged at physiological pH.[3] Understanding its solubility in different solvents is crucial for preparing stable solutions.

Q3: In which solvents is Paxilline soluble?

Paxilline is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. For most biological experiments, a concentrated stock solution is prepared in DMSO and then diluted to the final working concentration in the aqueous experimental medium.

Q4: What is the recommended final concentration of DMSO in cell culture experiments when using Paxilline?

To minimize solvent-induced toxicity and the risk of precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, with many researchers recommending 0.1% or lower.[4] It is always advisable to include a vehicle control (medium with the same final DMSO concentration without Paxilline) in your experiments.

Q5: Can I filter the medium if I observe Paxilline precipitation?

Filtering the medium to remove precipitated Paxilline is not recommended. This action will lower the effective concentration of the compound in your experiment, leading to inaccurate and non-reproducible results.[4] It is better to address the root cause of the precipitation.

Troubleshooting Guide: Preventing Paxilline Precipitation

Precipitation of Paxilline in your experimental setup can compromise your results. This guide provides a systematic approach to identify and resolve these issues.

Initial Assessment
  • Visual Inspection: Carefully observe your solutions, particularly after diluting the Paxilline stock solution into your aqueous medium. Look for any signs of cloudiness, particulate matter, or crystal formation.

  • Microscopic Examination: If you suspect precipitation in a cell culture experiment, examine the culture under a microscope for any crystalline structures.

Common Causes and Solutions
Cause of Precipitation Explanation Recommended Solution
Poor Aqueous Solubility Paxilline is a lipophilic compound and has very low solubility in water-based solutions like cell culture media or physiological buffers.Prepare a high-concentration stock solution in 100% DMSO. When preparing the working solution, add the stock solution to the pre-warmed aqueous medium dropwise while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[5]
High Final Concentration Exceeding the solubility limit of Paxilline in the final aqueous medium is a primary cause of precipitation.Determine the maximum soluble concentration of Paxilline in your specific experimental medium. If a high concentration is required, consider using co-solvents (e.g., PEG, Tween-80), but be sure to test for cellular toxicity.[1]
Temperature Fluctuations Changes in temperature can decrease the solubility of compounds. Moving solutions from a warm incubator to a cooler environment can trigger precipitation.Pre-warm all aqueous solutions (e.g., cell culture media, buffers) to 37°C before adding the Paxilline stock solution. Maintain a stable temperature throughout the experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4]
pH of the Medium While Paxilline is uncharged at physiological pH, significant deviations in the medium's pH can potentially affect its stability and interactions with other components.[3]Ensure your cell culture medium is properly buffered (e.g., with HEPES) to maintain a stable pH, especially during long incubation periods where cellular metabolism can alter the pH.[5]
Interaction with Media Components Components in complex media, such as salts, proteins, and other supplements, can interact with Paxilline and reduce its solubility.[6]If precipitation is persistent, test the solubility of Paxilline in a simpler buffer (e.g., PBS) to determine if specific media components are the cause.

Data Presentation

Paxilline Solubility Data
Solvent Maximum Concentration Reference
DMSO100 mg/mL (229.59 mM)
Ethanol~10 mg/mL[7]
Dimethylformamide (DMF)~30 mg/mL[7]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a Paxilline Stock Solution

Objective: To prepare a stable, high-concentration stock solution of Paxilline.

Materials:

  • Paxilline powder

  • 100% Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of Paxilline powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., 20 mM). A 20 mM stock solution is commonly used.[8]

  • Vortex the solution until the Paxilline is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to two years).[1][2]

Protocol 2: Preparation of a Paxilline Working Solution in Cell Culture Medium

Objective: To dilute the Paxilline stock solution into cell culture medium while minimizing the risk of precipitation.

Materials:

  • Paxilline stock solution (from Protocol 1)

  • Cell culture medium, pre-warmed to 37°C

  • Sterile tubes

Procedure:

  • Pre-warm the cell culture medium to 37°C in a water bath or incubator.

  • Calculate the volume of the Paxilline stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains low (e.g., ≤ 0.1%).

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing or swirling the tube of medium, add the calculated volume of the Paxilline stock solution dropwise. This gradual addition and constant agitation are critical to prevent precipitation.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately for your experiment. Do not store aqueous solutions of Paxilline for more than a few hours.[8]

Mandatory Visualizations

experimental_workflow Workflow for Preparing Paxilline Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation pax_powder Paxilline Powder dissolve Dissolve (Vortex/Sonicate) pax_powder->dissolve dmso 100% DMSO dmso->dissolve stock_solution 20 mM Stock Solution dissolve->stock_solution aliquot Aliquot & Store (-20°C or -80°C) stock_solution->aliquot add_dropwise Add Stock Dropwise while Vortexing aliquot->add_dropwise prewarm_medium Pre-warm Aqueous Medium (37°C) prewarm_medium->add_dropwise working_solution Final Working Solution add_dropwise->working_solution use_immediately Use Immediately working_solution->use_immediately

Caption: A streamlined workflow for preparing Paxilline solutions.

signaling_pathway Paxilline's Mechanism of Action on BK Channels paxilline Paxilline bk_channel BK Channel (Large Conductance Ca2+-activated K+ Channel) paxilline->bk_channel Blocks k_efflux K+ Efflux bk_channel->k_efflux Inhibited by Paxilline hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization cellular_response Reduced Cellular Excitability (e.g., Neuronal Firing, Smooth Muscle Relaxation) hyperpolarization->cellular_response

Caption: Paxilline blocks BK channels, inhibiting K+ efflux.

References

Paxilline degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Paxilline

This technical support center provides troubleshooting guides and frequently asked questions regarding the storage, handling, and potential degradation of paxilline for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid paxilline?

A1: Solid, lyophilized paxilline should be stored at -20°C in a desiccated environment.[1] Following these conditions, the compound is reported to be stable for at least 12 months.[2] Some suppliers suggest storage at 2-8°C, so it is always best to consult the product-specific datasheet.[3] For long-term storage, -20°C is the most consistently recommended temperature.[1][2][4][5][6]

Q2: How should I prepare and store paxilline stock solutions?

A2: Paxilline is soluble in DMSO, ethanol, methanol, and DMF, but has very poor solubility in water.[2] DMSO is the most commonly recommended solvent for preparing stock solutions.[2][4][5][6][7] To minimize degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes before storage.[2][4] Store these aliquots at -20°C or -80°C.[1][2][4]

Q3: What is the stability of paxilline in a stock solution?

A3: The stability of paxilline stock solutions depends on the storage temperature. There is some variability in the reported stability times, so it is best to prepare fresh solutions when possible, especially for sensitive experiments. For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.[4]

Q4: My paxilline solution appears to have a precipitate. What should I do?

A4: Before use, it is important to equilibrate the solution to room temperature and visually inspect for any precipitate.[1] If precipitation has occurred, you can try to redissolve it by gently warming the tube to 37°C and using sonication.[4][5][7] If the precipitate does not dissolve, it may indicate that the compound has come out of solution and the concentration may no longer be accurate. In this case, it is best to prepare a fresh solution.

Q5: Are there any known incompatibilities for paxilline?

A5: You should avoid storing paxilline in contact with incompatible materials.[8] While specific chemical incompatibilities are not extensively detailed in the provided literature, it is good practice to store it away from strong oxidizing agents and foodstuffs.[8] Use glass, polyethylene, or polypropylene containers for storage.[8]

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Results in Electrophysiology Experiments
  • Possible Cause 1: Paxilline Degradation. Improper storage or handling of paxilline can lead to its degradation and a subsequent loss of inhibitory activity on BK channels.

    • Solution: Ensure that solid paxilline is stored at -20°C and that stock solutions are aliquoted and protected from repeated freeze-thaw cycles.[2][4] Prepare fresh working solutions from a stock solution that is within its recommended stability period.

  • Possible Cause 2: Channel State-Dependent Inhibition. The inhibitory effect of paxilline on BK channels is inversely dependent on the channel's open probability (Po).[9][10] If the experimental conditions (e.g., membrane potential, intracellular Ca2+ concentration) favor a high open probability, the apparent inhibitory effect of paxilline will be reduced.[9][10]

    • Solution: Carefully control the experimental conditions that affect the BK channel's open state. Be aware that robust cellular depolarization and high calcium levels can reverse paxilline inhibition.[9]

  • Possible Cause 3: Precipitated Paxilline. Due to its poor aqueous solubility, paxilline can precipitate out of the working solution, leading to a lower effective concentration.

    • Solution: Always ensure your working solution is clear and free of precipitate before application.[1] If necessary, use gentle warming or sonication to ensure complete dissolution.[4][5]

Issue 2: Reduced Potency of Paxilline Over Time
  • Possible Cause: Improper Storage of Stock Solutions. Storing stock solutions at inappropriate temperatures or for longer than the recommended duration can lead to a gradual degradation of the compound.

    • Solution: Adhere strictly to the recommended storage conditions and stability guidelines summarized in the data tables below. When in doubt, use a fresh aliquot or prepare a new stock solution.

Data Presentation

Table 1: Recommended Storage Conditions for Solid Paxilline

ParameterRecommendationSource(s)
Temperature-20°C[1][2][4][5][6]
Alternate Temp.2-8°C[3]
ConditionsDesiccate[1]
StabilityStable for at least 12 months at -20°C[2]
3 years at -20°C[5]

Table 2: Recommended Storage for Paxilline Stock Solutions

ParameterRecommendationSource(s)
Solvent
RecommendedDMSO[2][4][5][6][7]
OthersEthanol, Methanol, DMF[2][7]
Storage
Temperature-20°C or -80°C[1][2][4]
AliquotingAliquot to avoid repeated freeze-thaw cycles[2][4]
Stability
at -20°CUp to 1 month[1][7]
Up to 1 year[2][4]
at -80°CUp to 6 months[7]
Up to 1 year[5]
Up to 2 years[4]

Experimental Protocols

Protocol 1: Preparation of Paxilline Stock Solution

  • Allow the vial of solid paxilline to equilibrate to room temperature before opening.

  • To ensure maximum recovery of the product, centrifuge the vial briefly to collect all the powder at the bottom.[2]

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).[4][9]

  • Vortex or sonicate gently until the solid is completely dissolved.

  • Dispense the stock solution into single-use aliquots in appropriate storage vials (e.g., polypropylene or glass).[8]

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solution from DMSO Stock

  • Thaw a single-use aliquot of the paxilline DMSO stock solution at room temperature.

  • Further dilute the stock solution in the desired aqueous assay buffer to the final working concentration.

  • Ensure the final concentration of DMSO in the working solution is low and compatible with your experimental system.

  • It is recommended to prepare the aqueous working solution fresh on the day of the experiment.[1][4]

Visualizations

Paxilline_Degradation_Factors cluster_storage Improper Storage cluster_handling Improper Handling Paxilline Paxilline (Stable) DegradedPaxilline Degraded Paxilline (Loss of Activity) Paxilline->DegradedPaxilline Degradation Temp Incorrect Temperature (> -20°C for long term) Temp->DegradedPaxilline Moisture Presence of Moisture (No Desiccation) Moisture->DegradedPaxilline FreezeThaw Repeated Freeze-Thaw Cycles of Stock Solution FreezeThaw->DegradedPaxilline Light Prolonged Exposure to Light (Potential for Photodegradation) Light->DegradedPaxilline Paxilline_Workflow start Start: Solid Paxilline storage Store Solid at -20°C in Desiccator start->storage prep_stock Prepare DMSO Stock Solution storage->prep_stock aliquot Aliquot into Single-Use Tubes prep_stock->aliquot store_stock Store Aliquots at -20°C or -80°C aliquot->store_stock prep_working Prepare Fresh Aqueous Working Solution store_stock->prep_working experiment Perform Experiment prep_working->experiment end End experiment->end Troubleshooting_Paxilline issue Inconsistent/Weak Inhibitory Effect check_storage Check Storage Conditions (Solid & Stock) issue->check_storage Is compound stored correctly? check_handling Check Solution Handling (Freeze-Thaw, Age) issue->check_handling How was solution handled? check_exp_cond Review Experimental Conditions (Voltage, Ca2+, Po) issue->check_exp_cond Are conditions optimal? check_precipitate Inspect Working Solution for Precipitate issue->check_precipitate Is solution clear? new_solution Action: Prepare Fresh Stock/Working Solution check_storage->new_solution check_handling->new_solution adjust_protocol Action: Adjust Protocol to Control Channel State (Po) check_exp_cond->adjust_protocol redissolve Action: Gently Warm/Sonicate or Prepare Fresh check_precipitate->redissolve

References

Validation & Comparative

A Head-to-Head Comparison of Paxilline and Iberiotoxin for BK Channel Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between Paxilline and Iberiotoxin for the inhibition of large-conductance calcium-activated potassium (BK) channels is critical and depends on the specific experimental needs. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate inhibitor.

Paxilline, a lipophilic fungal alkaloid, and Iberiotoxin, a peptide toxin isolated from scorpion venom, are two of the most widely used and potent inhibitors of BK channels. While both effectively block these channels, they do so through distinct mechanisms, at different binding sites, and with varying degrees of selectivity and state dependency. Understanding these differences is paramount for the accurate interpretation of experimental results.

At a Glance: Key Differences

FeaturePaxillineIberiotoxin
Chemical Nature Small Molecule (Indole Diterpene)Peptide Toxin (37 amino acids)
Binding Site Intracellular, near the central cavityExtracellular, at the outer pore
Mechanism of Action Closed-channel blocker; stabilizes the closed statePore blocker; occludes the ion pathway
State Dependency Highly dependent on channel open probability (more potent on closed channels)Weakly state-dependent
Selectivity Also inhibits SERCA pumps at higher concentrationsHighly selective for BK channels
Application Intracellular application required (e.g., inside-out patch)Extracellular application (e.g., outside-out patch, whole-cell)

Quantitative Comparison of Inhibitory Potency

The potency of Paxilline and Iberiotoxin can vary depending on the experimental conditions, particularly for Paxilline, due to its state-dependent mechanism. The following table summarizes reported inhibitory constants (IC50, Ki, Kd).

InhibitorParameterValueSpecies/Cell TypeExperimental Condition
Paxilline IC50~10 nMNot specifiedChannels are largely closed[1]
IC50~10 µMNot specifiedMaximal channel open probability[1]
Ki1.9 nMOocytes expressing α-subunitBlock of currents[2]
Iberiotoxin Kd~1 nMNot specifiedHigh-affinity binding[3]
IC50~250 pMBovine aortic smooth muscleSingle-channel recordings[3]
Kd~1.16 nMSkeletal muscle membraneSingle-channel records[4]

Detailed Mechanism of Action

Paxilline: The Closed-Channel Stabilizer

Paxilline is a membrane-permeant small molecule that accesses its binding site from the intracellular side of the BK channel.[5][6][7] Its primary mechanism of inhibition involves binding to and stabilizing the closed conformation of the channel.[1][8] This "closed-channel block" means that Paxilline has a much higher affinity for the channel when it is not conducting potassium ions.[1] Consequently, its inhibitory potency is inversely related to the channel's open probability; under conditions that favor channel opening (e.g., high intracellular calcium concentrations or membrane depolarization), the efficacy of Paxilline is significantly reduced.[1][9]

Iberiotoxin: The Extracellular Pore Blocker

In contrast, Iberiotoxin is a peptide that binds with high affinity to the extracellular vestibule of the BK channel, physically occluding the ion conduction pathway.[9] This mechanism is akin to a plug in the channel's pore.[9] Unlike Paxilline, Iberiotoxin's binding is not strongly dependent on the channel's gating state, meaning it can effectively block both open and closed channels.[9] This property makes it a more reliable inhibitor when studying BK channel function under varying physiological conditions that might alter channel activity.

Selectivity and Off-Target Effects

Iberiotoxin is highly selective for BK channels and is often used to pharmacologically isolate their contribution to physiological processes.[3] It does not significantly affect other types of potassium channels.[3]

Paxilline , while a potent BK channel blocker, has been shown to have off-target effects, most notably the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, albeit at higher concentrations (IC50 in the range of 5-50 µM).[7][10] This is an important consideration in experiments where intracellular calcium dynamics are being studied.

Experimental Protocols

The distinct sites of action of Paxilline and Iberiotoxin necessitate different experimental approaches, particularly in electrophysiological studies.

Protocol 1: Inside-Out Patch-Clamp for Paxilline Application

This configuration is ideal for studying the effects of intracellularly acting compounds like Paxilline.

1. Cell Preparation:

  • Culture cells expressing the BK channels of interest (e.g., HEK293 cells transfected with the KCNMA1 gene) on glass coverslips.

2. Pipette and Solution Preparation:

  • Pipette Solution (extracellular): Contains (in mM): 140 K-methanesulfonate, 20 KOH, 10 HEPES, and 2 MgCl2, pH adjusted to 7.2 with methanesulfonic acid.

  • Bath Solution (intracellular): Contains (in mM): 140 K-methanesulfonate, 20 KOH, 10 HEPES, and varying concentrations of free Ca2+ (buffered with EGTA) to control channel open probability.

  • Paxilline Stock Solution: Prepare a 20 mM stock solution of Paxilline in 100% DMSO and store at -20°C.[11] Dilute to the final desired concentration in the intracellular bath solution on the day of the experiment.[11]

3. Recording Procedure:

  • Form a giga-ohm seal on a cell using a patch pipette filled with the pipette solution.

  • Excise the patch into the "inside-out" configuration, exposing the intracellular face of the membrane to the bath solution.

  • Apply a voltage-clamp protocol to elicit BK channel currents. A typical protocol involves holding the membrane potential at a negative value (e.g., -80 mV) and applying depolarizing voltage steps (e.g., to +60 mV) to activate the channels.[9]

  • After recording baseline currents, perfuse the bath with the intracellular solution containing the desired concentration of Paxilline.

  • Record the inhibition of the BK channel current. To study the state-dependence, vary the holding potential and/or the intracellular calcium concentration to alter the channel's open probability.[9]

4. Data Analysis:

  • Measure the peak current amplitude before and after Paxilline application to determine the percentage of inhibition.

  • Construct dose-response curves to calculate the IC50 value under different conditions.

Protocol 2: Outside-Out Patch-Clamp for Iberiotoxin Application

This configuration is suitable for applying extracellularly acting substances like Iberiotoxin.

1. Cell and Solution Preparation:

  • Prepare cells, pipette solution, and bath solution as described in Protocol 1.

  • Iberiotoxin Stock Solution: Prepare a stock solution of Iberiotoxin in a suitable buffer (e.g., water or a low-salt buffer) and store at -20°C. Dilute to the final concentration in the extracellular (pipette) solution or apply via a perfusion system to the outside of the patch.

2. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration.

  • Slowly retract the pipette to form an "outside-out" patch, where the extracellular face of the membrane is exposed to the bath solution.

  • Apply a voltage-clamp protocol to record baseline BK channel currents.

  • Perfuse the bath with the extracellular solution containing the desired concentration of Iberiotoxin.

  • Record the block of the BK channel current.

3. Data Analysis:

  • Analyze the data as described for Paxilline to determine the extent of inhibition and the IC50 value.

Visualizing the Mechanisms

To further clarify the distinct actions of these inhibitors and the experimental workflow, the following diagrams are provided.

BK_Channel_Inhibition cluster_membrane Cell Membrane BK_channel Extracellular BK Channel (α-subunit) Intracellular Iberiotoxin Iberiotoxin Iberiotoxin->BK_channel:f0 Binds to outer pore Paxilline Paxilline Paxilline->BK_channel:f2 Binds intracellularly to closed state Patch_Clamp_Workflow start Start cell_prep Cell Preparation start->cell_prep pipette_prep Pipette & Solution Preparation start->pipette_prep giga_seal Form Giga-ohm Seal cell_prep->giga_seal pipette_prep->giga_seal configuration Excise to Inside-Out (Paxilline) or Outside-Out (Iberiotoxin) giga_seal->configuration baseline Record Baseline Currents configuration->baseline application Apply Inhibitor baseline->application record_inhibition Record Inhibited Currents application->record_inhibition washout Washout Inhibitor record_inhibition->washout analysis Data Analysis washout->analysis end End analysis->end

References

A Comparative Guide to Paxilline and Charybdotoxin: Mechanisms and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used potassium channel blockers: Paxilline, a fungal alkaloid, and Charybdotoxin, a scorpion venom peptide. We delve into their distinct mechanisms of action, present quantitative data on their effects, and provide detailed experimental protocols for their characterization.

At a Glance: Paxilline vs. Charybdotoxin

FeaturePaxillineCharybdotoxin
Origin Fungal alkaloid from Penicillium paxilliPeptide toxin from Leiurus quinquestriatus hebraeus scorpion venom
Chemical Nature Indole diterpene37-amino acid peptide
Primary Target High-conductance Ca2+-activated K+ (BK) channelsVarious K+ channels including BK, Kv1.2, Kv1.3, and intermediate-conductance Ca2+-activated K+ (IK) channels
Binding Site Intracellular side of the BK channelExtracellular vestibule of the K+ channel pore
Mechanism of Action Allosteric inhibitor, preferentially binds to the closed state of the channel, stabilizing it and reducing the probability of channel opening.[1][2][3][4][5]Pore blocker, physically occludes the ion conduction pathway.[6][7]
Potency (IC50/Kd) State-dependent IC50 for BK channels, ranging from ~10 nM (closed state) to ~10 µM (open state).[1][5] Ki of 1.9 nM has also been reported.Kd for various K+ channels is in the low nanomolar range (e.g., ~0.5-1.5 nM for Kv channels in Jurkat T-cells, ~2.1 nM for Ca2+-activated K+ channels).[8][9]
Application Primarily used as a specific BK channel blocker in research to study the physiological roles of these channels.A broader-spectrum K+ channel blocker used to identify and characterize different types of K+ channels.
Mode of Application Intracellular application required for direct channel block.Extracellular application is effective.

Delving into the Mechanisms

The disparate origins and chemical structures of Paxilline and Charybdotoxin are reflected in their distinct mechanisms of inhibiting potassium channels.

Paxilline: This lipophilic molecule readily crosses the cell membrane to access its binding site on the intracellular side of the BK channel. Its primary mechanism is not direct pore occlusion but rather an allosteric modulation. Paxilline exhibits a much higher affinity for the closed conformation of the BK channel.[1][2][5] By binding to this state, it stabilizes the channel in a non-conducting conformation, thereby reducing the channel's open probability.[1][2][3] This state-dependent inhibition is a key feature of Paxilline's action, with its potency being significantly higher when the channel is predominantly closed.[1][5]

Charybdotoxin: In contrast, this peptide toxin acts from the extracellular side. It functions as a classic pore blocker, physically inserting into the outer vestibule of the potassium channel and obstructing the flow of potassium ions.[6][7] Its binding can be influenced by the ionic strength of the extracellular solution and the membrane potential. Charybdotoxin's ability to block a wider range of potassium channels makes it a valuable tool for distinguishing between different channel subtypes.

Visualizing the Mechanisms

To illustrate the distinct inhibitory actions of Paxilline and Charybdotoxin, the following diagrams depict their interaction with a potassium channel.

Paxilline_Mechanism Extracellular Extracellular Intracellular Intracellular C Closed State O Open State C->O Reduced Opening O->C Stabilized Pax_out Paxilline Pax_in Paxilline Pax_out->Pax_in Crosses Membrane Pax_in->C High Affinity Binding

Paxilline's intracellular, closed-state-preferential binding mechanism.

Charybdotoxin_Mechanism Extracellular Extracellular Intracellular Intracellular Pore Pore ChTX Charybdotoxin ChTX->Pore Pore Occlusion K_ion_in K+ K_ion_out K+ K_ion_in->K_ion_out Blocked Ion Flow

Charybdotoxin's extracellular pore-blocking mechanism.

Experimental Protocols

Accurate characterization of the effects of Paxilline and Charybdotoxin relies on precise experimental techniques. Below are detailed protocols for their evaluation using patch-clamp electrophysiology.

Protocol 1: Characterization of Paxilline's effect on BK channels using Inside-Out Patch-Clamp

Objective: To measure the inhibitory effect of Paxilline on BK channels and determine its IC50.

Cell Preparation:

  • Use a cell line expressing the BK channel of interest (e.g., HEK293 cells transfected with the BK channel α-subunit).

  • Culture cells to an appropriate density for patch-clamping.

Solutions:

  • Pipette (Extracellular) Solution (in mM): 140 K-methanesulfonate, 20 KOH, 10 HEPES, 2 MgCl2. Adjust pH to 7.0 with methanesulfonic acid.

  • Bath (Intracellular) Solution (in mM): 140 K-methanesulfonate, 20 KOH, 10 HEPES. Adjust pH to 7.0 with methanesulfonic acid.

  • Intracellular Ca2+ Solutions: Prepare a range of intracellular solutions with varying free Ca2+ concentrations (e.g., 0, 10, 100, 300 µM) using appropriate Ca2+ buffers (e.g., EGTA, HEDTA) to study the Ca2+ dependence of Paxilline's effect.

  • Paxilline Stock Solution: Prepare a high-concentration stock solution of Paxilline (e.g., 10 mM) in DMSO and dilute to the final desired concentrations in the intracellular solution immediately before use.

Electrophysiology:

  • Pull and fire-polish borosilicate glass pipettes to a resistance of 1-3 MΩ.

  • Fill the pipette with the extracellular solution and form a giga-ohm seal with a cell.

  • Excise the patch to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.

  • Hold the membrane potential at a negative value (e.g., -80 mV) where the BK channel open probability is low.

  • Apply voltage steps to a range of potentials (e.g., from -80 mV to +160 mV in 20 mV increments) to elicit BK channel currents.

  • Perfuse the patch with the intracellular solution containing various concentrations of Paxilline.

  • Record the steady-state block at each Paxilline concentration.

  • To determine the state-dependence of the block, vary the holding potential and intracellular Ca2+ concentration to alter the channel's open probability before applying Paxilline.[1][2]

Data Analysis:

  • Measure the peak current amplitude in the absence and presence of different concentrations of Paxilline.

  • Plot the fractional block ((I_control - I_paxilline) / I_control) as a function of Paxilline concentration.

  • Fit the concentration-response curve with the Hill equation to determine the IC50 value.

Protocol 2: Characterization of Charybdotoxin's effect on K+ channels using Outside-Out Patch-Clamp

Objective: To measure the inhibitory effect of Charybdotoxin on K+ channels and determine its Kd.

Cell Preparation:

  • Use cells endogenously expressing or transfected with the K+ channel of interest (e.g., Jurkat T-cells for Kv1.3, or Xenopus oocytes injected with channel cRNA).

Solutions:

  • Pipette (Intracellular) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH.

  • Bath (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Charybdotoxin Stock Solution: Prepare a stock solution of Charybdotoxin in a suitable buffer (e.g., containing 0.1% BSA to prevent adhesion) and dilute to final concentrations in the extracellular solution.

Electrophysiology:

  • Pull and fire-polish borosilicate glass pipettes to a resistance of 3-5 MΩ.

  • Fill the pipette with the intracellular solution and achieve a whole-cell configuration.

  • Apply a series of voltage steps to activate the K+ channels of interest.

  • Gently retract the pipette to form an outside-out patch.

  • Hold the patch at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit K+ currents.

  • Perfuse the patch with the extracellular solution containing various concentrations of Charybdotoxin.

  • Record the time course of the block and the steady-state inhibition at each concentration.

Data Analysis:

  • Measure the current amplitude before and after the application of Charybdotoxin.

  • The dissociation constant (Kd) can be determined from the concentration dependence of the block or from the on- and off-rates of the toxin binding.[8]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for comparing the effects of Paxilline and Charybdotoxin on a specific ion channel expressed in a heterologous system.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection Patch_Clamp Patch-Clamp Recording (Inside-Out for Paxilline, Outside-Out for ChTX) Cell_Culture->Patch_Clamp Solution_Prep Solution Preparation (Intra/Extra/Toxins) Solution_Prep->Patch_Clamp Data_Acq Data Acquisition (Current Recordings) Patch_Clamp->Data_Acq Data_Processing Data Processing & Measurement Data_Acq->Data_Processing CR_Curve Concentration-Response Curve Generation Data_Processing->CR_Curve Parameter_Calc IC50/Kd Calculation CR_Curve->Parameter_Calc

A generalized workflow for the comparative analysis of ion channel blockers.

References

A Comparative Guide to the Validation of BK Channel Blockade by Paxilline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Paxilline and other common BK channel blockers. Experimental data is presented to support the validation of BK channel blockade, alongside detailed protocols for key experiments.

Introduction to BK Channels and Paxilline

Large-conductance Ca2+-activated K+ (BK) channels, also known as Maxi-K or KCa1.1 channels, are crucial regulators of neuronal excitability, neurotransmitter release, and smooth muscle tone.[1][2][3] These channels are unique in that they are activated by both membrane depolarization and increases in intracellular calcium concentration.[2] This dual activation allows them to act as a negative feedback mechanism, dampening cellular excitability.

Paxilline, a potent fungal neurotoxin, is a widely used and highly specific inhibitor of BK channels.[4] Its mechanism of action involves binding to the closed conformation of the BK channel, thereby stabilizing the channel in a non-conducting state and reducing its open probability.[5][6][7] This closed-channel blocking mechanism makes the inhibitory effect of Paxilline highly dependent on the channel's activation state.

Comparative Analysis of BK Channel Blockers

While Paxilline is a cornerstone tool for studying BK channels, several other compounds are also employed. This section compares Paxilline with other notable BK channel blockers: Iberiotoxin, Charybdotoxin, and Penitrem A.

Quantitative Comparison of BK Channel Blockers

The following table summarizes the key quantitative parameters for Paxilline and its alternatives. It is important to note that the potency of these blockers can be significantly influenced by experimental conditions such as membrane potential, intracellular calcium concentration, and the specific subunit composition of the BK channel.

BlockerTargetMechanism of ActionIC50 / K_D_Key Characteristics
Paxilline BK ChannelsClosed-channel blocker; stabilizes the closed state~10 nM (at negative potentials, low open probability) to ~10 µM (at positive potentials, high open probability)[5][6][7]Highly dependent on channel open probability; membrane permeable.[5][6][7]
Iberiotoxin BK ChannelsPore blocker; binds to the outer vestibule of the channelK_D_ ~250 pM - 1 nMHighly potent and selective for BK channels; not membrane permeable. Some BK channel subtypes with β4 subunits are resistant.[4][8]
Charybdotoxin BK, Kv1.x ChannelsPore blocker; occludes the channel poreK_D_ ~1-10 nMLess selective than Iberiotoxin, also blocks some voltage-gated potassium channels.[9]
Penitrem A BK ChannelsPotent and selective blockerIC50 ~6.4 nM (α subunit only), ~64.4 nM (α + β1 subunits)[10][11]Membrane permeable; potency is influenced by the presence of the β1 subunit.[11][12]

Experimental Protocols for Validating BK Channel Blockade

The gold standard for validating BK channel blockade is the patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel activity in cell membranes.

Whole-Cell Patch-Clamp Protocol

This protocol is suitable for observing the overall effect of a blocker on the BK currents of an entire cell.

  • Cell Preparation: Culture cells expressing BK channels (e.g., HEK293 cells transfected with the BK channel α-subunit, or primary neurons) on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should contain a potassium-based solution (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, adjusted to pH 7.2) and a defined concentration of free Ca2+ to control BK channel activation.

  • External Solution: The external solution should contain a physiological salt solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, adjusted to pH 7.4).

  • Giga-seal Formation and Whole-Cell Configuration: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ). Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition: Clamp the cell membrane at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit BK currents. Record the resulting currents using an appropriate amplifier and data acquisition system.

  • Blocker Application: After recording baseline currents, perfuse the external solution containing the BK channel blocker (e.g., 100 nM Paxilline) onto the cell.

  • Post-Blocker Recording: Repeat the voltage-step protocol to record currents in the presence of the blocker.

  • Washout: Perfuse the cell with the control external solution to wash out the blocker and observe any recovery of the current.

  • Data Analysis: Measure the peak current amplitude at each voltage step before and after blocker application. Calculate the percentage of current inhibition to determine the efficacy of the blocker. The IC50 can be determined by applying a range of blocker concentrations and fitting the dose-response curve.

Inside-Out Patch-Clamp Protocol

This configuration is ideal for studying the direct interaction of a blocker with the intracellular side of the channel and for controlling the intracellular calcium concentration with high precision.

  • Pipette and Solution Preparation: Prepare as for the whole-cell protocol.

  • Giga-seal Formation: Form a giga-seal with the cell membrane.

  • Patch Excision: Gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular face of the membrane now exposed to the bath solution.

  • Data Acquisition: Apply a constant depolarizing voltage to the patch (e.g., +60 mV) to activate BK channels. Record single-channel or macroscopic currents.

  • Blocker Application: Apply the blocker directly to the bath solution, which is in contact with the intracellular side of the channel.

  • Data Analysis: Analyze the change in channel open probability (NPo) or current amplitude before and after blocker application.

Visualizing BK Channel Signaling and Experimental Validation

BK Channel Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving the BK channel. Depolarization of the cell membrane and an influx of calcium through voltage-gated calcium channels lead to the opening of BK channels. The subsequent efflux of potassium hyperpolarizes the membrane, providing a negative feedback loop.

BK_Signaling_Pathway Depolarization Membrane Depolarization VGCC Voltage-Gated Ca2+ Channels (VGCC) Open Depolarization->VGCC BK_Open BK Channels Open Depolarization->BK_Open Ca_Influx Ca2+ Influx VGCC->Ca_Influx Ca_Influx->BK_Open K_Efflux K+ Efflux BK_Open->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC_Close VGCC Close Hyperpolarization->VGCC_Close Negative Feedback

Caption: Simplified signaling pathway of BK channel activation and its negative feedback loop.

Experimental Workflow for Validating BK Channel Blockade

The diagram below outlines the key steps in a typical electrophysiology experiment to validate the effect of a BK channel blocker like Paxilline.

Experimental_Workflow Start Start: Prepare Cells & Solutions Patch Establish Whole-Cell or Inside-Out Patch Start->Patch Baseline Record Baseline BK Currents (Control) Patch->Baseline Apply_Blocker Apply Blocker (e.g., Paxilline) Baseline->Apply_Blocker Analyze Analyze Data: - % Inhibition - IC50 - Kinetics Baseline->Analyze Record_Block Record BK Currents in Presence of Blocker Apply_Blocker->Record_Block Washout Washout Blocker Record_Block->Washout Record_Block->Analyze Record_Washout Record BK Currents After Washout Washout->Record_Washout Record_Washout->Analyze

Caption: Workflow for validating BK channel blockade using patch-clamp electrophysiology.

References

Comparative Guide to Alternative Small Molecule BK Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative small molecule blockers of the large-conductance calcium-activated potassium (BK) channels. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.

Introduction to BK Channels

Large-conductance calcium-activated potassium (BK) channels, also known as Maxi-K, Slo1, or KCa1.1, are unique ion channels activated by both membrane depolarization and elevations in intracellular calcium concentration ([Ca2+]i).[1][2] Their activation leads to an efflux of potassium ions, which hyperpolarizes the cell membrane. This function is crucial in providing a negative feedback mechanism to regulate cellular excitability, for instance, by limiting calcium influx through voltage-gated calcium channels.[3][4] Given their widespread distribution and physiological importance, BK channels are significant targets for pharmacological modulation.

While peptide toxins like Iberiotoxin (IbTX) and Charybdotoxin (ChTX) are potent and selective BK channel blockers, their utility can be limited by factors such as cost and poor cell permeability.[5] This has driven interest in the identification and characterization of alternative small molecule inhibitors. This guide focuses on a selection of these small molecule blockers, comparing their potency and selectivity.

Comparison of Small Molecule BK Channel Blockers

The following table summarizes the quantitative data for several small molecule BK channel blockers. Potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). It is important to note that the potency of some blockers, like paxilline, can be state-dependent, varying with the channel's open probability.[6][7]

CompoundTypePotency (IC50/Kd) on BK ChannelsSelectivity Profile & Off-Target Effects
Paxilline Mycotoxin (Indole diterpene)IC50: ~10 nM (closed state) to ~10 µM (open state)[6][7][8][9]Also inhibits SERCA pumps (IC50: 5-50 µM).[10] Can affect other potassium channels at higher concentrations.[11]
Loperamide Synthetic opioidIC50: ~1 µM (open channels)[12][13]Potent inhibitor of hERG channels (IC50: 33-89 nM).[14][15] Also blocks sodium and calcium channels at higher concentrations.[15][16]
Clotrimazole Imidazole antifungalIC50: ~3 µM[17]Non-selective. Also inhibits other potassium channels (e.g., IKur, IKs, Ito1) and L-type calcium channels.[17][18] Modulates TRP channels.[19][20][21]
Quinine Cinchona alkaloidIC50: ~169 µM (for mSlo3)[9]; blocks BK channels in the micromolar range[22][23]Non-selective potassium channel blocker, affecting various K+ channels with different potencies.[24][25] Also blocks some gap junction channels.[26]
Tetraethylammonium (TEA) Quaternary ammoniumMillimolar range (Non-selective K+ channel blocker)[20][25][27][28]Broad spectrum potassium channel blocker.[20][28]
Verapamil PhenylalkylamineMicromolar range[3]Primarily a calcium channel blocker.[24][29] Also blocks other potassium channels, including hERG.[29][30]
Iberiotoxin (IbTX) Peptide Toxin (Scorpion)Kd: ~1 nM[29]Highly selective for BK channels.[5]
Charybdotoxin (ChTX) Peptide Toxin (Scorpion)Kd: ~2.1-3.6 nM[11][30][31]Blocks BK channels and some voltage-gated potassium channels (Kv1.2, Kv1.3, Kv1.6).[5]

Key Experimental Methodologies

The characterization of BK channel blockers predominantly relies on patch-clamp electrophysiology. Below are detailed protocols for the two most common configurations.

Whole-Cell Patch-Clamp Recording

This technique allows for the recording of macroscopic currents from the entire cell membrane.

Protocol:

  • Cell Preparation: Culture cells expressing BK channels (e.g., HEK293 cells stably transfected with the BK channel α-subunit) on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Solutions:

    • Internal (Pipette) Solution (example): 130 mM KCl, 5 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, and a calculated amount of CaCl2 to achieve the desired free [Ca2+]i. Adjust pH to 7.3 with KOH.

    • External (Bath) Solution (example): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.

  • Giga-seal Formation: Approach a cell with the micropipette while applying slight positive pressure. Upon contact, release the pressure to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Data Acquisition:

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit BK channel currents.

    • Record baseline currents in the external solution.

    • Perfuse the bath with the external solution containing the test compound at various concentrations.

    • Record currents in the presence of the blocker to determine the extent of inhibition.

    • Perform a washout step by perfusing with the control external solution to check for reversibility of the block.

  • Data Analysis: Measure the peak current amplitude at each voltage step before and after drug application. Construct dose-response curves to calculate the IC50 value.

Inside-Out Patch-Clamp Recording

This configuration allows for the study of single-channel currents and the direct application of substances to the intracellular face of the membrane patch.

Protocol:

  • Cell and Pipette Preparation: As described for the whole-cell configuration.

  • Solutions:

    • Pipette Solution (resembles extracellular fluid): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES. Adjust pH to 7.4 with NaOH.

    • Bath Solution (resembles intracellular fluid): 140 mM KCl, 10 mM HEPES, and a calcium buffer system (e.g., EGTA) to control the free [Ca2+]i. The blocker is added to this solution. Adjust pH to 7.2 with KOH.

  • Giga-seal Formation: Form a giga-seal as in the whole-cell protocol.

  • Patch Excision: After establishing a stable seal, retract the pipette from the cell to excise the membrane patch, with the intracellular side now facing the bath solution.

  • Data Acquisition:

    • Clamp the patch potential to a desired voltage.

    • Record single-channel openings and closings in the control bath solution.

    • Perfuse the patch with the bath solution containing the test blocker.

    • Record changes in channel activity (e.g., open probability, mean open time, single-channel conductance).

  • Data Analysis: Analyze single-channel records to determine the mechanism of block (e.g., open-channel block, allosteric modulation).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway involving BK channels and a typical experimental workflow for their study.

BK_Channel_Signaling_Pathway cluster_cell Cell Membrane Depolarization Membrane Depolarization CaV Voltage-Gated Ca²⁺ Channel Depolarization->CaV Activates BK_Channel BK Channel Depolarization->BK_Channel Activates Ca_Influx Ca²⁺ Influx CaV->Ca_Influx Opens Ca_Influx->BK_Channel Activates K_Efflux K⁺ Efflux BK_Channel->K_Efflux Opens Repolarization Membrane Repolarization K_Efflux->Repolarization Causes Repolarization->CaV Inactivates (Negative Feedback) Blocker Small Molecule Blocker Blocker->BK_Channel Inhibits

Caption: BK channel negative feedback loop on voltage-gated Ca²⁺ channels.

Experimental_Workflow cluster_workflow Workflow for BK Channel Blocker Characterization A Cell Culture & Transfection B Patch-Clamp Setup A->B C Giga-seal Formation B->C D Whole-Cell or Inside-Out Configuration C->D E Baseline Recording D->E F Blocker Application E->F G Data Recording F->G H Washout G->H I Data Analysis (IC₅₀, Mechanism) H->I

Caption: Electrophysiological workflow for characterizing BK channel blockers.

References

A Comparative Guide to the Specificity of Paxilline and Other BK Channel-Targeting Toxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of paxilline with other prominent toxins that target the large-conductance Ca2+-activated K+ (BK) channels. The information presented herein is intended to assist researchers in selecting the most appropriate pharmacological tool for their specific experimental needs.

Introduction to BK Channels and Their Modulators

Large-conductance Ca2+-activated potassium (BK) channels are crucial regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release. Their unique dual activation by intracellular calcium and membrane depolarization makes them a key therapeutic target for a variety of disorders, including epilepsy, hypertension, and bladder overactivity. A number of naturally occurring toxins have been identified as potent modulators of BK channels, serving as invaluable tools for studying their physiological roles. This guide focuses on comparing the specificity of paxilline, a mycotoxin, with other well-characterized BK channel-targeting toxins: iberiotoxin, charybdotoxin, and penitrem A.

Comparative Analysis of Toxin Specificity

The ideal pharmacological tool exhibits high potency for its intended target and minimal off-target effects. This section compares paxilline, iberiotoxin, charybdotoxin, and penitrem A based on these critical parameters.

Paxilline: A tremorgenic mycotoxin produced by the fungus Penicillium paxilli, paxilline is a potent and widely used BK channel blocker. A key characteristic of paxilline is its state-dependent inhibition; it binds with much higher affinity to the closed conformation of the BK channel, stabilizing it in a non-conducting state.[1][2] This mechanism is distinct from open-channel blockers. The IC50 for paxilline can vary significantly, from the low nanomolar range when channels are predominantly closed to the micromolar range as the channel's open probability increases.[1][2] While generally considered specific for BK channels, paxilline has been shown to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) at micromolar concentrations.[3][4]

Iberiotoxin (IbTX): A 37-amino acid peptide toxin isolated from the venom of the red scorpion (Buthus tamulus), iberiotoxin is a highly potent and selective blocker of BK channels.[5] It binds to the outer vestibule of the channel pore, physically occluding ion conduction. Unlike charybdotoxin, iberiotoxin shows a high degree of selectivity for BK channels over other types of potassium channels.[5]

Charybdotoxin (ChTX): Another scorpion venom peptide, charybdotoxin is also a potent blocker of BK channels. However, it exhibits less specificity compared to iberiotoxin, as it also inhibits other potassium channels, notably from the Kv1 subfamily (e.g., Kv1.2 and Kv1.3).[6] This broader activity profile should be considered when interpreting experimental results.

Penitrem A: A structurally related indole diterpene mycotoxin to paxilline, penitrem A is also a potent BK channel blocker. Studies have shown that penitrem A is highly specific for BK channels, with no significant effects on other potassium channels such as delayed rectifier (Kv) or ATP-sensitive (KATP) channels. Like paxilline, it is a valuable tool for investigating the physiological roles of BK channels.

Quantitative Comparison of Toxin Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the discussed toxins on BK channels. It is important to note that these values can be influenced by experimental conditions such as intracellular Ca2+ concentration, membrane potential, and the specific BK channel subunits present.

ToxinTargetIC50Off-Target(s)Off-Target IC50References
Paxilline BK Channel (closed state)~5-10 nMSERCA5-50 µM[1][2][3][4]
BK Channel (open state)~10 µM[1][2]
Iberiotoxin BK Channel~1-10 nMHighly selective for BK channels-[5]
Charybdotoxin BK Channel~10-30 nMKv1.2, Kv1.3 channels~10-100 nM[6]
Penitrem A BK Channel~10-50 nMHighly selective for BK channels-

Experimental Methodologies

Accurate determination of toxin specificity and potency relies on robust experimental protocols. The following are detailed methodologies for key experiments cited in this guide.

Patch-Clamp Electrophysiology for IC50 Determination

Objective: To determine the concentration-dependent inhibition of BK channel currents by a toxin and calculate its IC50 value.

Cell Preparation:

  • HEK293 cells stably or transiently expressing the desired BK channel subunits (e.g., α or α + β1) are cultured on glass coverslips.

  • Alternatively, primary cells endogenously expressing BK channels can be used.

Recording Solutions:

  • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, and an appropriate amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 10 µM). Adjust pH to 7.2 with KOH.

  • External (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2. Adjust pH to 7.4 with KOH. Symmetrical K+ concentrations are used to set the K+ reversal potential near 0 mV.

Electrophysiological Recording:

  • Perform whole-cell or inside-out patch-clamp recordings using an appropriate amplifier and data acquisition system.

  • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal and obtain the whole-cell or inside-out configuration.

  • Hold the membrane potential at a negative potential (e.g., -80 mV) and elicit BK currents by depolarizing voltage steps (e.g., to +60 mV).

  • After obtaining a stable baseline recording, perfuse the external (for whole-cell) or internal (for inside-out) solution containing increasing concentrations of the toxin.

  • Record the steady-state current at each toxin concentration.

Data Analysis:

  • Measure the peak current amplitude at each toxin concentration.

  • Normalize the current at each concentration to the control current (before toxin application).

  • Plot the normalized current as a function of the logarithm of the toxin concentration.

  • Fit the data to the Hill equation to determine the IC50 and Hill coefficient.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of an unlabeled toxin by its ability to compete with a radiolabeled ligand for binding to BK channels.

Materials:

  • Cell membranes prepared from cells expressing a high density of BK channels.

  • Radiolabeled ligand with high affinity for BK channels (e.g., [125I]Iberiotoxin).

  • Unlabeled competitor toxins.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).

  • Glass fiber filters and a vacuum filtration manifold.

Protocol:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor toxin in the binding buffer.

  • Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis:

  • Plot the percentage of specific binding of the radiolabeled ligand as a function of the logarithm of the unlabeled competitor concentration.

  • Fit the data to a one-site or two-site competition model to determine the IC50 of the unlabeled toxin.

  • Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the general cytotoxicity of the toxins on a cell line.

Materials:

  • Cell line of interest (e.g., HEK293 or a neuronal cell line).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Toxins at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the toxin for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each toxin concentration relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the toxin concentration to determine the concentration at which 50% of cell death occurs (LD50).

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.

Paxilline_Mechanism cluster_channel BK Channel Closed_State Closed State Open_State Open State Closed_State->Open_State Activation (Depolarization, Ca2+) Paxilline_Bound Paxilline-Bound (Stabilized Closed State) Closed_State->Paxilline_Bound Stabilization Open_State->Closed_State Deactivation Paxilline Paxilline Paxilline->Closed_State Binds with high affinity Paxilline_Bound->Open_State Inhibition of opening

Figure 1. Mechanism of Paxilline Inhibition of the BK Channel.

Experimental_Workflow cluster_0 Cell Culture & Toxin Preparation cluster_1 Patch-Clamp Electrophysiology cluster_2 Cytotoxicity Assay A Culture cells expressing BK channels C Obtain whole-cell or inside-out patch A->C G Treat cells with toxins for 24-72h A->G B Prepare serial dilutions of toxins E Apply toxins and record inhibited currents B->E B->G D Record baseline BK currents C->D D->E F Analyze data and calculate IC50 E->F H Perform MTT assay G->H I Measure absorbance and calculate cell viability H->I

Figure 2. General Experimental Workflow for Toxin Characterization.

Toxin_Specificity_Comparison BK_Channel BK Channel Paxilline Paxilline Paxilline->BK_Channel High Affinity (Closed State) SERCA SERCA Paxilline->SERCA Lower Affinity Iberiotoxin Iberiotoxin Iberiotoxin->BK_Channel High Affinity & Specificity Charybdotoxin Charybdotoxin Charybdotoxin->BK_Channel High Affinity Kv_Channels Kv_Channels Charybdotoxin->Kv_Channels Significant Affinity Penitrem_A Penitrem_A Penitrem_A->BK_Channel High Affinity & Specificity

References

Paxilline's Selectivity Profile: A Comparative Guide to its Cross-Reactivity with Potassium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of Paxilline's interaction with various K+ channels, supported by experimental data.

Paxilline, a potent tremorogenic indole alkaloid, is widely recognized as a selective blocker of the large-conductance Ca2+-activated K+ (BK) channel. Its high affinity and specificity for BK channels have established it as an invaluable tool in physiological and pharmacological research. However, a thorough understanding of its potential cross-reactivity with other potassium channel subtypes is crucial for the accurate interpretation of experimental results and for its potential therapeutic development. This guide provides a comprehensive comparison of Paxilline's effects on BK channels versus other K+ channel families, supported by available experimental evidence.

Quantitative Comparison of Paxilline's Potency

The following table summarizes the available quantitative data on the inhibitory effects of Paxilline on various ion channels. The data clearly illustrates the high potency of Paxilline for BK channels, with significantly lower affinity for other tested K+ channels and off-target effects observed only at much higher concentrations.

Target ChannelChannel SubtypeSpeciesExperimental SystemPotency (IC50 / Ki)Reference(s)
BK (KCa1.1) -RatMesenteric Artery Smooth Muscle CellsKi: 35.7 nM[1]
α-subunit (slo)MouseExcised Membrane Patches (Oocytes)Ki: 1.9 nM (at 10 µM intracellular Ca2+)[2]
---IC50: ~10 nM (closed state)[3][4]
---IC50: ~10 µM (open state)[3][4]
Slo3 ---Resistant to blockade[5]
Kv 4-aminopyridine-sensitiveRatMesenteric Artery Smooth Muscle CellsNo effect[1]
SK -RatLateral Amygdala NeuronsNo effect at 10 µM[6]
IK ---Data not available-
KATP ---Data not available-
Kir ---Data not available-
Off-Target SERCA--IC50: 5 - 50 µM[7]

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

G cluster_0 BK Channel Modulation Ca_influx Ca2+ Influx BK_channel BK Channel Ca_influx->BK_channel Activates Depolarization Membrane Depolarization Depolarization->BK_channel Activates Hyperpolarization Hyperpolarization BK_channel->Hyperpolarization K+ Efflux Paxilline Paxilline Paxilline->BK_channel Inhibits

Caption: Signaling pathway of BK channel activation and inhibition by Paxilline.

G cluster_1 Electrophysiological Screening Workflow start Start: Prepare Cells Expressing Target K+ Channel patch_clamp Whole-Cell or Inside-Out Patch Clamp start->patch_clamp control_recording Record Baseline Current patch_clamp->control_recording paxilline_application Apply Paxilline (Concentration Range) control_recording->paxilline_application paxilline_recording Record Current in Presence of Paxilline paxilline_application->paxilline_recording washout Washout paxilline_recording->washout washout_recording Record Current after Washout washout->washout_recording data_analysis Data Analysis: - Current Inhibition - IC50 Calculation washout_recording->data_analysis end End: Determine Paxilline Potency data_analysis->end

Caption: Experimental workflow for assessing Paxilline's cross-reactivity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducing and validating the findings.

Electrophysiological Recording of K+ Channel Currents

This protocol is a generalized procedure for assessing the effect of Paxilline on various K+ channels using the patch-clamp technique.

1. Cell Preparation:

  • Culture mammalian cells (e.g., HEK293, CHO) stably or transiently expressing the specific K+ channel subunit(s) of interest (e.g., BK, Kv, SK).

  • Alternatively, use primary cells endogenously expressing the target channel, such as dissociated smooth muscle cells for BK channels[1].

  • Grow cells on glass coverslips to a confluency of 50-70% for optimal patch-clamping.

2. Patch-Clamp Electrophysiology:

  • Configuration: Use the whole-cell or inside-out patch-clamp configuration. The inside-out configuration is particularly useful for studying the direct effects of intracellularly applied substances like Paxilline on the channel.

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). For isolating K+ currents, other channel blockers (e.g., tetrodotoxin for Na+ channels, nifedipine for Ca2+ channels) may be added.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA (for Ca2+-activated channels, the free Ca2+ concentration can be buffered to specific levels) (pH adjusted to 7.2 with KOH).

  • Recording:

    • Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration or excise the patch for the inside-out configuration.

    • Hold the membrane potential at a suitable holding potential (e.g., -80 mV) and apply voltage steps to elicit channel currents. The voltage protocol will depend on the specific gating properties of the channel being studied.

    • Record baseline currents in the absence of Paxilline.

    • Apply various concentrations of Paxilline to the bath (for whole-cell) or the intracellular face of the membrane (for inside-out patches).

    • Record currents at steady-state for each Paxilline concentration.

    • Perform a washout step by perfusing with a Paxilline-free solution to check for reversibility of the effect.

3. Data Analysis:

  • Measure the peak or steady-state current amplitude at a specific voltage in the absence and presence of different concentrations of Paxilline.

  • Calculate the percentage of current inhibition for each concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.

Discussion of Cross-Reactivity

The available data strongly indicates that Paxilline is a highly selective inhibitor of BK channels.

  • High Potency on BK Channels: Paxilline exhibits potent, state-dependent inhibition of BK channels, with Ki and IC50 values in the low nanomolar to low micromolar range[1][2][3][4]. This high affinity is a key characteristic of its interaction with this channel type.

  • Lack of Effect on Kv and SK Channels: A study on rat mesenteric artery smooth muscle cells directly demonstrated that Paxilline had no effect on the 4-aminopyridine-sensitive current, which is characteristic of voltage-gated K+ (Kv) channels[1]. Furthermore, in neurons of the lateral amygdala, Paxilline at a concentration of 10 µM, which is sufficient to block BK channels, did not affect the medium afterhyperpolarization mediated by small-conductance Ca2+-activated K+ (SK) channels[6].

  • Resistance of Slo3 Channels: The Slo3 channel, a close homolog of the BK channel's α-subunit (Slo1), is resistant to Paxilline blockade[5]. This finding further underscores the specific structural requirements for Paxilline's interaction with the BK channel.

  • Off-Target Effects at Higher Concentrations: It is important to note that at concentrations significantly higher than those required for BK channel blockade, Paxilline can inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) with an IC50 in the range of 5-50 µM[7]. This off-target effect should be considered when using high concentrations of Paxilline in experimental settings.

  • Limited Data on Other K+ Channels: To date, there is a lack of direct, quantitative experimental data on the effects of Paxilline on intermediate-conductance Ca2+-activated K+ (IK), ATP-sensitive K+ (KATP), and inward-rectifier K+ (Kir) channels. While the existing body of evidence suggests a high degree of selectivity for BK channels, further research is needed to definitively rule out any potential cross-reactivity with these channel subtypes at various concentrations.

Conclusion

Paxilline is a potent and highly selective blocker of BK channels. The available experimental data demonstrates a clear separation in its potency for BK channels compared to other K+ channel subtypes like Kv and SK channels. While data on its interaction with IK, KATP, and Kir channels remains limited, the consistent findings of high BK channel affinity and lack of effect on other tested K+ channels at relevant concentrations solidify its role as a specific pharmacological tool for studying BK channel function. Researchers should, however, remain mindful of its off-target effects on SERCA pumps at higher micromolar concentrations. Future studies focusing on a broader panel of K+ channels would be beneficial to further refine the selectivity profile of this important molecule.

References

Paxilline's Impact on Afterhyperpolarization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Paxilline and its Alternatives in Modulating Neuronal Afterhyperpolarization.

The intricate dance of ion channels orchestrates the firing patterns of neurons, and among the key players is the large-conductance Ca2+-activated potassium (BK) channel. The activation of these channels following an action potential gives rise to a crucial refractory period known as the fast afterhyperpolarization (fAHP), which significantly influences neuronal excitability. Paxilline, a potent and specific inhibitor of BK channels, has emerged as a valuable pharmacological tool for dissecting the role of these channels in neuronal function. This guide provides a comprehensive comparison of Paxilline with other notable BK channel blockers, Iberiotoxin and Charybdotoxin, focusing on their effects on afterhyperpolarization, supported by experimental data and detailed protocols.

Unveiling the Mechanism: How Paxilline Modulates Afterhyperpolarization

Paxilline exerts its effect by directly interacting with BK channels. It exhibits a state-dependent inhibition, preferentially binding to the closed conformation of the channel.[1][2] This binding stabilizes the closed state, thereby reducing the probability of the channel opening in response to membrane depolarization and increased intracellular calcium.[1][2] The direct consequence of this inhibition is a reduction in the outward potassium current that underlies the fast afterhyperpolarization. This diminished fAHP leads to a shorter refractory period, often resulting in increased neuronal excitability, characterized by a higher firing frequency and a broadening of the action potential waveform.[3][4]

Comparative Efficacy: Paxilline vs. Alternatives

To provide a clear comparison, the following tables summarize the quantitative effects of Paxilline, Iberiotoxin, and Charybdotoxin on key parameters related to afterhyperpolarization. It is important to note that the data presented is compiled from various studies and experimental conditions may differ.

Compound Concentration Effect on Afterhyperpolarization (AHP) Amplitude Cell Type Reference
Paxilline 10 µMSignificantly reducedCA1 pyramidal neurons[5]
Iberiotoxin 100 nMReduced by ~40%Suprachiasmatic nucleus neurons[6]
Charybdotoxin 100 nMReduced by ~28%Suprachiasmatic nucleus neurons[6]
Compound Effect on Action Potential (AP) Width / Duration Effect on Firing Frequency Cell Type Reference
Paxilline Increased spike half-widthIncreased instantaneous frequencyCA1 pyramidal neurons[5]
Iberiotoxin Prolonged AP durationIncreased firing frequencyDorsal root ganglion neurons[7]
Charybdotoxin ---
Compound IC50 for BK Channel Inhibition Conditions Reference
Paxilline ~10 nM - 10 µMDependent on channel open probability (lower for closed channels)
Iberiotoxin More potent than CharybdotoxinOocytes expressing BK channels[4]
Charybdotoxin Less potent than IberiotoxinOocytes expressing BK channels[4]

Delving into the Methodology: Experimental Protocols

The following is a representative protocol for investigating the effects of BK channel blockers on afterhyperpolarization using whole-cell patch-clamp electrophysiology in cultured neurons.

Solutions
  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 2 MgCl2. The solution should be continuously bubbled with 95% O2 / 5% CO2.

  • Intracellular Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. The pH should be adjusted to 7.3 with KOH and osmolarity to ~290 mOsm.

Recording Procedure
  • Cell Preparation: Culture neurons on glass coverslips. Prior to recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with aCSF at a rate of 1.5-2 mL/min.

  • Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Establishing a Seal: Under visual guidance, approach a neuron with the recording pipette while applying positive pressure. Once the pipette touches the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Data Acquisition:

    • Switch to current-clamp mode to measure the resting membrane potential and action potentials.

    • Inject depolarizing current steps to elicit action potentials and record the subsequent afterhyperpolarization.

    • Measure the amplitude and duration of the fast afterhyperpolarization (fAHP).

    • Bath apply the BK channel blocker (e.g., Paxilline at a desired concentration) and repeat the measurements to determine its effect.

    • Monitor for changes in action potential width and firing frequency in response to sustained current injections.

Visualizing the Mechanism and Workflow

To better illustrate the underlying processes, the following diagrams were generated using the DOT language.

Afterhyperpolarization_Pathway AP Action Potential Ca_influx Ca²⁺ Influx (via VGCCs) AP->Ca_influx BK_channel BK Channel Activation Ca_influx->BK_channel K_efflux K⁺ Efflux BK_channel->K_efflux AHP Afterhyperpolarization K_efflux->AHP Paxilline Paxilline / Iberiotoxin / Charybdotoxin Paxilline->BK_channel Inhibition

Signaling pathway of fast afterhyperpolarization.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Neuron Culture Patch Establish Whole-Cell Patch Clamp Cell_Culture->Patch Solution_Prep Prepare aCSF & Intracellular Solution Solution_Prep->Patch Baseline Record Baseline AHP Patch->Baseline Drug_App Bath Apply BK Channel Blocker Baseline->Drug_App Post_Drug Record AHP in Presence of Blocker Drug_App->Post_Drug Measure Measure AHP Amplitude & Duration, AP Width, Firing Frequency Post_Drug->Measure Compare Compare Baseline vs. Post-Drug Data Measure->Compare

References

Differentiating BK Channel Subtypes with Paxilline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Paxilline on various subtypes of the large-conductance calcium-activated potassium (BK) channels. Understanding the differential pharmacology of BK channel isoforms is crucial for elucidating their physiological roles and for the development of targeted therapeutics.

Introduction to BK Channels and Paxilline

Large-conductance calcium-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels, are key regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release.[1] These channels are tetramers of the pore-forming α subunit (Slo1 or KCNMA1), which can associate with auxiliary β (β1-β4) and γ (γ1-γ4) subunits. These auxiliary subunits modulate the channel's voltage and calcium sensitivity, gating kinetics, and pharmacology, giving rise to a wide diversity of BK channel subtypes with distinct physiological functions.

Paxilline, a potent fungal neurotoxin, is a widely used pharmacological tool to study BK channels. It acts as a state-dependent inhibitor, binding with high affinity to the closed conformation of the channel.[2][3][4] This mechanism implies that the apparent potency of Paxilline is inversely related to the channel's open probability (Po). Conditions that favor the open state, such as membrane depolarization and high intracellular calcium concentrations, will decrease the apparent affinity of Paxilline.

Quantitative Comparison of Paxilline's Efficacy on BK Channel Subtypes

The inhibitory concentration (IC50) of Paxilline on BK channels is highly dependent on the experimental conditions due to its state-dependent mechanism of action. The following table summarizes the IC50 values for the α-subunit under different conditions that alter the channel's open probability.

BK Channel SubtypeExperimental Conditions (Equilibration)Open Probability (Po)Paxilline IC50Reference
α-subunit-70 mV, 300 µM Ca²+~0.0711.7 ± 1.9 nM[3]
α-subunit0 mV, 300 µM Ca²+~0.4858.4 ± 2.9 nM[3]
α-subunit40 mV, 300 µM Ca²+High469.8 ± 94.9 nM[3]
α-subunit70 mV, 300 µM Ca²+Very High5.37 ± 1.0 µM[3]
α-subunit-80 mV, 10 or 300 µM Ca²+Very Low~5.0 nM[3]

While comprehensive comparative data across all β subunits is limited, the primary mechanism of differentiation arises from the influence of each subunit on the channel's gating properties. Auxiliary subunits that shift the voltage-gating to more negative potentials and increase calcium sensitivity will increase the channel's open probability under physiological conditions, thereby expectedly reducing the apparent potency of Paxilline.

Paxilline is considered a general BK channel blocker, effective against subtypes that are resistant to other toxins like iberiotoxin, a characteristic often conferred by the β4 subunit.[3]

Experimental Protocols

The following is a generalized methodology for assessing the effect of Paxilline on different BK channel subtypes using electrophysiology.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.

  • Transfection: Co-transfect cells with plasmids encoding the human BK channel α-subunit (hSlo1) and the desired auxiliary β-subunit (β1, β2, β3, or β4). A marker gene, such as Green Fluorescent Protein (GFP), should be included to identify successfully transfected cells.

  • Incubation: Culture cells for 24-48 hours post-transfection to allow for protein expression.

Electrophysiological Recordings
  • Technique: Inside-out patch-clamp configuration is ideal for controlling the intracellular calcium concentration.

  • Pipette Solution (Extracellular): (in mM) 140 KCl, 10 HEPES, 2 MgCl₂; pH adjusted to 7.2 with KOH.

  • Bath Solution (Intracellular): (in mM) 140 KCl, 10 HEPES, and varying concentrations of free Ca²⁺ buffered with EGTA or HEDTA. The precise free Ca²⁺ concentration should be calculated using software like MaxChelator.

  • Voltage Protocol: Hold the membrane patch at a negative potential (e.g., -80 mV) to ensure channels are predominantly in the closed state. Apply depolarizing voltage steps (e.g., to +50 mV) to elicit BK channel currents.

  • Paxilline Application: Prepare stock solutions of Paxilline in DMSO and dilute to final concentrations in the bath solution. Apply different concentrations of Paxilline to the intracellular face of the membrane patch to determine the dose-response relationship.

Data Analysis
  • Measurement: Measure the peak current amplitude at a specific voltage step before and after the application of Paxilline.

  • Dose-Response Curve: Plot the fractional block ((I_control - I_paxilline) / I_control) against the logarithm of the Paxilline concentration.

  • IC50 Calculation: Fit the dose-response data with the Hill equation to determine the IC50 value and the Hill coefficient.

Diagrams

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Co-transfection (α + βx + GFP) HEK293->Transfection Incubation Incubation (24-48h) Transfection->Incubation Patch Inside-out Patch Incubation->Patch Voltage Voltage Protocol (-80mV hold, step to +50mV) Patch->Voltage Paxilline_app Paxilline Application (various concentrations) Voltage->Paxilline_app Recording Current Recording Paxilline_app->Recording Measure Measure Peak Current Recording->Measure DoseResponse Dose-Response Curve Measure->DoseResponse IC50 Calculate IC50 DoseResponse->IC50

signaling_pathway cluster_channel BK Channel BK_closed Closed State BK_open Open State BK_closed->BK_open Gating K_efflux K⁺ Efflux BK_open->K_efflux Paxilline Paxilline Paxilline->BK_closed Binds & Stabilizes Depolarization Membrane Depolarization Depolarization->BK_open Activates Calcium Intracellular Ca²⁺ Calcium->BK_open Activates

References

Unlocking Potential Synergies: A Comparative Guide to Paxilline in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental evidence for the synergistic effects of Paxilline with other drugs remains limited in publicly available literature, its established mechanism as a potent large-conductance Ca2+-activated K+ (BK) channel blocker and its demonstrated cytotoxic effects in cancer cell lines present a compelling case for its investigation in combination therapies. This guide provides a comprehensive overview of the known anti-cancer activity of Paxilline, hypothesizes potential synergistic interactions, and offers detailed experimental protocols for researchers to explore these possibilities.

Single-Agent Cytotoxicity of Paxilline in Medulloblastoma

A key study has highlighted the potential of Paxilline as a cytotoxic agent in medulloblastoma, the most common malignant brain tumor in children. The research demonstrated that Paxilline induces dose-dependent cell death in both established medulloblastoma cell lines (DAOY and D283) and in primary patient-derived tumor cells. This effect is linked to its ability to inhibit spontaneous calcium signaling within these cancer cells.

Table 1: In Vitro Cytotoxicity of Paxilline in Medulloblastoma Cells

Cell Line/CultureIC50 (µM)
DAOYData not publicly available
D283Data not publicly available
Primary Patient-Derived Medulloblastoma CellsData not publicly available

Note: While the study confirmed dose-dependent cytotoxicity, specific IC50 values were not provided in the abstract. Researchers are encouraged to consult the full publication for detailed quantitative data.

Hypothesized Synergistic Mechanisms and Potential Drug Combinations

The role of BK channels in cancer progression and therapy resistance is an active area of research. Overexpression of these channels has been linked to processes that promote tumor growth, such as cell proliferation, migration, and invasion. By blocking these channels, Paxilline could potentially sensitize cancer cells to the effects of conventional chemotherapeutic agents.

Potential Synergistic Partners for Paxilline:

  • Temozolomide: The standard-of-care alkylating agent for many brain tumors. Inhibition of BK channels could potentially interfere with mechanisms of chemoresistance to temozolomide.

  • Etoposide: A topoisomerase II inhibitor used in the treatment of various cancers. Alterations in intracellular calcium homeostasis induced by Paxilline could potentiate the apoptotic effects of etoposide.

  • Cisplatin: A platinum-based chemotherapy drug that induces DNA damage. Modulation of calcium signaling by Paxilline may enhance cisplatin-induced apoptosis.

Experimental Protocols

To facilitate further research into the synergistic potential of Paxilline, this section provides detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Paxilline and to assess the synergistic effects of its combination with other drugs.

Materials:

  • Medulloblastoma cell lines (e.g., DAOY, D283)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Paxilline (stock solution in DMSO)

  • Chemotherapeutic agent of interest (e.g., Temozolomide, Etoposide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment:

    • Single Agent: Treat cells with serial dilutions of Paxilline or the chemotherapeutic agent alone.

    • Combination: Treat cells with a fixed ratio of Paxilline and the chemotherapeutic agent at various concentrations.

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values and use the Combination Index (CI) method (Chou-Talalay) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Analysis by Western Blot

This protocol allows for the detection of key protein markers of apoptosis to understand the mechanism of cell death induced by Paxilline and its combinations.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the changes in the expression and cleavage of apoptotic proteins.

Intracellular Calcium Measurement

This protocol measures changes in intracellular calcium levels in response to Paxilline treatment.

Materials:

  • Medulloblastoma cells

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or black-walled 96-well plates.

  • Dye Loading: Load the cells with Fluo-4 AM (2-5 µM) and an equal concentration of Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells with HBSS to remove excess dye.

  • Baseline Measurement: Record the baseline fluorescence for a few minutes.

  • Drug Addition: Add Paxilline and/or other compounds and continue to record the fluorescence signal.

  • Data Analysis: Analyze the changes in fluorescence intensity over time to determine the effect of the treatment on intracellular calcium concentration.

Visualizing the Pathways and Processes

To better understand the proposed mechanisms and experimental designs, the following diagrams have been generated using the DOT language for Graphviz.

Synergy_Hypothesis cluster_BK_Channel BK Channel cluster_Calcium Calcium Signaling cluster_Cellular_Effects Cellular Effects Paxilline Paxilline BK_Channel BK Channel Paxilline->BK_Channel Inhibits Apoptosis Apoptosis Paxilline->Apoptosis Potentiates Ca_Influx Ca2+ Influx BK_Channel->Ca_Influx Regulates Proliferation Proliferation Ca_Influx->Proliferation Promotes Migration Migration Ca_Influx->Migration Promotes Chemo Chemotherapeutic Agent Chemo->Apoptosis Induces

Caption: Hypothesized mechanism of Paxilline's synergistic action with chemotherapy.

Experimental_Workflow cluster_Cell_Culture 1. Cell Culture cluster_Treatment 2. Treatment cluster_Assays 3. Assays cluster_Analysis 4. Data Analysis start Seed Medulloblastoma Cells treat_single Single Agent (Paxilline or Chemo) start->treat_single treat_combo Combination (Paxilline + Chemo) start->treat_combo viability Cell Viability (MTT Assay) treat_single->viability treat_combo->viability apoptosis Apoptosis Analysis (Western Blot) treat_combo->apoptosis calcium Calcium Imaging (Fluo-4) treat_combo->calcium ic50 IC50 Determination viability->ic50 ci Combination Index (CI) Calculation viability->ci protein Protein Expression Quantification apoptosis->protein ca_flux Calcium Flux Analysis calcium->ca_flux

Safety Operating Guide

Proper Disposal of Paxiphylline D: A Safety-First Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Paxiphylline D, a tremorgenic indole diterpene alkaloid. Due to the limited availability of specific data for this compound, the following procedures are based on the known hazards of the closely related and well-documented compound, Paxilline, and general best practices for the disposal of hazardous chemical waste.

Paxilline is classified as a hazardous substance, toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It is a mycotoxin that can cause neurological effects such as tremors.[1] Given these properties, it is imperative to handle this compound with extreme caution and to follow stringent disposal protocols to protect laboratory personnel and the environment.

Hazard and Safety Information

Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes the key hazard information for the related compound, Paxilline, which should be considered as a proxy for this compound in the absence of specific data.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4]
Skin Irritation Causes skin irritation.[2][3]P332+P313: If skin irritation occurs: Get medical advice/attention.[4]
Serious Eye Damage Causes serious eye damage.[2][3][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3]P271: Use only outdoors or in a well-ventilated area.[2]

Experimental Protocols: Disposal of this compound Waste

The following protocols outline the detailed methodologies for the safe disposal of solid this compound waste, contaminated labware, and solutions containing this compound.

Protocol 1: Disposal of Solid this compound Waste
  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: Carefully collect all solid this compound waste, including unused compound and any grossly contaminated materials (e.g., weighing paper), in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the waste.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal Request: Once the container is full, or on a regular schedule, arrange for pickup and disposal by a certified hazardous waste management company. Follow your institution's specific procedures for waste pickup requests.

Protocol 2: Decontamination and Disposal of Contaminated Labware
  • Initial Rinse: Triple rinse all contaminated labware (e.g., glassware, spatulas) with a suitable solvent in a fume hood. The first two rinses should be with an organic solvent in which this compound is soluble, followed by a final rinse with a less volatile solvent like acetone or ethanol.

  • Rinsate Collection: Collect all rinsate as hazardous waste in a designated, labeled container. This rinsate is considered acutely toxic.

  • Washing: After rinsing, the labware can be washed with soap and water.

  • Disposal of Disposables: Any disposable labware that cannot be effectively decontaminated should be disposed of as solid hazardous waste following Protocol 1.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste materials in a laboratory setting.

PaxiphyllineD_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid labware Contaminated Labware (Glassware, tools) waste_type->labware Labware collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid decontaminate_labware Decontaminate Labware (Triple Rinse) labware->decontaminate_labware store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Waste decontaminate_labware->collect_rinsate washed_labware Washed Labware for Reuse decontaminate_labware->washed_labware Cleaned collect_rinsate->store_waste disposal_pickup Arrange for Professional Disposal store_waste->disposal_pickup

Caption: Workflow for the safe disposal of this compound waste.

Signaling Pathway of Responsibility

The proper disposal of hazardous chemicals like this compound is a shared responsibility within a research institution. The following diagram illustrates the signaling pathway of communication and action required for compliant disposal.

Disposal_Responsibility_Pathway Disposal Responsibility Pathway researcher Researcher/Scientist waste_generation Generates this compound Waste researcher->waste_generation segregation Segregates and Labels Waste waste_generation->segregation storage Stores Waste in Satellite Area segregation->storage request_pickup Requests Waste Pickup storage->request_pickup ehs Environmental Health & Safety (EHS) request_pickup->ehs pickup Collects Waste from Lab ehs->pickup consolidation Consolidates Waste pickup->consolidation disposal_vendor Hazardous Waste Disposal Vendor consolidation->disposal_vendor transport Transports and Disposes of Waste disposal_vendor->transport documentation Provides Certificate of Disposal transport->documentation ehs_records Maintains Disposal Records documentation->ehs_records

Caption: Chain of responsibility for this compound disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Navigating the Handling of Paxiphylline D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of novel chemical compounds is paramount. This document provides essential safety and logistical information for Paxiphylline D, a natural product isolated from Daphniphyllum paxianum. Due to the limited availability of specific safety data for this compound, a precautionary approach is strongly advised.

Essential Safety and Handling Precautions

Given the absence of a specific Safety Data Sheet (SDS), the following general precautions for handling novel chemicals of unknown hazards should be strictly followed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

EquipmentSpecificationRationale
Gloves Nitrile or neoprene, double-gloving recommended.Provides a robust barrier against skin contact.
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against splashes and airborne particles.
Lab Coat Standard or flame-resistant, depending on the solvents used.Protects skin and personal clothing from contamination.
Respiratory Protection Use of a fume hood is mandatory.Prevents inhalation of any dust or aerosols.
Engineering Controls

Engineering controls are critical for minimizing exposure.

  • Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Secondary Containment: Store containers of this compound in leak-proof secondary containment to mitigate spills.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Avoid eating, drinking, or applying cosmetics in areas where this compound is handled.

  • Remove and decontaminate any soiled PPE before reuse or disposal.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Minor Spill: For a small spill within a fume hood, absorb the material with an inert absorbent, decontaminate the area, and dispose of the waste in a sealed container.

  • Major Spill: In the case of a larger spill, evacuate the area and notify the appropriate safety personnel.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting.

Disposal Plan

As this compound is a novel compound, its environmental impact is unknown. Therefore, all waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Disposal Route: Dispose of the waste through an approved hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Quantitative Data

Specific quantitative safety data for this compound is not currently available. The following table summarizes the known chemical information.

PropertyValueSource
Molecular Formula C23H29NO4[3]
CAS Number 1092555-02-6[3]
LD50 (Oral, Rat) Not Available-
Carcinogenicity Not Determined-
Mutagenicity Not Determined-
Teratogenicity Not Determined-

Representative Experimental Protocol: Isolation of Alkaloids

While a specific experimental protocol for this compound is not provided, the following represents a general workflow for the isolation of alkaloids from plant material. This is a representative procedure and should be adapted based on the specific characteristics of the plant material and the target compound.

  • Extraction: The dried and powdered plant material is macerated with a suitable solvent (e.g., methanol or ethanol) at room temperature for an extended period. This process is typically repeated multiple times to ensure complete extraction.

  • Acid-Base Partitioning: The crude extract is concentrated and then subjected to an acid-base partitioning to separate the alkaloids from other plant constituents. The extract is acidified, and the non-alkaloidal components are removed by extraction with an organic solvent. The acidic aqueous layer is then basified, and the alkaloids are extracted with an immiscible organic solvent (e.g., dichloromethane or chloroform).

  • Chromatographic Purification: The resulting crude alkaloid mixture is then purified using a combination of chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids.

  • Characterization: The structure of the isolated pure compound is then elucidated using spectroscopic methods, including NMR (1H, 13C, COSY, HMQC, HMBC), mass spectrometry (MS), and X-ray crystallography.

Generalized Experimental Workflow

Experimental_Workflow cluster_extraction Extraction cluster_partitioning Separation cluster_purification Purification cluster_characterization Characterization plant_material Dried Plant Material extraction Maceration with Solvent plant_material->extraction crude_extract Crude Extract extraction->crude_extract acidification Acidification crude_extract->acidification base_extraction Extraction of Non-Alkaloids acidification->base_extraction basification Basification alkaloid_extraction Extraction of Alkaloids basification->alkaloid_extraction crude_alkaloids Crude Alkaloid Mixture alkaloid_extraction->crude_alkaloids column_chromatography Column Chromatography crude_alkaloids->column_chromatography hplc HPLC / Prep-TLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.